Z-CITCO
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H12Cl3N3OS |
|---|---|
Molekulargewicht |
436.7 g/mol |
IUPAC-Name |
(Z)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
InChI |
InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10- |
InChI-Schlüssel |
ZQWBOKJVVYNKTL-RMORIDSASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of CITCO
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CITCO, chemically identified as 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, is a potent small molecule activator of nuclear receptors.[3][4][5] Initially characterized as a selective agonist for the human Constitutive Androstane Receptor (CAR, NR1I3), it has been instrumental in elucidating the regulatory pathways of this key xenobiotic sensor.[6][7] Subsequent research has revealed a more complex pharmacological profile, establishing CITCO as a dual agonist that also activates the human Pregnane X Receptor (PXR, NR1I2).[1][8][9] This dual activity is critical for the correct interpretation of experimental data. CITCO does not activate the mouse PXR, highlighting species-specific differences in nuclear receptor activation.[1][8] Its primary mechanism involves direct binding to the ligand-binding domain of these receptors, leading to conformational changes, nuclear translocation, and recruitment of coactivators. This cascade of events culminates in the transcriptional regulation of a host of target genes, most notably those involved in drug and xenobiotic metabolism, such as cytochrome P450 enzymes CYP2B6 and CYP3A4.[6][8]
Molecular Interaction and Signaling Pathways
CITCO's mechanism of action is centered on its function as a ligand for the nuclear receptors CAR and PXR. These receptors are master regulators of xenobiotic and endobiotic metabolism.
Constitutive Androstane Receptor (CAR) Activation
CITCO is a potent and selective agonist of human CAR (hCAR).[2][6][10] In its inactive state, CAR is typically retained in the cytoplasm. Upon binding of an agonist like CITCO, CAR undergoes a conformational change that promotes its translocation into the nucleus.[6][7] Once in the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREs) in the promoter regions of its target genes, such as CYP2B6, initiating their transcription.[7]
Pregnane X Receptor (PXR) Activation
More recent studies have demonstrated that CITCO also directly binds to and activates the human PXR (hPXR).[1][8][9] The activation mechanism is analogous to that of CAR. CITCO binds to the ligand-binding domain of hPXR, which also forms a heterodimer with RXR. This complex then binds to PXR-responsive elements (PXREs) in the promoter regions of target genes, such as CYP3A4, to upregulate their expression.[1][8] The activation of hPXR by CITCO is dependent on the presence of a specific amino acid, Tryptophan-299, in the ligand-binding domain.[1][8]
Quantitative Data
The potency of CITCO as an agonist for hCAR and hPXR has been quantified in various cell-based assays. The half-maximal effective concentration (EC50) values vary depending on the cellular context and the specific reporter system used.
| Parameter | Receptor | Value | Cell Line/Assay System | Reference |
| EC50 | hCAR | 49 nM | Transient transfection assay | [2] |
| EC50 | hCAR | 25 nM | CV-1 cells with XREM-CYP3A4-LUC reporter | [10] |
| EC50 | hPXR | ~3 µM | CV-1 cells with XREM-CYP3A4-LUC reporter | [10] |
| EC50 | hPXR | 0.82 µM | HepG2 cells stably expressing FLAG-hPXR and CYP3A4-luciferase reporter | [10] |
Experimental Protocols
The characterization of CITCO's mechanism of action relies on several key in vitro experiments.
Luciferase Reporter Gene Assay for hPXR Activation
This assay quantifies the ability of a compound to activate PXR, leading to the expression of a luciferase reporter gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 cells stably expressing a human PXR expression vector and a CYP3A4 promoter-driven luciferase reporter vector in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of CITCO (e.g., from 4.88 nM to 10 µM) and a positive control (e.g., 10 µM Rifampicin) in dosing medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Replace the culture medium with the medium containing the test compounds.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Lysis and Luminescence Reading:
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence units to a measure of cell viability if necessary.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
-
TR-FRET Competition Binding Assay for hPXR
This biochemical assay determines if a compound directly binds to the hPXR ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled probe.
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the hPXR-LBD and a fluorescent probe (e.g., BODIPY FL vindoline).
-
Prepare serial dilutions of CITCO and unlabeled control ligands.
-
-
Assay Plate Setup:
-
Dispense the fluorescent probe into a 384-well low-volume assay plate.
-
Add the test compounds (CITCO), negative control (DMSO), and positive control (a known hPXR ligand) to the wells.
-
Initiate the reaction by adding the hPXR-LBD solution.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
-
FRET Measurement:
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the probe binding for each concentration of CITCO.
-
Determine the IC50 value from the dose-response curve.
-
Mammalian Two-Hybrid Assay for Coactivator Recruitment
This assay assesses the ability of CITCO to promote the interaction between hPXR and a nuclear receptor coactivator, such as Steroid Receptor Coactivator-1 (SRC-1).
Methodology:
-
Plasmid Construction:
-
Construct two hybrid expression vectors: one encoding the hPXR-LBD fused to a DNA-binding domain (e.g., GAL4), and the other encoding the coactivator (e.g., SRC-1) fused to a transcriptional activation domain (e.g., VP16).
-
-
Transfection:
-
Co-transfect mammalian cells (e.g., HepG2) with the two hybrid vectors and a reporter plasmid containing the DNA-binding domain's response element upstream of a reporter gene (e.g., luciferase). A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with CITCO, a positive control (e.g., Rifampicin), and a vehicle control for 24 hours.
-
-
Luciferase Assay:
-
Perform a dual-luciferase assay to measure both firefly and Renilla luciferase activities.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as fold activation over the vehicle control, which represents the ligand-dependent interaction between hPXR and the coactivator.
-
Conclusion
CITCO is a valuable pharmacological tool for studying the function of human CAR and PXR. Its mechanism of action involves direct binding to the ligand-binding domains of these nuclear receptors, leading to their activation and the subsequent transcriptional regulation of target genes involved in metabolism and detoxification. While initially identified as a selective hCAR agonist, its dual agonism for hPXR necessitates careful consideration in experimental design and data interpretation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers investigating the molecular pharmacology of CITCO and its role in nuclear receptor signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 4. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 5. dp.univr.it [dp.univr.it]
- 6. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Chimeric Antigen Receptor T Cells (CAR T Cells) Activation by Coupling Intracellular Cytokine Staining with Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of CITCO: An In-depth Technical Guide to its Agonism of the Human Constitutive Androstane Receptor (CAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, has been a pivotal chemical tool in the study of the human Constitutive Androstane (B1237026) Receptor (CAR, NR1I3). Initially lauded as a selective agonist for human CAR (hCAR), subsequent research has revealed a more complex pharmacological profile, establishing CITCO as a dual agonist for both hCAR and the human Pregnane X Receptor (hPXR, NR1I2).[3][4] This guide provides a comprehensive technical overview of CITCO's role as a human CAR agonist, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
The Constitutive Androstane Receptor is a nuclear receptor predominantly expressed in the liver and small intestine, playing a crucial role in the detoxification and metabolism of xenobiotics and endobiotics.[5] CAR is constitutively active but can be further modulated by direct ligand binding or through indirect signaling pathways.[6] Upon activation, CAR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific response elements on the DNA to regulate the transcription of target genes, including crucial drug-metabolizing enzymes like Cytochrome P450 2B6 (CYP2B6).[7][8]
Understanding the precise mechanism and quantitative effects of CAR agonists like CITCO is paramount for drug development, as activation of this receptor can lead to significant drug-drug interactions. This guide aims to provide the necessary detailed information for researchers to design, execute, and interpret experiments involving CITCO and human CAR.
Quantitative Data: CITCO Activity on Human CAR and PXR
The following tables summarize the quantitative data on CITCO's agonistic activity on human CAR and PXR across various experimental systems. It is important to note that while CITCO is a potent hCAR agonist, it also activates hPXR, albeit with generally lower potency.[1]
| Parameter | Receptor | Value | Cell Line / System | Reference |
| EC50 | hCAR | 49 nM | Transient transfection assay | [3][5] |
| hCAR | 25 nM | CV-1 cells | [1] | |
| hPXR | ~3 µM | CV-1 cells | [1] | |
| hPXR | 0.82 µM | HepG2 cells (CYP3A4-luciferase) | [1] |
Table 1: Half-maximal effective concentration (EC50) of CITCO for human CAR and PXR.
| Target Gene | Treatment | Fold Induction | Cell Line / System | Reference |
| CYP2B6 mRNA | 10 nM CITCO | 5.6 - 8.7 fold | Primary human hepatocytes | [2] |
| 100 nM CITCO | 3.3 ± 0.43 fold | Primary human hepatocytes | [9] | |
| 0.1 µM CITCO | ~4.1 fold | Primary human hepatocytes | [10] | |
| 50 µM CITCO | 6.92 fold (hCAR1+A construct) | HepG2 cells | [11] | |
| CYP3A4 mRNA | 10 µM CITCO | 6.94 fold | HepG2 cells (stably expressing FLAG-hPXR) | [1] |
| 100 nM CITCO | 3.6 ± 0.41 fold | Primary human hepatocytes | [9] |
Table 2: Fold induction of CAR and PXR target genes by CITCO.
Signaling Pathway of CITCO-Mediated Human CAR Activation
Upon entering the cell, CITCO directly binds to the ligand-binding domain of human CAR, which is primarily located in the cytoplasm in a complex with other proteins.[6][8] This binding event induces a conformational change in the CAR protein, leading to its dissociation from the cytoplasmic complex and subsequent translocation into the nucleus.[8] In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Elements (PBREs) located in the promoter regions of its target genes.[12] The binding of the heterodimer to DNA recruits a cascade of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1), which facilitate the assembly of the transcriptional machinery, leading to the enhanced transcription of target genes like CYP2B6.[7][12]
Experimental Protocols
Luciferase Reporter Gene Assay for CAR Activation
This cell-based assay is a common method to quantify the activation of CAR by a test compound. It relies on a reporter plasmid containing a luciferase gene under the control of a promoter with CAR response elements.
Materials:
-
HepG2 cells (or other suitable human liver cell line)
-
Expression plasmid for human CAR (e.g., pCMV-hCAR)
-
Luciferase reporter plasmid containing a CAR-responsive promoter (e.g., pCYP2B6-luc)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for transfection normalization
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Transfection reagent (e.g., Lipofectamine)
-
CITCO (and other test compounds)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the hCAR expression plasmid, the CYP2B6-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CITCO or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency. Calculate the fold induction relative to the vehicle control.
Mammalian Two-Hybrid Assay for CAR-Coactivator Interaction
This assay is used to investigate the ligand-dependent interaction between CAR and its coactivators.
Materials:
-
Mammalian cells (e.g., HEK293T or CV-1)
-
Expression vector for a fusion protein of the GAL4 DNA-binding domain and the CAR ligand-binding domain (pM-hCAR-LBD).
-
Expression vector for a fusion protein of the VP16 activation domain and a coactivator (e.g., pVP16-SRC-1).
-
A reporter plasmid containing the GAL4 upstream activation sequence (UAS) driving a luciferase gene (pG5luc).
-
Transfection reagent.
-
CITCO.
-
Luciferase assay reagents.
Methodology:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and co-transfect with the pM-hCAR-LBD, pVP16-SRC-1, and pG5luc plasmids.
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of CITCO.
-
Incubation and Lysis: Incubate for 24 hours, then lyse the cells.
-
Luminescence Measurement: Measure luciferase activity.
-
Data Analysis: An increase in luciferase activity upon CITCO treatment indicates a ligand-induced interaction between hCAR-LBD and the coactivator.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay provides a quantitative measure of the interaction between the CAR ligand-binding domain (LBD) and a coactivator peptide in a homogenous format.
Materials:
-
Purified, tagged (e.g., GST-tagged) human CAR-LBD.
-
Fluorescently labeled coactivator peptide (e.g., a peptide from SRC-1 labeled with a fluorescent acceptor).
-
A terbium-labeled antibody against the tag on the CAR-LBD (fluorescent donor).
-
Assay buffer.
-
CITCO.
-
A microplate reader capable of TR-FRET measurements.
Methodology:
-
Reaction Setup: In a microplate, combine the GST-hCAR-LBD, the terbium-labeled anti-GST antibody, and the fluorescently labeled coactivator peptide in the assay buffer.
-
Compound Addition: Add varying concentrations of CITCO.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the components to reach equilibrium.
-
TR-FRET Measurement: Measure the TR-FRET signal in a plate reader. The signal is generated when the donor (terbium) and acceptor (on the peptide) are in close proximity due to the ligand-induced interaction between CAR-LBD and the coactivator.
-
Data Analysis: The TR-FRET signal is proportional to the extent of coactivator recruitment.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for identifying and characterizing a human CAR agonist like CITCO.
Conclusion
CITCO remains an indispensable tool for probing the function of human CAR. However, its dual agonism of hPXR necessitates careful experimental design and interpretation of results.[3][4] This guide has provided a detailed technical overview of CITCO's interaction with human CAR, including quantitative data, robust experimental protocols, and visualizations of the underlying molecular and experimental logic. By leveraging this information, researchers and drug development professionals can more effectively utilize CITCO to unravel the complexities of human CAR signaling and its implications for xenobiotic metabolism and drug safety.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive androstane receptor agonist CITCO inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Coactivators: Master Regulators of Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomal interaction as a critical activity modulator of the human constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Z-CITCO: A Technical Guide for Researchers
An In-depth Examination of the Molecular Structure, Properties, and Biological Activity of a Constitutive Androstane Receptor (CAR) Agonist.
This technical guide provides a comprehensive overview of Z-CITCO, a notable agonist of the Constitutive Androstane Receptor (CAR). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the molecule's chemical properties, biological functions, and the experimental methodologies used for its characterization.
Core Molecular Attributes
This compound, the cis-isomer of CITCO, is a potent agonist of the human Constitutive Androstane Receptor (CAR). Its chemical name is (Z)-6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime. The molecular structure and key properties of both this compound and its more extensively studied E-isomer, CITCO, are summarized below.
Molecular Structure
The chemical structure of this compound is presented below:
Figure 1: Chemical Structure of this compound.
Physicochemical and Biological Properties
The following tables provide a summary of the quantitative data for this compound and CITCO, covering their molecular properties and biological activities.
Table 1: Physicochemical Properties
| Property | This compound | CITCO (E-isomer) | Reference |
| IUPAC Name | (Z)-6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | (E)-6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | [3] |
| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | C₁₉H₁₂Cl₃N₃OS | [4] |
| Molecular Weight | 436.74 g/mol | 436.74 g/mol | [4] |
| CAS Number | 2583138-04-7 | 338404-52-7 | [3] |
Table 2: Biological Activity (EC₅₀ Values)
| Target | This compound | CITCO (E-isomer) | Cell Line/Assay | Reference |
| Human CAR | 3.9 µM | 49 nM | Human receptor reporter assays | [2] |
| Human PXR | Not Reported | ~3 µM | CV-1 cells (transient transfection) | [5] |
| Human PXR | Not Reported | 0.82 µM | HepG2 cells (stable expression) | [5] |
Mechanism of Action: CAR Activation Pathway
This compound and CITCO function as agonists of the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism of xenobiotics and endobiotics. Upon binding to CAR in the cytoplasm, these agonists induce a conformational change that leads to the translocation of the CAR-agonist complex into the nucleus. Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Elements (PBREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent transcription of genes involved in drug metabolism, such as Cytochrome P450 enzymes (e.g., CYP2B6).
Caption: CAR Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its isomer.
Synthesis of this compound
The synthesis of this compound involves a two-step process: the formation of the aldehyde precursor followed by a condensation reaction with the hydroxylamine (B1172632) precursor.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde
This intermediate can be synthesized via a Vilsmeier-Haack reaction on the corresponding imidazo[2,1-b]thiazole (B1210989) core.
-
Reagents: 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C with stirring.
-
Slowly add 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole to the Vilsmeier reagent.
-
The reaction mixture is stirred and heated.
-
After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the aldehyde product.
-
The crude product is filtered, washed, and purified by recrystallization or column chromatography.
-
Step 2: Synthesis of O-(3,4-dichlorobenzyl)hydroxylamine
This precursor is synthesized from 3,4-dichlorobenzyl alcohol.
-
Reagents: 3,4-dichlorobenzyl alcohol, N-hydroxyphthalimide, triphenylphosphine (B44618) (PPh₃), diethyl azodicarboxylate (DEAD), ethanol (B145695), hydrazine (B178648) hydrate.
-
Procedure:
-
To a solution of 3,4-dichlorobenzyl alcohol and N-hydroxyphthalimide in anhydrous THF at 0 °C, add triphenylphosphine.
-
Slowly add DEAD dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture and purify by column chromatography to obtain N-(3,4-dichlorobenzyloxy)phthalimide.
-
Dissolve the purified product in ethanol and add hydrazine hydrate. Stir for 4-6 hours.
-
Filter the mixture to remove the phthalhydrazide (B32825) precipitate.
-
Concentrate the filtrate to obtain the crude O-(3,4-dichlorobenzyl)hydroxylamine.
-
Step 3: Condensation to form this compound
-
Reagents: 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde, O-(3,4-dichlorobenzyl)hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), ethanol.
-
Procedure:
-
Dissolve the aldehyde and hydroxylamine hydrochloride in ethanol.
-
Add the base to the solution and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, the product is isolated.
-
The E and Z isomers are then separated using column chromatography or fractional crystallization.
-
CAR Activation Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate the Constitutive Androstane Receptor.
-
Cell Line: HepG2 cells stably co-transfected with a human CAR expression vector and a reporter plasmid containing a luciferase gene under the control of a CAR-responsive promoter (e.g., containing PBREs from the CYP2B6 gene).
-
Reagents: this compound, positive control (e.g., CITCO), vehicle control (e.g., DMSO), cell culture medium, luciferase assay reagent.
-
Procedure:
-
Seed the stably transfected HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound to determine the EC₅₀ value.
-
Quantitative Real-Time PCR (qRT-PCR) for CYP2B6 mRNA Expression
This method is used to measure the induction of CAR target gene expression.
-
Cell Line: Primary human hepatocytes or HepG2 cells.
-
Reagents: this compound, positive control (e.g., CITCO), vehicle control (DMSO), RNA extraction kit, reverse transcription kit, qPCR master mix, primers specific for CYP2B6 and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Treat the cells with this compound, a positive control, and a vehicle control for a specified time (e.g., 48 hours).
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method to determine the fold change in CYP2B6 mRNA expression relative to the vehicle control, normalized to the housekeeping gene.
-
Annexin V Apoptosis Assay
This assay is used to assess the pro-apoptotic effects of this compound on cancer cells.
-
Cell Line: Brain tumor stem cells (e.g., from T98G or U87MG cell lines).
-
Reagents: this compound, Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium (B1200493) iodide (PI), and binding buffer).
-
Procedure:
-
Culture the brain tumor stem cells in the presence of various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable cell population (Annexin V negative, PI negative).
-
Conclusion
This compound is a valuable research tool for investigating the role of the Constitutive Androstane Receptor in various physiological and pathological processes. Its ability to activate CAR provides a means to study the downstream effects on gene expression, particularly those involved in drug metabolism and detoxification. The detailed protocols provided in this guide are intended to facilitate further research into the molecular mechanisms and potential therapeutic applications of this compound and related CAR agonists. As with any biologically active compound, careful consideration of its effects on multiple cellular targets, such as PXR, is crucial for a comprehensive understanding of its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | C19H12Cl3N3OS | CID 9600409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. The crystal structure of 6-(4-chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
CITCO Activation of the Pregnane X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pregnane X Receptor (PXR), designated as NR1I2, is a pivotal nuclear receptor primarily expressed in the liver and intestines. It functions as a xenobiotic sensor, orchestrating the expression of a vast network of genes involved in the metabolism, detoxification, and transport of foreign substances and endogenous molecules.[1][2][3] Activation of PXR is a critical mechanism underlying many clinically significant drug-drug interactions, as it governs the expression of key enzymes like Cytochrome P450 3A4 (CYP3A4), which is responsible for metabolizing over half of all prescribed drugs.[1][4]
Among the many known PXR activators, 6-(4-chlorophenyl)imidazo[2,1-b][1][5]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime, or CITCO, holds a unique position. Initially identified and widely utilized as a selective and potent agonist for the human Constitutive Androstane Receptor (hCAR), recent evidence has unequivocally demonstrated that CITCO also directly binds to and activates the human PXR (hPXR).[5][6] This discovery has recontextualized years of research, establishing CITCO as a dual agonist for hCAR and hPXR.[5][6][7]
This technical guide provides an in-depth examination of the mechanisms, quantitative parameters, and experimental methodologies related to the activation of PXR by CITCO. It is designed to serve as a comprehensive resource for professionals engaged in nuclear receptor research and drug development.
Mechanism of PXR Activation by CITCO
The activation of PXR follows a multi-step signaling cascade that culminates in the transcriptional regulation of target genes. CITCO initiates this pathway through direct interaction with the receptor.
1.1. Ligand Binding and Receptor Translocation In its unliganded, inactive state, PXR resides in the cytoplasm, sequestered in a complex with chaperone proteins such as heat shock protein 90 (HSP90) and the CAR cytoplasmic retention protein (CCRP).[2] The binding of an agonist like CITCO to the Ligand-Binding Domain (LBD) of PXR induces a conformational change, leading to the dissociation of this inhibitory chaperone complex.[2] The liberated, ligand-bound PXR then translocates into the nucleus.[2]
1.2. Heterodimerization and DNA Binding Once in the nucleus, the CITCO-PXR complex forms a heterodimer with the Retinoid X Receptor (RXR).[1][3] This PXR-RXR heterodimer is the transcriptionally active form of the receptor. It recognizes and binds to specific DNA sequences known as PXR response elements (PXREs), which are located in the promoter and enhancer regions of target genes.[3][5]
1.3. Coactivator Recruitment and Gene Transcription Upon binding to DNA, the PXR-RXR heterodimer recruits a suite of coactivator proteins, most notably the steroid receptor coactivator-1 (SRC-1).[5][6][7] The recruitment of SRC-1 and other coactivators is essential for initiating gene transcription.[2] This complex then modulates the activity of RNA polymerase II, leading to the increased expression of PXR target genes. Key target genes regulated by PXR include those encoding Phase I metabolizing enzymes (e.g., CYP3A4, CYP2B6), Phase II conjugation enzymes, and Phase III transporters (e.g., ABCB1/MDR1).[3][5] Studies have confirmed that CITCO-mediated activation of hPXR specifically induces the recruitment of SRC-1.[5][6][7]
Quantitative Analysis of CITCO-PXR Interaction
While initially characterized by its high selectivity for hCAR over hPXR in certain cell systems (>100-fold), subsequent studies in more physiologically relevant models like human liver-derived cells have established CITCO as a potent hPXR agonist.[5] Its efficacy is comparable to that of the prototypical PXR agonist, Rifampicin (RIF).
The table below summarizes key quantitative parameters for the activation of hPXR by CITCO, with Rifampicin included for comparison. The data were primarily generated using HepG2 cells stably expressing hPXR and a CYP3A4-promoter-driven luciferase reporter.[5]
| Compound | Parameter | Value | Cell System | Notes |
| CITCO | EC50 | 0.82 µM | HepG2 | Half-maximal effective concentration for CYP3A4 promoter activation.[5] |
| Maximal Activation | 6.94-fold | HepG2 | Increase over DMSO control at 10 µM.[5] | |
| EC50 | ~3 µM | CV-1 | Data from earlier studies showing lower potency in this cell line.[5] | |
| EC50 | 1.3 µM | Not Specified | Reported as a potent PXR agonist among tested CAR ligands.[8] | |
| Rifampicin | EC50 | 0.81 µM | HepG2 | Reference hPXR agonist.[5] |
| Maximal Activation | 7.04-fold | HepG2 | Increase over DMSO control at 10 µM.[5] |
Key Findings:
-
In HepG2 cells, CITCO activates hPXR with an EC50 and maximal activation level nearly identical to that of Rifampicin.[5]
-
The activation of hPXR by CITCO is dependent on the Tryptophan-299 residue in the ligand-binding domain.[5][6]
-
CITCO does not activate the mouse PXR (mPXR), highlighting important species-specific differences in PXR ligand recognition.[6]
Experimental Protocols for Studying CITCO-PXR Activation
A variety of in vitro assays are employed to characterize the interaction between compounds like CITCO and the PXR. These include cell-based reporter assays to measure transcriptional activation, binding assays to confirm direct interaction, and gene expression analysis to quantify effects on endogenous target genes.
PXR Luciferase Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate PXR-mediated transcription.[9][10]
Principle: Cells are engineered to express hPXR and a reporter gene (e.g., firefly luciferase) under the control of a PXR-responsive promoter, such as that from the CYP3A4 gene.[10] When an agonist like CITCO activates PXR, the resulting transcription of the reporter gene produces luciferase enzyme. The addition of a luciferin (B1168401) substrate results in a luminescent signal that is directly proportional to PXR activation.[11]
Detailed Methodology:
-
Cell Culture and Seeding:
-
Use a human hepatoma cell line (e.g., HepG2) stably transfected with both a full-length hPXR expression vector and a reporter plasmid containing the firefly luciferase gene downstream of a CYP3A4 promoter.[5][12]
-
Maintain cells in appropriate culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Seed the cells into white, opaque 96-well or 384-well plates at a predetermined density and allow them to attach overnight in a 37°C, 5% CO2 incubator.[9][13]
-
-
Compound Treatment:
-
Prepare serial dilutions of CITCO, a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO) in the appropriate cell dosing medium.[10]
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Lysis and Luminescence Measurement:
-
After incubation, remove the treatment medium.
-
Add a passive lysis buffer to each well and incubate at room temperature for ~15 minutes on a shaker to ensure complete cell lysis.[14]
-
Add the luciferase assay reagent, containing the substrate luciferin, to each well.[11][15]
-
Immediately measure the luminescence using a luminometer. The light output is typically recorded as Relative Light Units (RLU).
-
-
Data Analysis:
-
Normalize the RLU values by subtracting the average background from the vehicle control wells.
-
Calculate the fold activation by dividing the normalized RLU of each treatment by the average normalized RLU of the vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit the data to a four-parameter Hill equation to determine the EC50 and maximal activation (Emax).[4]
-
TR-FRET Ligand Binding Assay
This biochemical assay is used to confirm the direct binding of a compound to the PXR LBD and to determine its binding affinity.[5]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between two molecules.[16] The assay uses a recombinant PXR LBD tagged with a donor fluorophore (e.g., a Terbium-labeled antibody against a GST-tag on the PXR) and a fluorescent ligand (tracer) that acts as the acceptor. When the tracer binds to the PXR LBD, the donor and acceptor are close, allowing FRET to occur. Unlabeled ligands like CITCO compete with the tracer for binding to the PXR LBD, causing a decrease in the FRET signal.[16]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., TR-FRET dilution buffer).
-
Prepare solutions of the donor (e.g., Tb-anti-GST antibody), the acceptor (e.g., a fluorescent probe like BODIPY FL vindoline), and the recombinant GST-tagged hPXR-LBD.[5]
-
Prepare serial dilutions of the test compound (CITCO) and a known binder as a positive control.
-
-
Assay Procedure:
-
Dispense the fluorescent probe into the wells of a low-volume 384-well black assay plate.[5]
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding a pre-mixed solution of the Tb-anti-GST antibody and the GST-hPXR-LBD.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.[16]
-
-
Signal Detection:
-
Read the plate on a TR-FRET-capable plate reader, exciting the donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm).[16]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission520nm / Emission495nm) for each well.
-
Normalize the data to the controls (0% inhibition for vehicle, 100% inhibition for a saturating concentration of a known binder).
-
Plot the percent inhibition versus the log of the compound concentration and fit to a suitable binding model to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
Quantitative Real-Time PCR (qRT-PCR)
This assay measures changes in the mRNA expression levels of endogenous PXR target genes in response to compound treatment, providing data from a more direct physiological context.
Detailed Methodology:
-
Cell Culture and Treatment:
-
RNA Isolation and cDNA Synthesis:
-
After treatment, lyse the cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the isolated RNA via reverse transcription.
-
-
Quantitative PCR:
-
Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., CYP3A4, CYP2B6, ABCB1) and a housekeeping gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method.
-
Conclusion
The characterization of CITCO as a dual agonist for hCAR and hPXR has significant implications for its use as a research tool and for the interpretation of historical data.[5][6] The evidence clearly shows that CITCO directly binds to the human PXR LBD and activates its transcriptional function with a potency and efficacy comparable to the reference agonist Rifampicin.[5] This activity is highly species-specific and is critically dependent on the Tryptophan-299 residue. For professionals in drug development, the dual activity of CITCO underscores the complexity of nuclear receptor crosstalk and the importance of comprehensive profiling of candidate compounds against multiple receptors. The experimental protocols detailed herein provide a robust framework for investigating the effects of novel chemical entities on PXR, enabling a more accurate prediction of their potential for causing drug-drug interactions and other xenobiotic-related effects.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 4. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aminer.org [aminer.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 10. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reporter Assays | Reporter Gene Assay | Reporter Assay [promega.com]
- 12. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. puracyp.com [puracyp.com]
- 14. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of CITCO in Xenobiotic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, was initially celebrated as a selective agonist for the human Constitutive Androstane Receptor (hCAR). This specificity made it a valuable tool for distinguishing the metabolic pathways regulated by hCAR from those governed by the Pregnane X Receptor (hPXR). However, recent research has unveiled a more complex role for CITCO, establishing it as a dual agonist for both hCAR and hPXR.[1][3][4][5] This revelation has profound implications for the interpretation of historical data and the design of future studies in xenobiotic metabolism and drug development. This technical guide provides an in-depth analysis of CITCO's role in xenobiotic metabolism, detailing its mechanism of action, downstream effects on drug-metabolizing enzymes, comprehensive experimental protocols for its study, and a summary of key quantitative data.
Mechanism of Action: A Tale of Two Receptors
CITCO exerts its influence on xenobiotic metabolism primarily through the activation of two key nuclear receptors: the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][3][5] These receptors function as xenobiotic sensors that, upon activation, regulate the transcription of a wide array of genes involved in the detoxification and elimination of foreign compounds.[1][3][5]
The CAR/RXR and PXR/RXR Signaling Pathways
Upon entering the cell, CITCO binds directly to the ligand-binding domains of both hCAR and hPXR.[1] This binding event triggers a conformational change in the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR).[1][4][6][7] The resulting CITCO-CAR/RXR and CITCO-PXR/RXR complexes then translocate to the nucleus.
Once in the nucleus, these heterodimers bind to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter and enhancer regions of their target genes.[1] This binding initiates the recruitment of a cascade of co-activator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and the dismissal of co-repressor proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[2][8] This complex assembly ultimately leads to the transcriptional activation of genes encoding Phase I and Phase II drug-metabolizing enzymes and drug transporters.[1][2]
Downstream Effects on Xenobiotic Metabolizing Enzymes
The activation of CAR and PXR by CITCO leads to the coordinated induction of a battery of genes responsible for the metabolism and clearance of a wide range of xenobiotics, including therapeutic drugs.
Phase I Enzymes: Cytochrome P450s
The most well-documented downstream effect of CITCO is the induction of cytochrome P450 (CYP) enzymes. Specifically, CITCO has been shown to be a potent inducer of CYP2B6 and CYP3A4 , two of the most important enzymes in human drug metabolism.
-
CYP2B6: The induction of CYP2B6 is primarily mediated through the activation of hCAR.
-
CYP3A4: The induction of CYP3A4 is a result of the dual activation of both hCAR and hPXR.[1]
The induction of these enzymes can have significant clinical implications, as it can accelerate the metabolism of co-administered drugs that are substrates for CYP2B6 or CYP3A4, potentially leading to reduced efficacy or the formation of toxic metabolites.
Phase II Enzymes: UGTs and GSTs
While the effects of CITCO on Phase I enzymes are well-established, its impact on Phase II conjugation enzymes such as UDP-glucuronosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs) is an area of ongoing research. The activation of CAR and PXR is known to regulate the expression of various UGT and GST isoforms, suggesting that CITCO likely plays a role in their induction as well.[9]
Quantitative Data on CITCO-Mediated Receptor Activation and Gene Induction
The following tables summarize key quantitative data from various in vitro studies investigating the effects of CITCO.
Table 1: EC50 Values for hCAR and hPXR Activation by CITCO
| Cell Line | Receptor | EC50 (nM) | Reference |
| CV-1 | hCAR | 25 | [10] |
| CV-1 | hPXR | ~3000 | [10] |
| HepG2 | hPXR | 820 | [10] |
Table 2: Fold Induction of Target Gene mRNA by CITCO in Human Hepatocytes
| Gene | CITCO Concentration | Fold Induction (vs. Vehicle) | Cell System | Reference |
| CYP3A4 | 1 µM | Varies by donor | Primary Human Hepatocytes | [10] |
| CYP3A4 | 10 µM | ~7-fold increase | HepG2 (stably expressing hPXR) | [10] |
| CYP3A4 | 10 µM | Significant increase | HepaRG | [10] |
| CYP2B6 | 100 nM | ~3.3-fold | Primary Human Hepatocytes | [11] |
| CYP3A4 | 100 nM | ~3.6-fold | Primary Human Hepatocytes | [11] |
| CYP2B6 | 1 µM | Significant increase | Primary Human Hepatocytes | [12] |
| CYP3A4 | 1 µM | Significant increase | Primary Human Hepatocytes | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of CITCO in xenobiotic metabolism.
Luciferase Reporter Gene Assay for CAR/PXR Activation
This assay is used to quantify the ability of CITCO to activate CAR and PXR, leading to the expression of a reporter gene (luciferase).
Materials:
-
Hepatoma cell line (e.g., HepG2, Huh7)
-
Expression plasmids for hCAR or hPXR
-
Reporter plasmid containing a luciferase gene under the control of a CAR/PXR responsive promoter (e.g., CYP2B6 or CYP3A4 promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
CITCO, positive controls (e.g., rifampicin (B610482) for PXR), and vehicle control (DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed hepatoma cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CITCO, a positive control, or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the fold induction relative to the vehicle control.
Mammalian Two-Hybrid Assay for Co-activator Recruitment
This assay is used to demonstrate the CITCO-dependent interaction between CAR/PXR and a co-activator protein.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
"Bait" plasmid: Nuclear receptor (CAR or PXR) ligand-binding domain fused to a DNA-binding domain (e.g., GAL4).
-
"Prey" plasmid: Co-activator protein (e.g., SRC-1) fused to a transcriptional activation domain (e.g., VP16).
-
Reporter plasmid with a luciferase gene downstream of a promoter containing binding sites for the DNA-binding domain (e.g., GAL4 UAS).
-
Transfection reagent.
-
CITCO and vehicle control.
-
Luciferase assay system.
Protocol:
-
Transfection: Co-transfect the cells with the bait, prey, and reporter plasmids.
-
Treatment: After 24 hours, treat the cells with CITCO or vehicle.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Perform a luciferase assay as described above. An increase in luciferase activity in the presence of CITCO indicates a ligand-dependent interaction between the nuclear receptor and the co-activator.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the induction of specific mRNA transcripts (e.g., CYP2B6, CYP3A4) in response to CITCO treatment.
Materials:
-
Primary human hepatocytes or hepatoma cell lines.
-
CITCO and vehicle control.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Treatment: Treat cells with CITCO or vehicle for a specified time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Western Blot for Protein Expression
This technique is used to detect and quantify the levels of specific proteins (e.g., CYP2B6, CYP3A4) in cells treated with CITCO.
Materials:
-
Primary human hepatocytes or hepatoma cell lines.
-
CITCO and vehicle control.
-
Lysis buffer with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the target proteins (e.g., anti-CYP2B6, anti-CYP3A4) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Conclusion and Future Directions
The recognition of CITCO as a dual agonist for both hCAR and hPXR has been a pivotal development in the field of xenobiotic metabolism. This understanding necessitates a careful re-evaluation of previous studies that relied on CITCO as a selective hCAR activator. For drug development professionals, this dual activity underscores the importance of comprehensive in vitro profiling of new chemical entities to accurately predict their potential for drug-drug interactions.
Future research should focus on several key areas:
-
Elucidating the full spectrum of genes regulated by CITCO: Beyond CYP2B6 and CYP3A4, a broader understanding of CITCO's impact on other Phase I, Phase II, and Phase III genes is needed.
-
Developing more selective CAR and PXR modulators: The discovery of more specific agonists and antagonists for each receptor will be crucial for dissecting their individual contributions to xenobiotic metabolism.
-
Translating in vitro findings to in vivo consequences: Further studies in animal models and clinical trials are necessary to fully comprehend the in vivo relevance of CITCO's dual agonism.
By leveraging the experimental approaches detailed in this guide, researchers can continue to unravel the complex regulatory networks governed by CAR and PXR, ultimately leading to safer and more effective therapeutic strategies.
References
- 1. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of PXR and CAR by protein-protein interaction and signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of induction of cytosolic and microsomal glutathione transferase (GST) genes by xenobiotics and pro-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Dual Agonist Nature of CITCO: An In-depth Technical Guide to its Interaction with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, was initially identified and widely utilized as a selective and potent agonist for the human constitutive androstane (B1237026) receptor (hCAR), a key regulator of xenobiotic and endobiotic metabolism.[1][3][4] However, recent research has revealed a more complex pharmacological profile, establishing CITCO as a dual agonist that also directly binds to and activates the human pregnane (B1235032) X receptor (hPXR).[1][4][5] This finding has significant implications for the interpretation of previous studies that used CITCO as a selective hCAR tool and for the design of future experiments aimed at dissecting the distinct and overlapping functions of these two critical nuclear receptors. This technical guide provides a comprehensive overview of CITCO's effects on nuclear receptors, detailing its binding and activation characteristics, the experimental protocols used to elucidate these interactions, and the downstream signaling pathways it modulates.
Quantitative Analysis of CITCO's Interaction with Nuclear Receptors
The following tables summarize the key quantitative data regarding CITCO's binding affinity and activation potency for hPXR and hCAR.
Table 1: CITCO Binding Affinity for Human Pregnane X Receptor (hPXR)
| Parameter | Value (µM) | Assay | Cell Line/System | Reference |
| IC₅₀ | 1.55 | TR-FRET Competition Ligand-Binding Assay | In vitro | [1] |
Table 2: CITCO Activation of Human Nuclear Receptors
| Receptor | Parameter | Value | Assay | Cell Line | Reference |
| hCAR | EC₅₀ | 25 nM | Reporter Gene Assay | CV-1 | [1] |
| hPXR | EC₅₀ | ~3 µM | Reporter Gene Assay | CV-1 | [1] |
Core Signaling Pathways of CITCO-Mediated Nuclear Receptor Activation
CITCO, upon entering the cell, directly interacts with the ligand-binding domains of hCAR and hPXR, initiating a cascade of events that lead to the regulation of target gene expression.
Human Pregnane X Receptor (hPXR) Activation Pathway
CITCO's activation of hPXR follows a canonical nuclear receptor signaling pathway. The binding of CITCO to the hPXR ligand-binding domain (LBD) induces a conformational change in the receptor. This change facilitates the dissociation of co-repressors and the recruitment of co-activators, such as steroid receptor coactivator-1 (SRC-1).[1][4] The activated PXR then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, leading to the initiation of transcription. A key downstream target gene of hPXR is CYP3A4, which encodes a major drug-metabolizing enzyme.[1]
Human Constitutive Androstane Receptor (hCAR) Activation Pathway
While CAR can be constitutively active, its activity is further enhanced by agonists like CITCO. In its inactive state, CAR is typically sequestered in the cytoplasm in a complex with other proteins. Upon binding CITCO, CAR undergoes a conformational change that promotes its translocation into the nucleus. Inside the nucleus, CAR heterodimerizes with RXR and binds to CAR response elements (CAREs) in the regulatory regions of its target genes. This binding, along with the recruitment of co-activators, leads to the transcriptional activation of genes such as CYP2B6, another important enzyme in drug metabolism.[1][6]
Experimental Protocols
The characterization of CITCO's effects on nuclear receptors relies on a suite of specialized in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Ligand-Binding Assay
This assay is used to determine the binding affinity of a compound to a nuclear receptor's ligand-binding domain (LBD).
Objective: To measure the IC₅₀ value of CITCO for hPXR.
Principle: The assay measures the displacement of a fluorescently labeled ligand (tracer) from the hPXR-LBD by a test compound. The hPXR-LBD is tagged (e.g., with GST), and a terbium-labeled antibody against the tag serves as the FRET donor. When the fluorescent tracer is bound to the LBD, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a FRET signal. A competing compound will displace the tracer, leading to a decrease in the FRET signal.[2][7][8]
Materials:
-
GST-tagged hPXR-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PXR ligand (e.g., Fluormone™ PXR Green)
-
Test compound (CITCO) and controls
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of CITCO and control compounds in DMSO.
-
Add the fluorescent tracer to the assay buffer.
-
Dispense the tracer solution into the wells of a 384-well plate.
-
Add the test compounds (including CITCO) and controls to the respective wells.
-
Prepare a mixture of GST-hPXR-LBD and Tb-anti-GST antibody in assay buffer.
-
Add the protein-antibody mixture to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (tracer).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive androstane receptor agonist CITCO inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
The Biological Function of CITCO in Liver Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-(4-Chlorophenyl)imidazo[2,1-b][1]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, has been a cornerstone tool in the study of xenobiotic metabolism and transport in the liver. Initially identified as a potent and selective agonist for the human Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor regulating the expression of genes involved in the detoxification and elimination of foreign compounds, recent evidence has unveiled a more complex pharmacological profile. It is now understood that CITCO also functions as an agonist for the human Pregnane X Receptor (PXR), another critical xenobiotic-sensing nuclear receptor. This dual agonism underscores the intricate and often overlapping regulatory pathways governed by CAR and PXR in hepatocytes. This technical guide provides an in-depth overview of the biological function of CITCO in liver cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Agonism of CAR and PXR
CITCO exerts its primary biological effects in liver cells by activating the nuclear receptors CAR (NR1I3) and PXR (NR1I2). While initially characterized as a selective human CAR agonist, subsequent research has demonstrated its ability to also bind to and activate human PXR, particularly at higher concentrations.[2][3][4][5] This dual activity is crucial for the accurate interpretation of experimental data.
Upon activation by CITCO, both CAR and PXR translocate to the nucleus, where they form heterodimers with the Retinoid X Receptor (RXR).[2][4] This receptor-ligand-RXR complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or phenobarbital-responsive enhancer modules (PBREMs) located in the promoter regions of their target genes.[1] This binding initiates the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), and the assembly of the transcriptional machinery, leading to increased gene expression.[3][4]
The target genes of CAR and PXR include a wide array of enzymes involved in Phase I and Phase II drug metabolism, as well as drug transporters. Notably, CITCO is a well-established inducer of Cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which are responsible for the metabolism of a vast number of clinically relevant drugs.[3][6]
Quantitative Data on CITCO Activity
The potency and efficacy of CITCO in activating CAR and PXR and inducing target gene expression have been quantified in various in vitro models, including primary human hepatocytes and human liver cell lines such as HepG2 and HepaRG.
Table 1: Potency of CITCO in Nuclear Receptor Activation
| Parameter | Receptor | Cell Line/System | Value | Reference(s) |
| EC50 | human CAR | CV-1 | 49 nM | [7] |
| EC50 | human PXR | HepG2 (CYP3A4 promoter activation) | 0.82 µM | [3] |
Table 2: Induction of Target Gene Expression by CITCO in Human Liver Cells
| Gene | Cell Type | CITCO Concentration | Fold Induction (mRNA) | Reference(s) |
| CYP2B6 | Primary Human Hepatocytes | 100 nM | 2.9 - 3.3 | [2] |
| CYP3A4 | Primary Human Hepatocytes | 100 nM | 3.5 - 3.6 | [2] |
| CYP2B6 | Primary Human Hepatocytes | 10 nM | 5.6 - 8.7 | [8] |
| CYP3A4 | HepaRG | 10 µM | ~50 (relative to control) | [9] |
| CYP3A4 | Primary Human Hepatocytes | 10 µM | Varies by donor | [3] |
Signaling Pathways and Experimental Workflows
CITCO-Mediated CAR and PXR Signaling Pathway
The signaling cascade initiated by CITCO in liver cells involves the activation of both CAR and PXR, leading to the transcription of a battery of genes involved in xenobiotic metabolism.
Experimental Workflow for Assessing CITCO's Effects
A typical experimental workflow to characterize the effects of CITCO on liver cells involves a series of in vitro assays to measure nuclear receptor activation and target gene induction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the biological function of CITCO in liver cells.
Dual-Luciferase Reporter Assay for CAR/PXR Activation
This assay is used to quantify the ability of CITCO to activate CAR and PXR.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Expression plasmids for human CAR or PXR
-
Reporter plasmid containing a luciferase gene driven by a promoter with CAR/PXR response elements (e.g., CYP2B6 or CYP3A4 promoter)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) and fetal bovine serum (FBS)
-
CITCO stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the CAR or PXR expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
CITCO Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CITCO (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure the change in mRNA levels of CAR and PXR target genes, such as CYP2B6 and CYP3A4, following CITCO treatment.
Materials:
-
Primary human hepatocytes or HepaRG cells
-
CITCO stock solution (in DMSO)
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit (or equivalent)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture primary human hepatocytes or differentiated HepaRG cells in appropriate media. Treat the cells with various concentrations of CITCO or vehicle control for a specified time (e.g., 24, 48, or 72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using TRIzol reagent or a column-based kit according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target genes and the housekeeping gene.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
Western Blot for CYP Protein Expression
This technique is used to detect and quantify the protein levels of CYP enzymes induced by CITCO.
Materials:
-
CITCO-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for CYP2B6, CYP3A4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control's signal.
Conclusion
CITCO remains an invaluable pharmacological tool for investigating the regulation of xenobiotic metabolism in the liver. Its well-characterized dual agonism of both human CAR and PXR provides a robust system for studying the induction of key drug-metabolizing enzymes and transporters. A thorough understanding of its mechanism of action, coupled with the application of the detailed experimental protocols provided in this guide, will enable researchers to generate high-quality, reproducible data and further elucidate the complex regulatory networks that govern hepatic detoxification pathways. The quantitative data and signaling pathway diagrams presented herein serve as a comprehensive resource for professionals in the fields of toxicology, pharmacology, and drug development.
References
- 1. Molecular basis of crosstalk in nuclear receptors: heterodimerization between PXR and CAR and the implication in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
An In-depth Technical Guide on CITCO as a Non-Genotoxic Carcinogen
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime, commonly known as CITCO, is a potent and selective activator of the human Constitutive Androstane (B1237026) Receptor (CAR), a key nuclear receptor in regulating xenobiotic and endobiotic metabolism.[3][4] While not directly damaging DNA, CITCO is classified as a non-genotoxic carcinogen, promoting tumor development, particularly in the liver, through receptor-mediated mechanisms.[1][5][6] This technical guide provides a comprehensive overview of CITCO's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows. Understanding the non-genotoxic carcinogenic potential of compounds like CITCO is critical for accurate risk assessment in drug development and chemical safety evaluation.
Mechanism of Action: CAR-Mediated Hepatocarcinogenesis
Non-genotoxic carcinogens do not initiate carcinogenesis by direct DNA damage but rather promote the proliferation of spontaneously initiated cells or induce chronic tissue injury and inflammation, leading to secondary genetic alterations.[7] CITCO's carcinogenic effect is primarily attributed to its potent activation of the human Constitutive Androstane Receptor (hCAR).[1][5][8]
Upon entering a hepatocyte, CITCO acts as a direct ligand for hCAR.[9][10] In its inactive state, CAR resides in the cytoplasm, tethered to a protein complex.[9][11] CITCO binding induces a conformational change, leading to CAR's dissociation from this complex and its translocation into the nucleus.[11] Inside the nucleus, CAR heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Phenobarbital Response Elements (PBREMs) in the promoter regions of target genes.[12]
This binding event recruits coactivator proteins, initiating the transcription of genes involved in:
-
Xenobiotic Metabolism: Upregulation of cytochrome P450 enzymes (e.g., CYP2B6, CYP3A4) and other drug-metabolizing enzymes.[10][13]
-
Cell Proliferation and Apoptosis: Alteration of the balance between cell division and cell death, creating a permissive environment for tumor growth.[9]
Recent studies have indicated that CITCO may also activate the human Pregnane X Receptor (hPXR), another xenobiotic-sensing nuclear receptor, suggesting a dual agonist role that could contribute to its biological effects.[14] The sustained activation of these pathways is believed to be a key driver of the observed liver tumor promotion in animal models.[13]
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade initiated by CITCO, leading to the transcription of target genes associated with non-genotoxic carcinogenesis.
Caption: CITCO-mediated activation of the CAR signaling pathway.
Quantitative Data Summary
The carcinogenic potential of CITCO has been evaluated in various preclinical models. A key finding is the species-specific action of CITCO, which potently activates human CAR but not its murine counterpart.[1][5][10] This has necessitated the use of "humanized" mouse models, where the mouse CAR gene is replaced with the human version.
Table 1: In Vitro Activity of CITCO
| Parameter | Cell Line | Value | Reference |
| hCAR Activation (EC₅₀) | - | 49 nM | [4] |
| hPXR Activation (EC₅₀) | HepG2 | 0.82 µM | [14] |
| Selectivity (hCAR vs hPXR) | CV-1 | >100-fold | [14] |
Table 2: In Vivo Liver Tumor Promotion in Humanized Mice
A pivotal study investigated the tumor-promoting effects of CITCO in wild-type (WT) and humanized CAR/PXR (hCAR/hPXR) mice following initiation with the carcinogen N-nitrosodiethylamine (DEN).
| Treatment Group | Genotype | Tumor Incidence | Key Observations | Reference |
| DEN + Vehicle | hCAR/hPXR | 0% | No pathological changes observed. | [13] |
| DEN + CITCO | WT | 0% | No pathological changes observed. | [13] |
| DEN + CITCO | hCAR/hPXR | 50% | Multiple adenomas and high tumor burden. | [13] |
These results demonstrate that CITCO-dependent liver tumors are formed only in mice expressing the human CAR receptor, highlighting the limitations of standard rodent bioassays for predicting human risk for certain compounds.[1][6][8]
Experimental Protocols
Standardized protocols are essential for assessing non-genotoxic carcinogenicity. The OECD provides guidelines for many of the required assays.[2][15] Below are methodologies for key experiments used to characterize CITCO.
In Vitro CAR/PXR Activation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate a specific nuclear receptor.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA for the nuclear receptor (e.g., hCAR or hPXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific receptor (e.g., a CYP2B6 or CYP3A4 promoter).[14]
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of CITCO (or a vehicle control, e.g., DMSO) for 24-48 hours.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to receptor activation, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated.
In Vivo Rodent Bioassay for Tumor Promotion
This long-term study assesses a compound's ability to promote tumor growth following a known initiator.
-
Animal Model: Use of humanized mice (e.g., hCAR/hPXR) and corresponding wild-type controls is critical for species-relevant data.[13]
-
Initiation: At a young age (e.g., 2 weeks), mice are given a single, sub-carcinogenic dose of an initiating agent like N-nitrosodiethylamine (DEN) via intraperitoneal injection.
-
Promotion: After a recovery period, animals are placed on a diet containing CITCO or a vehicle control for an extended period (e.g., 37 weeks).[13]
-
Monitoring: Animals are monitored regularly for health and body weight changes.
-
Termination and Necropsy: At the end of the study, animals are euthanized. Livers are excised, weighed, and visually inspected for tumors.
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with H&E and for specific markers like G6Pase) for microscopic examination by a pathologist.[13]
-
Tumor Quantification: The number, size, and type (e.g., adenoma, carcinoma) of liver lesions are quantified.[13][16]
Cell Proliferation Assay (PCNA Immunohistochemistry)
This assay measures the increase in cell division in a target organ.
-
Tissue Preparation: Following a short-term in vivo study (e.g., 28 days of CITCO treatment), liver tissue is collected, fixed in formalin, and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 5 µm) of the liver are cut and mounted on microscope slides.
-
Immunostaining:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the target protein.
-
Slides are incubated with a primary antibody against a proliferation marker, such as Proliferating Cell Nuclear Antigen (PCNA).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) that produces a colored precipitate at the antigen site.[13]
-
Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
-
Quantification: The percentage of positively stained nuclei (proliferating cells) is determined by microscopic analysis, often using image analysis software.[13]
Experimental Workflow Diagram
The diagram below outlines the integrated approach to testing a compound like CITCO for non-genotoxic carcinogenicity.
Caption: Workflow for evaluating non-genotoxic carcinogenesis.
Conclusion and Implications
The case of CITCO exemplifies the challenges and modern approaches in assessing non-genotoxic carcinogens. The data strongly support a mechanism of receptor-mediated tumor promotion that is highly specific to the human form of the CAR nuclear receptor. This underscores the critical importance of using appropriate, mechanistically relevant models—such as humanized mice—in preclinical safety assessment. For drug development professionals, these findings highlight that a negative result in standard rodent carcinogenicity studies may not be sufficient to rule out human risk for compounds that potently modulate human-specific targets. A thorough understanding of a compound's interaction with nuclear receptors and its potential to induce sustained cell proliferation is paramount for a comprehensive human health risk assessment.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Chemical carcinogen safety testing: OECD expert group international consensus on the development of an integrated approach for the testing and assessment of chemical non-genotoxic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals | Crick [crick.ac.uk]
- 7. oxfordreference.com [oxfordreference.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasomal interaction as a critical activity modulator of the human constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule modulators of the constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of liver tumor response to therapy: role of quantitative imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Agonist CITCO: A Technical Guide to its Impact on Cytochrome P450 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) has been widely utilized in toxicological and pharmacological research. Initially identified as a selective agonist for the human Constitutive Androstane Receptor (hCAR), recent evidence has unequivocally demonstrated that CITCO also functions as a direct agonist for the human Pregnane (B1235032) X Receptor (hPXR).[1][2][3] This dual agonism has significant implications for the interpretation of existing data and the design of future studies. This technical guide provides an in-depth overview of the mechanisms by which CITCO influences the expression of cytochrome P450 (CYP) genes, with a primary focus on its interaction with the PXR signaling pathway and the subsequent induction of CYP3A4, a critical enzyme in drug metabolism.
Core Mechanism: CITCO as a Direct hPXR Agonist
Contrary to its initial classification, CITCO directly binds to and activates the human Pregnane X Receptor (hPXR).[1][2] This interaction is central to its effect on the expression of numerous genes involved in xenobiotic metabolism, most notably CYP3A4. The activation of hPXR by CITCO is a multi-step process that initiates a signaling cascade culminating in increased transcription of target genes.
Key molecular events in this process include:
-
Direct Binding: CITCO binds directly to the ligand-binding domain (LBD) of hPXR.[1]
-
Conformational Change: This binding induces a conformational change in the hPXR protein.
-
Coactivator Recruitment: The altered conformation facilitates the recruitment of steroid receptor coactivators, such as SRC-1.[1][2][3]
-
Heterodimerization: Ligand-bound hPXR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5]
-
Nuclear Translocation: The activated PXR/RXR heterodimer translocates to the nucleus.[6]
-
DNA Binding: The complex binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes, including CYP3A4.[5][7]
-
Transcriptional Activation: This binding initiates the transcription of the target gene, leading to increased mRNA and subsequent protein expression.[8]
A critical amino acid residue, tryptophan-299 (W299), within the hPXR LBD has been identified as essential for the agonistic effect of CITCO. Mutation of this residue abolishes CITCO-mediated hPXR activation.[1] Interestingly, CITCO's agonistic activity is specific to human PXR and it does not activate the mouse PXR (mPXR).[1][3]
Signaling Pathway of CITCO-Mediated CYP3A4 Induction
The signaling pathway for CITCO-induced CYP3A4 expression via hPXR activation is a well-defined cascade. The following diagram illustrates the key steps involved.
Quantitative Data on CITCO-Induced CYP3A4 Expression
The induction of CYP3A4 by CITCO has been quantified in various in vitro models. The following tables summarize the dose-dependent effects of CITCO on CYP3A4 promoter activity, mRNA levels, and protein expression.
Table 1: Dose-Response of CITCO on CYP3A4 Promoter Activity in HepG2 Cells
| CITCO Concentration (µM) | CYP3A4 Promoter Activity (Fold Induction vs. Vehicle) |
| 0.1 | ~1.5 |
| 1 | ~4.0 |
| 10 | ~6.0 |
Data are approximated from graphical representations in the cited literature and represent the activity of a CYP3A4-luciferase reporter.[1]
Table 2: Effect of CITCO on CYP3A4 mRNA Expression in HepaRG Cells
| Treatment | CYP3A4 mRNA (Fold Induction vs. Vehicle) |
| CITCO (0.2 µM) | ~2.5 |
| CITCO (1 µM) | ~8.0 |
| CITCO (10 µM) | ~15.0 |
Cells were treated for 24 hours.[1]
Table 3: Induction of CYP3A4 mRNA and Protein in Primary Human Hepatocytes (PHH) by CITCO
| Treatment (72 hours) | Donor 1 (mRNA Fold Induction) | Donor 2 (mRNA Fold Induction) | Donor 3 (mRNA Fold Induction) | Protein Expression |
| CITCO (0.5 µM) | ~2.0 | ~3.0 | ~1.5 | Increased |
| CITCO (1 µM) | ~3.5 | ~5.0 | ~2.5 | Increased |
| CITCO (5 µM) | ~6.0 | ~8.0 | ~4.0 | Markedly Increased |
| CITCO (10 µM) | ~7.0 | ~10.0 | ~5.0 | Markedly Increased |
Data demonstrate donor-to-donor variability in the magnitude of induction.[1]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the impact of CITCO on cytochrome P450 gene expression.
Reporter Gene Assay for hPXR Activation
This assay quantitatively measures the ability of a compound to activate hPXR, leading to the expression of a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.[9][10][11]
Experimental Workflow:
Materials:
-
HepG2 cells stably co-transfected with a human PXR expression vector and a CYP3A4 promoter-luciferase reporter vector.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
CITCO, Rifampicin (positive control), DMSO (vehicle).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the stably transfected HepG2 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of CITCO and control compounds in the cell culture medium.
-
Remove the overnight medium from the cells and add the medium containing the test compounds.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 to 48 hours.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate and measure the luminescence.
-
Calculate the fold induction relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for CYP3A4 mRNA Expression
This method is used to quantify the levels of specific mRNA transcripts, in this case, CYP3A4, to determine the effect of CITCO on gene transcription.[1]
Experimental Workflow:
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. PXR: a xenobiotic receptor of diverse function implicated in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoplasmic localization of pregnane X receptor and ligand-dependent nuclear translocation in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 9. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of an in vitro reporter gene assay to assess xenobiotic induction of the human CYP3A4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of CITCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is a well-characterized xenobiotic that has been instrumental in the study of nuclear receptor activation and drug metabolism. Initially identified as a selective agonist for the human Constitutive Androstane Receptor (hCAR), subsequent research has revealed its role as a dual agonist, also activating the human Pregnane X Receptor (hPXR).[1][3] This dual activity makes CITCO a valuable tool for investigating the overlapping and distinct functions of these two key nuclear receptors in regulating the expression of drug-metabolizing enzymes, such as Cytochrome P450 3A4 (CYP3A4).
These application notes provide detailed protocols for in vitro studies involving CITCO, focusing on its effects on nuclear receptor activation, target gene expression, and cell viability. The provided methodologies are designed to be clear, reproducible, and adaptable to specific research needs.
Data Presentation
Table 1: In Vitro Efficacy of CITCO on hPXR Activation
| Cell Line | Assay Type | Endpoint | EC₅₀ (µM) | Max Fold Activation | CITCO Concentration for Max Activation (µM) | Reference |
| HepG2 (stably expressing FLAG-hPXR and CYP3A4-luciferase) | Luciferase Reporter Assay | CYP3A4 Promoter Activity | 0.82 | 6.94 | 10 | [1] |
Table 2: In Vitro Selectivity of CITCO for hCAR over hPXR
| Cell Line | Assay Type | hCAR EC₅₀ (nM) | hPXR EC₅₀ (µM) | Selectivity (Fold) | Reference |
| CV-1 | Transient Transfection Assay | 25 | ~3 | >100 | [1] |
Signaling Pathway
The primary mechanism of action for CITCO in hepatocytes involves the activation of the nuclear receptors PXR and CAR. Upon binding, these receptors translocate to the nucleus, heterodimerize with the Retinoid X Receptor (RXR), and bind to response elements on the DNA. This complex then recruits coactivators to initiate the transcription of target genes, most notably CYP3A4, a key enzyme in drug metabolism.
Caption: CITCO signaling pathway in hepatocytes.
Experimental Protocols
PXR Activation Luciferase Reporter Assay in HepG2 Cells
This protocol describes how to measure the activation of the human Pregnane X Receptor (hPXR) by CITCO using a luciferase reporter gene assay in a stably transfected HepG2 cell line.
Materials:
-
HepG2 cells stably expressing hPXR and a CYP3A4 promoter-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CITCO (stock solution in DMSO)
-
Rifampicin (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture the stably transfected HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 40,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of CITCO and Rifampicin in serum-free DMEM. A typical concentration range for CITCO is 0.1 to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of each well as a fold induction over the vehicle control.
-
Plot the fold induction against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Quantitative Real-Time PCR (qRT-PCR) for CYP3A4 mRNA Induction
This protocol details the measurement of CYP3A4 mRNA expression levels in response to CITCO treatment in human hepatocytes (e.g., HepaRG or primary human hepatocytes).
Materials:
-
Human hepatocytes (e.g., differentiated HepaRG cells)
-
Appropriate cell culture medium
-
CITCO (stock solution in DMSO)
-
Rifampicin (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
-
Primers for human CYP3A4 and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Culture and Treatment:
-
Plate human hepatocytes in 6-well plates and allow them to acclimate.
-
Treat the cells with various concentrations of CITCO (e.g., 0.2, 1, 10 µM), Rifampicin (positive control, e.g., 10 µM), or DMSO (vehicle control) for 24-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for either CYP3A4 or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Western Blot for CYP3A4 Protein Expression
This protocol outlines the detection and quantification of CYP3A4 protein levels following CITCO treatment.
Materials:
-
Treated cell lysates from the qRT-PCR experiment
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP3A4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the cells in protein extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CYP3A4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the CYP3A4 band intensity to the loading control band intensity for each sample.
-
Express the results as fold change relative to the vehicle control.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of CITCO on hepatic cell lines.
Materials:
-
Hepatocytes (e.g., HepaRG, HepG2)
-
Appropriate cell culture medium
-
CITCO (stock solution in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with a range of CITCO concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the CITCO concentration to determine the LC₅₀ (lethal concentration 50%).
-
Experimental Workflows
PXR Activation and Gene Expression Workflow
Caption: Workflow for PXR activation and gene expression studies.
Cell Viability Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
References
Application Notes and Protocols for the Use of CITCO in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is a well-characterized xenobiotic compound widely utilized in in vitro studies involving primary human hepatocytes. Initially identified as a selective human constitutive androstane (B1237026) receptor (hCAR) agonist, further research has revealed its role as a dual agonist, also activating the human pregnane (B1235032) X receptor (hPXR).[1][2][3] This dual activity makes CITCO a valuable tool for investigating the regulation of drug-metabolizing enzymes and transporters, particularly the induction of cytochrome P450 enzymes like CYP3A4 and CYP2B6.[1][4] These application notes provide detailed protocols and data for the effective use of CITCO in primary human hepatocyte cultures.
Mechanism of Action
CITCO exerts its effects by binding to and activating two key nuclear receptors in human hepatocytes: hCAR and hPXR.[1][2][3] Upon activation, these receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements in the promoter regions of target genes. This leads to the recruitment of coactivators and initiation of transcription, resulting in increased expression of proteins involved in xenobiotic metabolism and clearance.[1] The primary target genes of interest in hepatocytes are CYP3A4 and CYP2B6, which play a crucial role in the metabolism of a wide range of drugs and other foreign compounds.[4][5]
Signaling Pathway Diagram
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transporter Gene Regulation in Sandwich Cultured Human Hepatocytes Through the Activation of Constitutive Androstane Receptor (CAR) or Aryl Hydrocarbon Receptor (AhR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cytochrome P450 2C9 expression in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chimeric Antigen Receptor (CAR) T-Cell Activation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy approach for cancer treatment.[1][2][3][4] This technology involves genetically engineering a patient's own T-cells to express CARs on their surface, enabling them to recognize and eliminate cancer cells.[2][3] The success of CAR T-cell therapy relies on the robust activation and expansion of these engineered cells. This document provides detailed application notes and protocols for the in vitro activation of CAR T-cells, a critical step in the manufacturing and preclinical evaluation process.
The activation of CAR T-cells is initiated by the binding of the CAR to its specific antigen on a target cell. This interaction triggers a signaling cascade within the T-cell, leading to its activation, proliferation, and effector functions, such as the release of cytotoxic granules and cytokines.[1][5] In a laboratory setting, this activation is typically mimicked or induced to expand the CAR T-cell population and to assess their functionality before they are used for therapeutic purposes.
CAR T-Cell Activation Signaling Pathway
The binding of the CAR to its target antigen initiates a signaling cascade that leads to T-cell activation. This process involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3ζ signaling domain of the CAR, which in turn recruits and activates downstream signaling molecules. Co-stimulatory domains, such as CD28 and 4-1BB, are also crucial for robust and sustained T-cell activation, proliferation, and survival.[2]
Caption: CAR T-Cell Activation Signaling Pathway.
Experimental Workflow for CAR T-Cell Activation and Functional Assessment
The following diagram outlines a typical workflow for the activation and subsequent functional evaluation of CAR T-cells in a research setting.
Caption: Experimental Workflow for CAR T-Cell Activation.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in CAR T-cell culture and activation experiments.
Table 1: Typical Cytokine Concentrations for CAR T-Cell Culture
| Cytokine | Typical Concentration Range | Purpose |
| Interleukin-2 (IL-2) | 50 - 200 IU/mL[6] | Promotes rapid T-cell proliferation. |
| Interleukin-7 (IL-7) | 5 - 10 ng/mL[6][7] | Promotes T-cell survival and homeostasis. |
| Interleukin-15 (IL-15) | 5 - 10 ng/mL[6][7] | Promotes the development of memory T-cells. |
Table 2: Typical Cell Culture Parameters for CAR T-Cell Expansion
| Parameter | Typical Range/Condition | Notes |
| Cell Density | 0.5 - 2.0 x 10^6 cells/mL[6] | Maintain within this range for optimal growth. |
| Culture Duration | 7 - 14 days[6] | For initial expansion post-transduction. |
| Viability | > 80-90% | Monitored by methods like Trypan Blue or 7-AAD staining. |
| Media | RPMI 1640 or X-VIVO 15 | Supplemented with serum (e.g., FBS or human serum) or in serum-free conditions, and cytokines. |
| Temperature | 37°C | Standard mammalian cell culture condition. |
| CO2 | 5% | Standard mammalian cell culture condition. |
Experimental Protocols
Protocol 1: General CAR T-Cell Activation using Target Cells
This protocol describes the co-culture of CAR T-cells with target cells expressing the cognate antigen to induce activation.
Materials:
-
CAR T-cells
-
Target cells (expressing the antigen of interest)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + Penicillin/Streptomycin)
-
96-well or 24-well tissue culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Target Cells:
-
Culture target cells to a sufficient number.
-
On the day of the experiment, harvest the target cells and determine the cell concentration and viability.
-
Resuspend the target cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Prepare CAR T-Cells:
-
Harvest the CAR T-cells and determine the cell concentration and viability.
-
Resuspend the CAR T-cells in complete culture medium at a desired concentration to achieve the desired Effector to Target (E:T) ratio (e.g., 1:1, 5:1, 10:1).
-
-
Co-culture Setup:
-
Plate 100 µL of the target cell suspension into the wells of a 96-well plate (1 x 10^5 cells/well).
-
Add 100 µL of the CAR T-cell suspension to the wells containing the target cells at the desired E:T ratio.
-
As a negative control, include wells with CAR T-cells and target cells that do not express the antigen, or CAR T-cells alone.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Activation:
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine (e.g., IFN-γ, TNF-α) release from activated CAR T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatant from CAR T-cell activation co-culture (from Protocol 1)
-
Cytokine-specific ELISA kit (e.g., Human IFN-γ ELISA Kit)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, this typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the collected culture supernatants (and standards) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the concentration of the cytokine in the samples by comparing the absorbance values to a standard curve.
Protocol 3: Cytotoxicity Assay (Luciferase-based)
This protocol describes a common method to assess the cytotoxic potential of CAR T-cells by measuring the lysis of target cells engineered to express luciferase.[10]
Materials:
-
CAR T-cells
-
Target cells stably expressing luciferase
-
Luciferin (B1168401) substrate
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Plate Target Cells:
-
Harvest luciferase-expressing target cells and resuspend them in assay medium.
-
Plate 1 x 10^4 to 2 x 10^4 target cells in 100 µL of medium per well in a 96-well white plate.
-
-
Add Effector Cells:
-
Add CAR T-cells at various E:T ratios (e.g., 1:1, 5:1, 10:1) in 100 µL of medium to the wells containing target cells.
-
Include control wells:
-
Target cells only (for maximum luminescence).
-
Target cells with a lysis agent (e.g., Triton X-100) (for minimum luminescence/background).
-
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for a predetermined time (e.g., 4, 18, or 24 hours).
-
-
Measure Luminescence:
-
Add the luciferin substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Calculate Percent Lysis:
-
Percent specific lysis = [1 - (Luminescence of experimental well - Luminescence of minimum control) / (Luminescence of maximum control - Luminescence of minimum control)] x 100.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Manufacturing Procedures on CAR T Cell Functionality: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAR-T Cell Manufacturing: Culture Conditions and Scale-Up Strategies [cytion.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
Application Notes and Protocols for CITCO in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is a potent and selective agonist of the human Constitutive Androstane Receptor (hCAR), a key nuclear receptor regulating the expression of genes involved in xenobiotic and endobiotic metabolism.[1][3] More recent evidence suggests that CITCO can also act as a dual agonist, activating the human Pregnane X Receptor (hPXR) as well.[3] Due to marked species differences in the activation of these receptors, humanized mouse models, in which the murine CAR and PXR are replaced with their human counterparts (hCAR/hPXR mice), have become invaluable tools for studying human-relevant responses to xenobiotics.
These application notes provide a comprehensive overview of the use of CITCO in hCAR/hPXR humanized mouse models, with a focus on its application in studying non-genotoxic hepatocarcinogenesis. Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.
Data Presentation
Table 1: Effects of CITCO on Gene Expression in hCAR/hPXR Humanized Mouse Liver
| Gene | Treatment | Fold Change (mRNA) | Method | Reference |
| Cyp2b10 | CITCO (10 mg/kg in diet) | Highly Induced | Not specified | [3] |
| Cyp3a11 | CITCO (10 mg/kg in diet) | Moderately Induced | Not specified | [3] |
| Cyp2b10 | CITCO (20 mg/kg/day, 3 days) | ~40% lower than TCPOBOP in WT mice | qRT-PCR | [4] |
| Cyp3a11 | CITCO (20 mg/kg/day, 3 days) | ~40% lower than TCPOBOP in WT mice | qRT-PCR | [4] |
Table 2: Effects of CITCO on Liver Pathology in hCAR/hPXR Humanized Mice
| Parameter | Treatment Protocol | Observation | Incidence | Reference |
| Liver Adenomas | DEN (90 µg/g) followed by CITCO (10 mg/kg in diet) for 37 weeks | Development of liver adenomas | 50% of mice | [3] |
| Tumor Multiplicity | DEN (90 µg/g) followed by CITCO (10 mg/kg in diet) for 37 weeks | Multiple adenomas in some mice | 3 out of 15 mice | [3] |
Signaling Pathways and Experimental Workflows
CITCO-Mediated Activation of hCAR and hPXR Signaling Pathway
Caption: CITCO activates hCAR and hPXR, leading to transcription of target genes.
Experimental Workflow for Studying CITCO Effects in Humanized Mice
Caption: Workflow for CITCO studies in humanized mice.
Experimental Protocols
Generation of hCAR/hPXR Humanized Mice (Generalized Protocol)
Note: The generation of dual knock-in mice is a complex process that requires specialized expertise and facilities. This protocol provides a general outline based on CRISPR/Cas9 technology and should be adapted and optimized for the specific target genes and mouse strain.[2][5][6]
Materials:
-
C57BL/6J mouse embryos (zygotes)
-
Cas9 protein or mRNA
-
sgRNAs targeting murine Car and Pxr genes
-
Donor DNA templates containing human CAR and PXR cDNA or genomic sequences with homology arms
-
Microinjection and embryo transfer equipment
-
Pseudopregnant recipient female mice
Protocol:
-
Design and Synthesize sgRNAs: Design two or more sgRNAs targeting the 5' and 3' ends of the murine Car and Pxr coding sequences to be replaced. Synthesize high-quality sgRNAs.
-
Design and Prepare Donor DNA: Construct donor plasmids containing the human CAR and PXR coding sequences flanked by 5' and 3' homology arms (typically 1-2 kb) corresponding to the sequences upstream and downstream of the murine target genes.
-
Prepare Microinjection Mix: Prepare a microinjection mix containing Cas9 protein/mRNA, the four sgRNAs (for both genes), and the two donor DNA templates in an appropriate injection buffer.
-
Microinjection: Microinject the mix into the pronuclei of fertilized C57BL/6J mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
Screening of Founder Mice: Genotype the resulting pups by PCR and sequencing to identify founders carrying the human CAR and PXR knock-ins.
-
Breeding and Colony Establishment: Breed the founder mice to establish a homozygous hCAR/hPXR humanized mouse colony. Confirm the absence of the murine genes and the expression of the human transgenes by qPCR and Western blotting.
Preparation of CITCO-Containing Rodent Diet
Materials:
-
CITCO powder
-
Powdered rodent diet (e.g., AIN-93G or a similar purified diet)
-
A suitable vehicle for CITCO if not directly mixable (e.g., corn oil)
-
Planetary mixer or a similar apparatus for homogenous mixing
Protocol:
-
Calculate the Amount of CITCO: Based on the desired dose (e.g., 10 mg/kg body weight/day) and the average daily food consumption of the mice, calculate the amount of CITCO needed per kilogram of diet.
-
Pre-mix CITCO: If using a vehicle, dissolve or suspend the calculated amount of CITCO in a small amount of the vehicle.
-
Geometric Dilution: Add the CITCO (or CITCO-vehicle mixture) to a small portion of the powdered diet and mix thoroughly. Gradually add more powdered diet in increments, mixing thoroughly at each step to ensure a homogenous distribution of the compound.
-
Final Mixing: Once all the diet has been incorporated, continue mixing in a planetary mixer for a sufficient time (e.g., 15-30 minutes) to ensure homogeneity.
-
Storage: Store the CITCO-containing diet in airtight containers at 4°C, protected from light, to prevent degradation.
-
Quality Control (Optional but Recommended): Analyze samples of the prepared diet by a suitable analytical method (e.g., HPLC) to confirm the concentration and homogeneity of CITCO.
Quantitative Real-Time PCR (qPCR) for Cyp2b10 and Cyp3a11
Materials:
-
Mouse liver tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for Cyp2b10, Cyp3a11, and a reference gene (e.g., Gapdh or Actb)
Primer Sequences: [1]
-
mCyp2b10 Forward: 5'-TTCTGCGCATGGAGAAGGAGAAGT-3'
-
mCyp2b10 Reverse: 5'-TGAGCATGAGCAGGAAGCCATAGT-3'
-
mCyp3a11 Forward: 5'-GACAAACAAGCAGGGATGGAC-3'
-
mCyp3a11 Reverse: 5'-CCAAGCTGATTGCTAGGAGCA-3'
Protocol:
-
RNA Extraction: Isolate total RNA from mouse liver tissue according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.
-
qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.
Western Blot for Cyp2b10 and Cyp3a11
Materials:
-
Mouse liver microsomes (prepared by differential centrifugation)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the liver microsomal fractions using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyp2b10 or Cyp3a11 (at the recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain).
Label-Free Quantitative Proteomic Analysis of Mouse Liver Tissue (General Workflow)
Materials:
-
Mouse liver tissue
-
Lysis buffer (e.g., containing urea, thiourea, CHAPS)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system (e.g., Q Exactive mass spectrometer)
-
Proteomics data analysis software (e.g., MaxQuant)
Protocol:
-
Protein Extraction: Homogenize the liver tissue in lysis buffer and extract the proteins.
-
Protein Digestion: Reduce and alkylate the protein disulfide bonds, followed by in-solution or in-gel digestion with trypsin to generate peptides.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using software like MaxQuant for protein identification and label-free quantification.
-
Bioinformatics Analysis: Perform downstream bioinformatics analysis to identify differentially expressed proteins and enriched pathways.
Conclusion
The use of CITCO in hCAR/hPXR humanized mouse models provides a powerful system to investigate the human-specific roles of these nuclear receptors in xenobiotic metabolism and toxicity, particularly in the context of non-genotoxic hepatocarcinogenesis. The data and protocols presented here serve as a valuable resource for researchers planning to utilize this important preclinical model. Careful consideration of the experimental design, including the generation of appropriate humanized mouse models and the preparation of dosing formulations, is crucial for obtaining reliable and translatable results.
References
- 1. Regulation of Cytochrome P450 2B10 (CYP2B10) Expression in Liver by Peroxisome Proliferator-activated Receptor-β/δ Modulation of SP1 Promoter Occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐step CRISPR/Cas9 method for the rapid generation of human antibody heavy chain knock‐in mice | The EMBO Journal [link.springer.com]
- 3. Proteomic and Bioinformatics Analyses of Mouse Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-step CRISPR/Cas9 method for the rapid generation of human antibody heavy chain knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Period 2 Regulates CYP2B10 Expression and Activity in Mouse Liver [frontiersin.org]
Unraveling CAR-T Cell Activation: A Guide to Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of reporter assays used to measure the activation of Chimeric Antigen Receptor (CAR) T-cells. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methods for evaluating CAR-T cell function.
Initial Clarification: CITCO and Chimeric Antigen Receptor (CAR) T-Cells
It is crucial to distinguish between the "CAR" in CAR T-cell therapy and the "CAR" that is the target of the compound CITCO.
-
Chimeric Antigen Receptor (CAR): These are engineered synthetic receptors expressed on the surface of T-cells, enabling them to recognize and eliminate cancer cells.[1] The activation of these receptors is the focus of this document.
-
Constitutive Androstane Receptor (CAR, NR1I3): This is a nuclear receptor primarily involved in the metabolism of foreign substances (xenobiotics).[2][3] CITCO (6-(4-chlorophenyl)imidazo[2,1-b][4][5]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is a well-established agonist of this nuclear receptor, and also the Pregnane X Receptor (PXR).[3][6][7]
There is no current scientific literature to suggest that CITCO is used in reporter assays to directly measure the activation of Chimeric Antigen Receptor T-cells. Therefore, this document will focus on the established methods for assessing CAR-T cell activation.
Introduction to CAR-T Cell Activation and Reporter Assays
CAR-T cell therapy is a revolutionary immunotherapy approach for treating cancer.[8][9] The core of this technology involves genetically modifying a patient's own T-cells to express CARs that target specific antigens on tumor cells.[1][9] Upon antigen binding, the CAR transmits an activation signal into the T-cell, initiating a cascade of events that lead to the destruction of the cancer cell.[8][10]
Reporter assays are indispensable tools for the development and quality control of CAR-T cell therapies. They provide a quantitative measure of CAR-T cell activation and cytotoxic function. Common reporter systems utilize the expression of enzymes like luciferase or the measurement of secreted molecules such as cytokines to assess the level of T-cell activation.[11][12]
CAR-T Cell Activation Signaling Pathway
The binding of the CAR to its target antigen on a tumor cell triggers a signaling cascade that mimics natural T-cell activation.[4][5] This process involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the intracellular domain of the CAR, typically derived from the CD3ζ chain of the T-cell receptor (TCR) complex.[1][13] This initial signal (Signal 1) is often complemented by co-stimulatory signals (Signal 2) from domains of molecules like CD28 or 4-1BB, which are also engineered into the CAR construct to enhance T-cell proliferation, survival, and effector function.[1][13][14]
Caption: CAR-T cell activation signaling cascade.
Experimental Workflow for a Luciferase-Based Reporter Assay
Luciferase-based reporter assays are a common and sensitive method for quantifying CAR-T cell-mediated cytotoxicity.[15] In this setup, the target cancer cells are engineered to stably express a luciferase enzyme. When CAR-T cells are co-cultured with these target cells, the killing of the target cells leads to a decrease in the overall luciferase activity, which can be measured using a luminometer.[15][16]
Caption: Workflow for a luciferase-based CAR-T cell cytotoxicity assay.
Protocols
Protocol 1: Luciferase-Based CAR-T Cell Cytotoxicity Assay
This protocol outlines the steps for assessing CAR-T cell-mediated killing of target cells using a luciferase reporter system.
Materials:
-
CAR-T effector cells
-
Target cancer cells stably expressing luciferase (e.g., Raji-Luc2 for CD19 CAR-T)
-
Complete cell culture medium
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture CAR-T cells and luciferase-expressing target cells under standard conditions.
-
Harvest and count the cells, ensuring high viability (>95%).
-
Resuspend both cell types in complete culture medium at the desired concentrations.
-
-
Co-culture Setup:
-
Seed the target cells into a 96-well white assay plate at a fixed density (e.g., 5 x 10³ cells/well).[17]
-
Add the CAR-T effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).[17]
-
Include control wells:
-
Target cells only (for maximum luminescence)
-
Target cells with mock-transduced T-cells (to measure non-specific killing)
-
Medium only (for background luminescence)
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent specific lysis using the following formula:
-
% Specific Lysis = 100 x (1 - (Luminescence of E:T well - Luminescence of background) / (Luminescence of target only well - Luminescence of background))
-
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine secretion (e.g., IFN-γ, IL-2) from CAR-T cells upon activation.
Materials:
-
CAR-T effector cells
-
Target cancer cells
-
Complete cell culture medium
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit)
-
Microplate reader
Procedure:
-
Co-culture Setup:
-
Set up the co-culture of CAR-T cells and target cells as described in Protocol 1 (steps 1 and 2).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol using the collected supernatants.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the E:T ratio.
-
Data Presentation
The quantitative data from these assays can be summarized in tables for clear comparison.
Table 1: Luciferase-Based Cytotoxicity Assay Data
| Effector:Target (E:T) Ratio | Sample | Raw Luminescence (RLU) | % Specific Lysis |
| 10:1 | CD19 CAR-T | 15,000 | 85% |
| 5:1 | CD19 CAR-T | 30,000 | 70% |
| 2:1 | CD19 CAR-T | 60,000 | 40% |
| 1:1 | CD19 CAR-T | 80,000 | 20% |
| 10:1 | Mock T-cell | 95,000 | 5% |
| Target Only | - | 100,000 | 0% |
| Background | - | 500 | - |
Fictional data for illustrative purposes.
Table 2: Cytokine Release Assay Data (IFN-γ)
| Effector:Target (E:T) Ratio | Sample | IFN-γ Concentration (pg/mL) |
| 10:1 | CD19 CAR-T | 2500 |
| 5:1 | CD19 CAR-T | 1800 |
| 2:1 | CD19 CAR-T | 900 |
| 1:1 | CD19 CAR-T | 450 |
| 10:1 | Mock T-cell | 50 |
| Target Only | - | <20 |
Fictional data for illustrative purposes.
Conclusion
Reporter assays are fundamental for the preclinical and clinical development of CAR-T cell therapies. Luciferase-based cytotoxicity assays and cytokine release assays provide robust and quantitative methods to evaluate the potency and function of CAR-T cells. The choice of assay will depend on the specific questions being addressed, throughput requirements, and available resources. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance the development of novel and effective CAR-T cell therapies.
References
- 1. CAR T cell - Wikipedia [en.wikipedia.org]
- 2. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Chimeric antigen receptor signaling: Functional consequences and design implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CAR-T Mechanism of Action | KYMRIAH® (tisagenlecleucel) [kymriah-hcp.com]
- 15. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choice of activation protocol impacts the yield and quality of CAR T cell product, particularly with older individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying CYP2B6 and CYP3A4 Induction Using CITCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) is a well-established investigational compound utilized in the study of drug metabolism and induction of cytochrome P450 (CYP) enzymes. Initially identified as a selective activator of the human Constitutive Androstane (B1237026) Receptor (hCAR), a key nuclear receptor regulating the expression of xenobiotic-metabolizing enzymes, recent evidence has revealed that CITCO can also activate the human Pregnane (B1235032) X Receptor (hPXR), albeit with different potency.[1][3][4] This dual agonism is critical for interpreting experimental data accurately.[1][3]
The activation of hCAR by CITCO preferentially induces the expression of the CYP2B6 gene, while the activation of hPXR can lead to the induction of both CYP2B6 and CYP3A4.[2][5][6][7] Understanding the differential regulation of these two major drug-metabolizing enzymes is paramount in drug development for predicting potential drug-drug interactions. These application notes provide detailed protocols for using CITCO to investigate the induction of CYP2B6 and CYP3A4 in vitro.
Signaling Pathway of CITCO-Mediated CYP Induction
CITCO primarily acts by binding to and activating the nuclear receptor CAR. In its inactive state, CAR resides in the cytoplasm as part of a multi-protein complex. Upon binding of an activator like CITCO, CAR undergoes a conformational change, leading to its dissociation from the cytoplasmic complex and translocation into the nucleus. Inside the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR).[8][9] This CAR/RXR heterodimer then binds to specific DNA sequences known as Phenobarbital-Responsive Enhancer Modules (PBREMs) located in the promoter regions of target genes, including CYP2B6.[6][8][9] This binding recruits coactivators, initiating the transcription of the target genes.[10] While CITCO is a potent activator of hCAR, it has also been shown to activate hPXR, which can also regulate both CYP2B6 and CYP3A4 expression.[1][3][4]
Caption: CITCO-mediated activation of CAR and PXR leading to CYP gene induction.
Quantitative Data Summary
The following tables summarize the effective concentrations of CITCO and the observed fold induction of CYP2B6 and CYP3A4 from in vitro studies.
Table 1: Effective Concentrations of CITCO for Nuclear Receptor Activation and CYP Induction
| Parameter | Cell Line | Value | Reference |
| hCAR Activation (EC50) | HepG2 | ~100 nM | [11][12] |
| hPXR Activation | HepG2 | Effective at 1-10 µM | [1] |
| CYP2B6 mRNA Induction | Primary Human Hepatocytes | 1 µM | [13] |
| CYP3A4 mRNA Induction | HepaRG | 0.2, 1, and 10 µM | [1] |
Table 2: Fold Induction of CYP2B6 and CYP3A4 mRNA by CITCO
| Gene | Cell Line | CITCO Concentration | Fold Induction (approx.) | Reference |
| CYP2B6 | Primary Human Hepatocytes | 1 µM | > Rifampicin (10 µM) | [13] |
| CYP3A4 | HepaRG | 1 µM | ~5-fold | [1] |
| CYP3A4 | HepaRG | 10 µM | ~10-fold | [1] |
Experimental Protocols
Protocol 1: Evaluation of CYP2B6 and CYP3A4 mRNA Induction in Primary Human Hepatocytes
This protocol describes the treatment of plated primary human hepatocytes with CITCO to measure the induction of CYP2B6 and CYP3A4 mRNA levels via quantitative real-time PCR (qPCR).
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and culture medium
-
Collagen-coated cell culture plates (e.g., 24- or 48-well)
-
CITCO (stock solution in DMSO)
-
Rifampicin (positive control for CYP3A4 induction, stock in DMSO)
-
Phenobarbital (B1680315) (positive control for CYP2B6 induction, stock in media)
-
Vehicle control (0.1% DMSO in culture medium)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers and probes for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 4-6 hours).
-
Overlay (Optional but Recommended): An overlay of an extracellular matrix component like Matrigel can help maintain hepatocyte function.
-
Acclimatization: Allow the cells to acclimatize for 24-48 hours before treatment.
-
Treatment Preparation: Prepare working solutions of CITCO, rifampicin, and phenobarbital in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Cell Treatment: Aspirate the old medium and treat the hepatocytes with the prepared compounds or vehicle control. A typical treatment duration is 48-72 hours, with media changes every 24 hours.
-
RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA and synthesize cDNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers and probes for CYP2B6, CYP3A4, and the housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. The fold induction is determined by normalizing the expression level in the treated cells to that in the vehicle-treated cells.
Protocol 2: Luciferase Reporter Gene Assay for hCAR and hPXR Activation
This protocol utilizes a cell line stably or transiently transfected with a luciferase reporter construct containing the response elements for CAR or PXR to quantify the activation of these receptors by CITCO.
Materials:
-
Hepatoma cell line (e.g., HepG2, HepaRG)
-
Expression vector for hCAR or hPXR
-
Luciferase reporter vector containing PBREM (for CAR) or XREM (for PXR) upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium and plates (e.g., 96-well)
-
CITCO (stock solution in DMSO)
-
Positive control activators (e.g., TCPOBOP for mCAR, Rifampicin for hPXR)
-
Vehicle control (0.1% DMSO)
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the hepatoma cells in a 96-well plate at an appropriate density.
-
Transfection (for transient assays): Co-transfect the cells with the nuclear receptor expression vector and the corresponding luciferase reporter vector using a suitable transfection reagent. A co-transfected Renilla luciferase vector can serve as an internal control for transfection efficiency. For stable cell lines, this step is omitted.
-
Treatment: After 24 hours of transfection (or once stably transfected cells are ready), replace the medium with fresh medium containing various concentrations of CITCO, a positive control, or a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla (if applicable) luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[1]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (for transient assays) or to a cell viability measurement. Calculate the fold activation relative to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating CYP induction using CITCO.
Caption: A generalized workflow for studying CYP induction by CITCO.
Conclusion
CITCO serves as a valuable tool for investigating the induction of CYP2B6 and CYP3A4. By employing the protocols outlined above, researchers can effectively characterize the induction potential of test compounds and gain insights into the underlying mechanisms involving the hCAR and hPXR nuclear receptors. Careful consideration of CITCO's dual agonism is essential for the accurate interpretation of results in the context of drug metabolism and safety assessment.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of hepatic CYP2B6 and CYP3A4 genes by constitutive androstane receptor but not pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Orphan Receptor CAR-Retinoid X Receptor Heterodimer Activates the Phenobarbital-Responsive Enhancer Module of the CYP2B Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nuclear orphan receptor CAR-retinoid X receptor heterodimer activates the phenobarbital-responsive enhancer module of the CYP2B gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: CITCO as a Tool for Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a widely utilized chemical probe in the field of toxicology and pharmacology. Initially identified as a selective agonist for the human Constitutive Androstane Receptor (CAR), recent studies have demonstrated that CITCO also functions as a dual agonist for the human Pregnane X Receptor (PXR).[3][4][5] PXR is a critical nuclear receptor that governs the expression of a wide array of genes involved in the metabolism and disposition of xenobiotics, including therapeutic drugs. This dual agonism makes CITCO a valuable, albeit complex, tool for investigating drug-drug interactions, xenobiotic-mediated toxicity, and the regulatory networks of drug-metabolizing enzymes and transporters. These application notes provide detailed protocols for the use of CITCO in common in vitro toxicology assays, present quantitative data in a structured format, and include visualizations of key signaling pathways and experimental workflows.
Mechanism of Action of CITCO in Toxicology
CITCO exerts its biological effects by binding to and activating the human Pregnane X Receptor (PXR). Upon ligand binding, PXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[3][6] This activated PXR then forms a heterodimer with the Retinoid X Receptor (RXR). The PXR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes.[7] This binding event initiates the transcription of genes encoding Phase I and Phase II drug-metabolizing enzymes (e.g., CYP3A4, CYP2B6), and drug transporters (e.g., MDR1).[7][8] It is important to note that CITCO's agonistic activity is specific to human PXR; it does not activate the mouse PXR.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CITCO | Constitutive Androstane Receptor | Tocris Bioscience [tocris.com]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving CITCO
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a potent and widely used agonist for the human Constitutive Androstane (B1237026) Receptor (hCAR) and has also been identified as a dual agonist for the human Pregnane X Receptor (hPXR).[2][3] As a key xenobiotic sensor, CAR regulates the metabolism and clearance of various substances by controlling the expression of drug-metabolizing enzymes and transporters, such as CYP2B6 and CYP3A4.[1][2] Due to its role in activating these nuclear receptors, CITCO is a critical tool in drug metabolism studies, toxicology research, and cancer therapy investigations.[4][5] These notes provide detailed protocols for the proper dissolution and handling of CITCO for experimental use.
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to understand the physical, chemical, and biological properties of CITCO.
Table 1: Physical and Chemical Properties of CITCO
| Property | Value | Reference |
|---|---|---|
| CAS Number | 338404-52-7 | [6] |
| Molecular Formula | C₁₉H₁₂Cl₃N₃OS | [6][7] |
| Molecular Weight | 436.74 g/mol | [6] |
| Appearance | Solid |[6] |
Table 2: Solubility of CITCO
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | 21.84 - 87 mg/mL (50 - 199.2 mM) | Use fresh, high-quality DMSO as moisture can reduce solubility. | [4] |
| Ethanol | 35 mg/mL |
| Water | Insoluble | |[1] |
Table 3: Biological Activity of CITCO
| Target | Activity | EC₅₀ Value | Assay System | Reference |
|---|---|---|---|---|
| Human CAR | Agonist | 49 nM | CAR/SRC-1 FRET Assay | [4] |
| Human PXR | Agonist | 0.82 µM | CYP3A4 Promoter Activation in HepG2 cells |[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated CITCO Stock Solution
This protocol describes the preparation of a concentrated stock solution of CITCO in DMSO, which is the recommended solvent.[1]
Materials:
-
CITCO solid powder (CAS 338404-52-7)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-warming: Allow the vial of solid CITCO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of CITCO powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed CITCO powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). For example, to prepare a 10 mM stock solution, dissolve 4.37 mg of CITCO in 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if necessary.[4]
-
-
Storage:
Diagram 1: Workflow for Preparing CITCO Stock and Working Solutions
Caption: Workflow for CITCO stock and working solution preparation.
Protocol 2: In Vitro Cell-Based Assay Using CITCO
This protocol provides a general methodology for treating cultured cells with CITCO to study its effects on gene expression or cellular processes like proliferation.
Materials:
-
Cultured cells (e.g., HepG2, primary human hepatocytes, or T98G glioma cells)[2][4]
-
Complete cell culture medium
-
CITCO stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for viability, apoptosis, or RNA extraction)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow, typically for 24 hours.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the CITCO stock solution.
-
Prepare serial dilutions of the CITCO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).[4]
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest CITCO treatment group (e.g., if the highest CITCO concentration is 10 µM prepared from a 10 mM stock, the DMSO concentration is 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of CITCO or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24 to 48 hours) at 37°C in a CO₂ incubator.[4]
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as:
-
Gene Expression Analysis: Isolate RNA for qRT-PCR to measure the expression of CAR/PXR target genes (e.g., CYP2B6, CYP3A4).
-
Cell Viability/Proliferation Assay: Use assays like MTT, WST-1, or cell counting to assess the effect on cell growth.[4]
-
Apoptosis Assay: Utilize techniques like Annexin V/PI staining and flow cytometry to measure apoptosis.[4]
-
Signaling Pathway
CITCO activates the nuclear receptors CAR and PXR. Upon activation, these receptors translocate to the nucleus, form a heterodimer with the Retinoid X Receptor (RXR), and bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.[2]
Diagram 2: CITCO Signaling Pathway
Caption: CITCO activates CAR and PXR, leading to gene regulation.
References
- 1. medkoo.com [medkoo.com]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CITCO = 98 HPLC, solid 338404-52-7 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for CITCO Treatment of HepG2 and HepaRG Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the treatment of human hepatoma cell lines, HepG2 and HepaRG, with 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO). CITCO has been widely recognized as a potent activator of the human Constitutive Androstane Receptor (hCAR) and has also been demonstrated to be a dual agonist for the human Pregnane X Receptor (hPXR).[3][4][5] This dual activity makes CITCO a valuable tool for studying the induction of drug-metabolizing enzymes and transporters, particularly Cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2B6.[3] Understanding the effects of CITCO in well-characterized in vitro models like HepG2 and HepaRG cells is crucial for predicting drug-drug interactions and assessing xenobiotic metabolism.
The HepG2 cell line is a widely used, immortalized human liver carcinoma cell line, while the HepaRG cell line is a terminally differentiated hepatic progenitor cell line that more closely resembles primary human hepatocytes in its metabolic capabilities.[2][6][7] This document outlines detailed protocols for the culture and treatment of these cells with CITCO, methods for assessing cellular responses, and a summary of expected quantitative outcomes.
Data Presentation
Table 1: Summary of CITCO-Mediated CYP3A4 Induction in HepG2 and HepaRG Cells
| Cell Line | Treatment Concentration | Duration | Endpoint | Fold Induction (approx.) | Reference |
| HepG2 (stably expressing hPXR) | 10 µM | 24 hours | CYP3A4 Luciferase Activity | ~12-fold | [3] |
| HepaRG (Wild-Type) | 0.2 µM | 24 hours | CYP3A4 mRNA | ~5-fold | [3] |
| HepaRG (Wild-Type) | 1 µM | 24 hours | CYP3A4 mRNA | ~15-fold | [3] |
| HepaRG (Wild-Type) | 10 µM | 24 hours | CYP3A4 mRNA | ~25-fold | [3] |
| HepaRG (hCAR Knockout) | 10 µM | 24 hours | CYP3A4 mRNA | ~20-fold | [3] |
Note: The fold induction values are estimations derived from graphical data presented in the cited literature and may vary based on experimental conditions.
Signaling Pathways
CITCO primarily exerts its effects through the activation of the nuclear receptors PXR and CAR. Upon binding, these receptors form heterodimers with the retinoid X receptor (RXR) and translocate to the nucleus. This complex then binds to specific response elements in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent induction of gene transcription.
Experimental Protocols
Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[8] DMEM or RPMI-1640 can also be used.[8]
-
Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at a low speed to pellet the cells. Resuspend the cell pellet in fresh complete growth medium.
-
Routine Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Medium Change: Aspirate and replace the culture medium every 2-3 days.[8]
-
Passaging: When cells reach 80-90% confluency, wash the monolayer with 1x PBS. Add 0.05% Trypsin-EDTA solution and incubate at 37°C for 5-7 minutes until cells detach.[8] Neutralize the trypsin with complete growth medium and centrifuge. Resuspend the cell pellet and split the cells at a ratio of 1:4 to 1:8.[8]
-
Media Preparation:
-
Cell Thawing and Seeding: Thaw cryopreserved HepaRG progenitor cells as described for HepG2 cells. Seed the cells in collagen-coated flasks or plates.
-
Expansion of Progenitor Cells: Culture the progenitor cells in growth medium at 37°C with 5% CO2. Change the medium every 2-3 days.[1]
-
Differentiation: Once the cells reach confluency (after approximately 2 weeks), switch to the differentiation medium. Culture the cells for an additional 2 weeks to allow for terminal differentiation into hepatocyte-like and biliary-like cells.[1] The medium should be changed every 2-3 days.
CITCO Treatment
-
Stock Solution Preparation: Prepare a stock solution of CITCO in DMSO.
-
Cell Plating: Seed HepG2 or differentiated HepaRG cells in multi-well plates at a desired density and allow them to adhere overnight.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentrations of CITCO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. For mRNA analysis, a 24-hour treatment is common, while protein analysis may require longer incubation times (e.g., 72 hours).[3]
Cytotoxicity Assay
-
Assay Principle: It is recommended to assess the potential cytotoxicity of CITCO at the tested concentrations. Common assays include the MTT assay, which measures mitochondrial reductase activity, or assays that measure ATP levels or membrane integrity.
-
Procedure (MTT Assay Example):
-
Following CITCO treatment, remove the medium.
-
Add medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: After CITCO treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., CYP3A4, CYP2B6) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle-treated control.
Protein Analysis (Western Blot)
-
Protein Extraction: Following treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., anti-CYP3A4). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of CITCO on HepG2 and HepaRG cells. These cell lines, particularly the metabolically competent HepaRG cells, serve as valuable in vitro models for studying nuclear receptor activation and the induction of drug metabolism pathways. By following these detailed methodologies, researchers can obtain reproducible and relevant data to better understand the role of CAR and PXR in xenobiotic response and to assess the potential for drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. 4.2. Cell Culture [bio-protocol.org]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of HepG2 and HepaRG by whole-genome gene expression analysis for the purpose of chemical hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of whole genome gene expression profiles of HepaRG cells and HepG2 cells to primary human hepatocytes and human liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Investigating Drug-Drug Interactions with CITCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a potent and selective agonist of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that plays a pivotal role in regulating the metabolism of xenobiotics and endobiotics.[3] Activation of CAR leads to the transcriptional induction of genes encoding drug-metabolizing enzymes, most notably cytochrome P450 (CYP) isoforms such as CYP2B6 and CYP3A4.[4][5] Consequently, CITCO is a valuable tool for investigating the potential for drug-drug interactions (DDIs), as induction of these enzymes can accelerate the metabolism of co-administered drugs, potentially leading to reduced efficacy or the formation of toxic metabolites.[6][7][8]
Recent studies have revealed that CITCO also functions as a dual agonist, activating the human pregnane (B1235032) X receptor (PXR) in addition to CAR.[4] PXR is another key nuclear receptor that regulates the expression of CYP3A4 and other drug-metabolizing enzymes.[4] This dual agonism is a critical consideration when interpreting data from CITCO-based DDI studies, as the observed effects may be mediated through both CAR and PXR activation. These application notes provide detailed protocols for utilizing CITCO to assess the DDI potential of new chemical entities.
Data Presentation
Table 1: In Vitro Activity of CITCO on Human Nuclear Receptors
| Parameter | Receptor | Cell Line/System | Value | Reference |
| EC50 | hCAR | CV-1 | 25 nM | [1] |
| EC50 | hPXR | CV-1 | ~3 µM | [1] |
| EC50 | hPXR (CYP3A4 promoter activation) | HepG2 | 0.82 µM | [1] |
| IC50 | hPXR (BODIPY FL vindoline (B23647) binding) | In vitro | 1.55 µM | [1] |
Table 2: CITCO-Mediated Induction of Cytochrome P450 Enzymes
| Enzyme | Cell Line | Parameter | Fold Induction (relative to vehicle) | CITCO Concentration | Reference |
| CYP3A4 | HepG2 | Promoter Activity | 6.94 | 10 µM | [1] |
| CYP2B6 | Primary Human Hepatocytes | mRNA | Potent Induction | 1 µM | [5] |
| CYP3A4 | Primary Human Hepatocytes | mRNA | Moderate Induction | 1 µM | [5] |
| CYP2B6 | HepaRG | mRNA | 30 | Not Specified | [2] |
| CYP3A4 | HepaRG | mRNA | 50 | Not Specified | [2] |
Signaling Pathway and Experimental Workflow
Caption: CITCO activates CAR and PXR, leading to gene expression and potential DDIs.
Caption: Experimental workflow for investigating CITCO-mediated drug-drug interactions.
Experimental Protocols
CAR/PXR Activation Luciferase Reporter Assay
This assay determines if a test compound activates CAR or PXR by measuring the expression of a reporter gene (luciferase) under the control of a CAR/PXR-responsive promoter.
Materials:
-
HepG2 cells stably expressing the nuclear receptor of interest (hCAR or hPXR) and a luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
CITCO (positive control).
-
Test compound.
-
DMSO (vehicle control).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Glo Luciferase Assay System.
-
Luminometer.
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[9]
-
Prepare serial dilutions of CITCO and the test compound in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound solutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C and 5% CO2.[9]
-
Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well, mix, and incubate for 10 minutes at room temperature.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well, mix, and incubate for 10 minutes at room temperature.
-
Measure the Renilla luciferase activity (internal control).
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.
CYP Induction Assay in Primary Human Hepatocytes
This protocol assesses the induction of CYP enzyme mRNA and protein levels in a more physiologically relevant model.
Materials:
-
Cryopreserved primary human hepatocytes.
-
Hepatocyte plating and maintenance media.
-
Collagen-coated 24- or 48-well plates.[10]
-
CITCO, Rifampicin (PXR agonist control), and test compound.
-
DMSO.
-
Reagents for RNA isolation, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).
-
Reagents and antibodies for immunoblotting.
Protocol:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to form a monolayer (typically 24-48 hours).
-
Prepare treatment media containing CITCO (e.g., 1 µM), a reference inducer (e.g., 10 µM Rifampicin), the test compound at various concentrations, or vehicle control (0.1% DMSO).[5]
-
Replace the culture medium with the treatment media and incubate for 48-72 hours, with a daily media change.[6]
-
For mRNA analysis (qRT-PCR): a. After incubation, wash the cells with PBS and lyse the cells directly in the well using a suitable lysis buffer. b. Isolate total RNA using a commercially available kit. c. Synthesize cDNA from the isolated RNA. d. Perform qRT-PCR using primers specific for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH, 18sRNA).[11] e. Calculate the relative mRNA expression using the ΔΔCt method.
-
For protein analysis (Immunoblotting): a. After incubation, wash the cells with PBS and lyse the cells. b. Determine the total protein concentration of the cell lysates. c. Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[5] d. Probe the membrane with primary antibodies specific for CYP2B6, CYP3A4, and a loading control (e.g., β-actin). e. Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence-based detection system. f. Quantify the band intensities and normalize to the loading control.
Logical Relationships in DDI Investigation
Caption: Logical flow from in vitro findings to clinical DDI potential assessment.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 1A1/2, 2B6 and 3A4 HepaRG Cell-Based Biosensors to Monitor Hepatocyte Differentiation, Drug Metabolism and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
- 9. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CITCO stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), a potent agonist of the Constitutive Androstane (B1237026) Receptor (CAR) and the human Pregnane X Receptor (hPXR).[1][3][4] This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols to ensure the successful use of CITCO in your research.
Stability and Storage Conditions
Proper storage and handling of CITCO are critical to maintain its integrity and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should powdered CITCO be stored?
A1: Solid CITCO should be stored desiccated at -20°C. When stored correctly, it is stable for an extended period. For specific batch information, always refer to the manufacturer's certificate of analysis.
Q2: How should I prepare and store CITCO stock solutions?
A2: It is recommended to prepare stock solutions of CITCO in anhydrous DMSO.[5] The stability of compounds in DMSO can be concentration-dependent, with higher concentrations often being more stable.[6] Once prepared, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). The use of fresh DMSO is recommended as moisture can reduce solubility.[5]
Q3: Is CITCO stable in aqueous solutions or cell culture media?
A3: The stability of CITCO in aqueous solutions, such as cell culture media, has not been extensively reported. As with many small molecules, precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer or medium.[7] It is crucial to ensure that CITCO remains in solution at the final working concentration. If precipitation is observed, consider adjusting the final DMSO concentration (while being mindful of its effects on cells) or using a different solvent system if compatible with your experimental setup. The stability of compounds in aqueous solutions can be pH-dependent.[8]
Q4: Is CITCO sensitive to light?
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Long-term | Desiccate |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot, protect from light |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot, protect from light |
Troubleshooting Guide
This section addresses common issues that may arise during experiments using CITCO.
Experimental Workflow Troubleshooting
A logical workflow for troubleshooting common issues in CITCO experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected activation of my target gene after treating cells with CITCO. What could be the reason?
A1: There are several potential reasons for a lack of activity:
-
Compound Integrity: Your CITCO stock solution may have degraded. It is recommended to use a freshly prepared stock solution or one that has been stored properly at -80°C for no longer than six months.
-
Solubility Issues: CITCO may be precipitating out of your cell culture medium at the working concentration. Visually inspect the wells for any precipitate after adding the compound. You can try to optimize the final DMSO concentration, ensuring it is tolerated by your cell line.
-
Cell Line Responsiveness: The cell line you are using may not express sufficient levels of CAR or hPXR, or the necessary co-factors for transcriptional activation. Verify the expression of these nuclear receptors in your cell model.
-
Incorrect Concentration: Ensure you are using an appropriate concentration of CITCO. An EC50 of approximately 49 nM has been reported for CAR activation, while PXR activation occurs at higher concentrations (EC50 of ~0.82 µM in some systems).[1][5] Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Species Specificity: CITCO is a potent activator of human CAR but not mouse CAR. Ensure you are using a human cell line or a relevant humanized model system.
Q2: I am observing high variability in my results between replicate wells.
A2: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Edge Effects: In multi-well plates, wells on the perimeter can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Compound Precipitation: Inconsistent precipitation across the plate can lead to variable results. Ensure the compound is fully dissolved in the media upon addition.
-
Pipetting Errors: Use calibrated pipettes and proper technique when adding CITCO and other reagents.
Q3: I am seeing unexpected cytotoxicity in my experiments.
A3: Unforeseen cell death can be due to:
-
High DMSO Concentration: The final concentration of DMSO in your culture medium may be toxic to your cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (DMSO alone) to assess its effect.
-
Compound-Induced Toxicity: At high concentrations, CITCO itself may induce apoptosis or cell cycle arrest, as has been observed in brain tumor stem cells.[1] If your goal is to study gene regulation, you may need to use lower concentrations that are not cytotoxic.
-
Contamination: Ensure your cell culture and reagents are free from microbial contamination.
Q4: My results are different from what is reported in the literature, especially regarding target gene activation.
A4: This could be due to the dual agonism of CITCO. CITCO activates both CAR and hPXR, which can regulate an overlapping set of genes.[1][3] The overall transcriptional response will depend on the relative expression levels of CAR and PXR in your specific cell model. For example, the induction of CYP3A4 is primarily mediated by PXR, while CYP2B6 is a target of both.[2] Consider using cell lines with known expression profiles of these receptors or using specific antagonists to dissect the contribution of each receptor.
Experimental Protocols
Protocol 1: CAR/PXR Reporter Gene Assay in HepG2 Cells
This protocol is designed to measure the activation of CAR or PXR by CITCO using a luciferase reporter assay.
Materials:
-
HepG2 cells
-
Luciferase reporter plasmid containing response elements for CAR/PXR (e.g., CYP2B6 or CYP3A4 promoter)
-
Expression plasmid for human CAR or human PXR (if not endogenously expressed at sufficient levels)
-
Transfection reagent
-
CITCO (powder and DMSO stock)
-
Rifampicin (positive control for hPXR)
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Transfection (if necessary): Co-transfect the cells with the reporter plasmid and the nuclear receptor expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
-
Compound Preparation: Prepare serial dilutions of CITCO from your DMSO stock solution in culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared CITCO dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Rifampicin for PXR).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to the control plasmid activity (if used). Calculate the fold induction relative to the vehicle control.
Signaling Pathway and Experimental Logic
Diagram of CITCO's mechanism leading to reporter gene expression.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. oars.uos.ac.uk [oars.uos.ac.uk]
- 7. Stability of ricobendazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-connect.nl [bio-connect.nl]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CITCO Concentration for Maximum Response
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is CITCO and what is its primary mechanism of action?
A1: CITCO is a well-established chemical tool used in biomedical research. It is known as a potent agonist for the human Constitutive Androstane Receptor (hCAR), a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics (foreign chemicals) and endobiotics (compounds produced by the body).[3][4] More recent studies have revealed that CITCO is also a direct agonist for the human Pregnane X Receptor (hPXR), another key xenobiotic-sensing nuclear receptor.[1][3][5][6] Therefore, CITCO is considered a dual agonist for hCAR and hPXR.
Q2: How does CITCO's concentration affect its selectivity for hCAR versus hPXR?
A2: The selectivity of CITCO for hCAR over hPXR is concentration-dependent. Lower concentrations of CITCO (around 0.1 µM) are considered to be more selective for activating hCAR.[4] As the concentration increases (typically 1 µM and higher), CITCO also significantly activates hPXR.[3][4] This is a critical consideration when designing experiments to investigate the specific roles of hCAR or hPXR.
Q3: What are the typical target genes regulated by CITCO-activated hCAR and hPXR?
A3: Upon activation by CITCO, hCAR and hPXR translocate to the nucleus, form a heterodimer with the Retinoid X Receptor (RXR), and bind to specific response elements on the DNA to regulate the expression of target genes.[1][7][8] Key target genes include those encoding drug-metabolizing enzymes and transporters. Commonly studied target genes include:
Q4: How should I prepare a stock solution of CITCO?
A4: CITCO has low aqueous solubility and is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent. A stock solution of 10 mM in DMSO is a common starting point. This stock can then be serially diluted into cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guide
Issue 1: CITCO Precipitates in Cell Culture Medium
-
Possible Cause: The final concentration of CITCO exceeds its solubility limit in the aqueous medium, or the DMSO concentration is too high, causing the compound to "crash out."
-
Solution:
-
Lower Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration of CITCO in your specific cell culture medium.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%).
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the DMSO stock solution in pre-warmed culture medium. Add the diluted CITCO solution to the cells dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations.
-
Pre-warm Medium: Always use pre-warmed (37°C) cell culture medium to prepare your final CITCO dilutions, as temperature can affect solubility.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause: The CITCO concentration is too high, leading to cytotoxicity. Alternatively, the DMSO concentration from the stock solution may be causing toxicity. Lot-to-lot variability of the CITCO powder could also be a factor.
-
Solution:
-
Perform a Cytotoxicity Assay: Conduct a cytotoxicity assay (e.g., MTT, Neutral Red Uptake, or LDH assay) to determine the cytotoxic concentration range of CITCO for your specific cell line. This will help you establish a non-toxic working concentration range.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used for the highest CITCO concentration) to assess the effect of the solvent on cell viability.
-
Test New Lots: When using a new batch of CITCO, it is advisable to re-run a dose-response and cytotoxicity assay to ensure consistency.[12][13][14][15][16]
-
Issue 3: Inconsistent or No Induction of Target Genes (e.g., CYP2B6, CYP3A4)
-
Possible Cause: The CITCO concentration may be too low to elicit a response, or the cells may have low expression of hCAR and/or hPXR. The treatment duration might also be insufficient.
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment, testing a wide range of CITCO concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for inducing your target genes.
-
Cell Line Selection: Use cell lines known to express functional hCAR and hPXR, such as HepG2 cells or primary human hepatocytes.[3][9] The expression levels of these receptors can vary between cell lines and even between different passages of the same cell line.
-
Optimize Treatment Time: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for maximal gene induction.
-
Positive Controls: Include known inducers of CAR and PXR, such as phenobarbital (B1680315) (for CAR) and rifampicin (B610482) (for PXR), as positive controls to ensure the experimental system is responsive.
-
Issue 4: Unexpected or Off-Target Effects
-
Possible Cause: At higher concentrations, CITCO's activation of PXR may lead to a broader range of gene expression changes than intended if the goal is to selectively activate CAR. Off-target effects unrelated to CAR/PXR activation are also possible.[17][18]
-
Solution:
-
Concentration-Dependent Selectivity: If selective CAR activation is desired, use the lowest effective concentration of CITCO (typically around 0.1 µM).[4]
-
Use of Antagonists: To confirm that the observed effects are mediated by PXR, a PXR-specific antagonist can be used in conjunction with CITCO.[3]
-
Gene Expression Profiling: For a comprehensive understanding of CITCO's effects, consider performing a broader gene expression analysis (e.g., microarray or RNA-seq) to identify potential off-target gene regulation.[19][20][21]
-
Data Presentation
Table 1: In Vitro Concentrations of CITCO and Observed Effects
| Cell Line | Concentration Range | Key Findings | Reference |
| CV-1 (transiently transfected) | 25 nM - ~3 µM | EC50 for hCAR activation: 25 nM; EC50 for hPXR activation: ~3 µM (>100-fold selectivity for hCAR). | [3] |
| HepG2 (stably expressing hPXR) | 0.01 - 20 µM | Dose-dependent activation of hPXR. | [3][22] |
| HepaRG | 0.2, 1, 10 µM | Increased mRNA and protein levels of CYP3A4 at all tested concentrations. | [3] |
| Primary Human Hepatocytes | 0.5, 1, 5, 10 µM | Induced CYP3A4 mRNA and protein levels, with the effect inhibited by a PXR antagonist. | [3][9] |
| Primary Human Hepatocytes | 50 nM, 100 nM | Induced CYP2B6 and CYP3A4 mRNA expression. | [11] |
Experimental Protocols
Protocol 1: Dose-Response Assay for CITCO-Mediated Nuclear Receptor Activation
This protocol describes a general method for determining the dose-response of CITCO on the expression of target genes like CYP2B6 and CYP3A4 in a human liver cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
CITCO
-
DMSO (anhydrous, cell culture grade)
-
96-well cell culture plates
-
Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of harvest. Allow cells to attach and grow for 24 hours.
-
CITCO Preparation: Prepare a 10 mM stock solution of CITCO in DMSO. Perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A typical concentration range to test is 0.01, 0.1, 0.5, 1, 5, and 10 µM.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the appropriate CITCO working solution or vehicle control (medium with 0.1% DMSO) to each well. Incubate the plate for 24-72 hours.
-
RNA Extraction: After the incubation period, lyse the cells directly in the wells using an appropriate lysis buffer (e.g., from an RNA extraction kit) and proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers for your target genes (CYP2B6, CYP3A4) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression (fold change) for each CITCO concentration compared to the vehicle control using the ΔΔCt method. Plot the fold change as a function of CITCO concentration to generate a dose-response curve.
Protocol 2: Cytotoxicity Assessment of CITCO using the Neutral Red Uptake Assay
This protocol provides a method to assess the cytotoxicity of CITCO, which is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[22][23][24][25][26]
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
CITCO
-
DMSO
-
96-well cell culture plates
-
Neutral Red stock solution (e.g., 5 mg/mL in PBS)
-
Neutral Red working solution (diluted from stock in serum-free medium)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Treat cells with a range of CITCO concentrations (and a vehicle control) as described in Protocol 1. It is advisable to include a positive control for cytotoxicity (e.g., a known toxic compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Neutral Red Incubation: After treatment, remove the medium and add 100 µL of pre-warmed Neutral Red working solution to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal: Carefully remove the Neutral Red solution and wash the cells once with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of Neutral Red destain solution to each well.
-
Measurement: Shake the plate on a shaker for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each CITCO concentration relative to the vehicle control. Plot the percent viability against the CITCO concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: CITCO signaling pathway for CAR and PXR activation.
Caption: Experimental workflow for optimizing CITCO concentration.
References
- 1. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aminer.org [aminer.org]
- 6. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AhR, PXR and CAR: From Xenobiotic Receptors to Metabolic Sensors [mdpi.com]
- 8. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 16. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene Expression Profiling Identifies Cell Proliferation and Inflammation as the Predominant Pathways Regulated by Aryl Hydrocarbon Receptor in Primary Human Fetal Lung Cells Exposed to Hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expression profiling of glucocorticoid-treated T-ALL cell lines: rapid repression of multiple genes involved in RNA-, protein- and nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gene Expression Profiling as a Potential Tool for Precision Oncology in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. qualitybiological.com [qualitybiological.com]
- 24. re-place.be [re-place.be]
- 25. assaygenie.com [assaygenie.com]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Troubleshooting Low CITCO Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low activity of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) in experimental assays. CITCO is recognized as an agonist for the nuclear receptor Pregnane (B1235032) X Receptor (PXR), a key regulator of drug-metabolizing enzymes.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected or no activity with CITCO in my cell-based assay?
Low bioactivity can stem from multiple factors, including compound stability, solubility issues, suboptimal assay conditions, or cell line-specific characteristics.[5][6] A systematic troubleshooting approach is necessary to pinpoint the cause. This can involve verifying the integrity of your CITCO stock, confirming the responsiveness of your cellular model, and optimizing assay parameters.[6]
Q2: What is the underlying mechanism of CITCO?
CITCO functions as an agonist for the Pregnane X Receptor (PXR).[4] Upon binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[7] This complex then translocates to the nucleus and binds to specific DNA response elements on target genes, such as CYP3A4 and CYP2B6, initiating their transcription.[7][8] While initially identified as a selective human Constitutive Androstane Receptor (hCAR) agonist, recent studies have confirmed that CITCO also directly binds to and activates human PXR (hPXR).[2][4]
Q3: Is my choice of cell line appropriate for a CITCO assay?
The selection of a suitable cell line is critical. Different cell lines exhibit varying expression levels of PXR and its coactivators, which can significantly influence the response to CITCO.[9] Commonly used and recommended cell lines for PXR activation studies include human hepatoma lines like HepG2 and HepaRG, as well as stably transfected cell lines engineered to express hPXR and a reporter gene.[3][10] It is crucial to use a cell line known to have a responsive PXR signaling pathway.[5]
Q4: What are the optimal concentration and incubation time for CITCO treatment?
The effective concentration and incubation period for CITCO can vary depending on the cell line and the specific assay. For initial screening, a broad concentration range (e.g., 0.1 µM to 50 µM) is often recommended.[5][11] Incubation times of 24 to 72 hours are typically used to observe significant induction of target genes.[11][12] It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup.[12]
Q5: How can I be sure my CITCO compound is active and stable?
Proper handling and storage of CITCO are essential. Stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C to prevent degradation.[5] Repeated freeze-thaw cycles should be avoided. The stability of CITCO in cell culture media can also be a factor; it's recommended to prepare fresh compound-containing media for each experiment.[5][13]
Troubleshooting Guide
If you are experiencing low CITCO activity, follow this logical workflow to diagnose the potential issue.
Quantitative Data Summary
The following tables summarize typical experimental parameters for CITCO assays.
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommendation | Rationale |
| Concentration Range | 0.1 µM - 50 µM | A broad range is necessary to capture the dose-response for a new experimental setup.[5] |
| Incubation Time | 24, 48, and 72 hours | Allows for the assessment of both early and delayed effects on gene expression.[11] |
| Solvent (Vehicle) | DMSO | CITCO is readily soluble in DMSO. The final concentration in media should be low (<0.5%) to avoid cytotoxicity.[5] |
Table 2: PXR Agonist Activity in Different Cell-Based Assays
| Agonist | Assay Type | Cell Line | EC50 / Effective Concentration | Target Gene/Reporter |
| CITCO | CAR Agonist Assay | Not Specified | 49 nM | CAR-mediated transcription |
| Rifampicin | PXR Reporter Assay | Stable hPXR Cell Line | ~10 µM (Maximal Activity) | CYP3A4-Luciferase |
| CITCO | PXR Activation | HepG2 | Additive effect with Rifampicin | CYP3A4 |
| Rifampicin | CYP3A4 Induction | HepaFH3 | Not Specified | CYP3A4 |
Note: EC50 values and optimal concentrations are highly dependent on the specific cell line and assay conditions.
Experimental Protocols
Protocol: PXR Activation Luciferase Reporter Gene Assay
This protocol outlines a common method for assessing hPXR activation using a stably transfected cell line.[10][14][15]
Materials:
-
DPX2™ cells (or similar) stably expressing hPXR and a CYP3A4-luciferase reporter construct.[16][17]
-
Cell Culture Medium (e.g., DMEM with supplements).[1]
-
CITCO stock solution (e.g., 10 mM in DMSO).
-
Positive Control (e.g., Rifampicin, 20 mM in DMSO).[16]
-
96-well white, clear-bottom tissue culture plates.[18]
-
Luciferase assay reagent (e.g., ONE-Glo™).[17]
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the hPXR reporter cells into a 96-well plate at a predetermined optimal density. Allow cells to attach and recover overnight in a 37°C, 5% CO2 incubator.[16]
-
Compound Preparation: Prepare serial dilutions of CITCO and the positive control (Rifampicin) in cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO.[16]
-
Cell Treatment: Carefully remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of CITCO, positive control, or vehicle control.
-
Incubation: Return the plate to the incubator and treat the cells for 24 to 48 hours.[16]
-
Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Lysis and Signal Generation: Add the luciferase assay reagent to each well according to the manufacturer's instructions. This step lyses the cells and initiates the luminescent reaction.
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity by normalizing the readings from the compound-treated wells to the average of the vehicle control wells.[16] Plot the fold induction against the compound concentration to generate a dose-response curve.
Signaling Pathway Visualization
CITCO-Mediated PXR Activation Pathway
CITCO activates the PXR signaling pathway, leading to the transcription of target genes involved in xenobiotic metabolism.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Regulation of PXR Function by Coactivator and Corepressor Proteins: Ligand Binding Is Just the Beginning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Stability of citrate, PVP, and PEG coated silver nanoparticles in ecotoxicology media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. puracyp.com [puracyp.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Investigating CITCO Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) in experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with CITCO, focusing on its known off-target activity as a dual agonist for the Constitutive Androstane Receptor (CAR) and the Pregnane (B1235032) X Receptor (PXR).
Issue 1: Unexpected Induction of CYP3A4 in a Supposedly CAR-Specific Experiment
-
Question: I am using CITCO to specifically activate CAR and study the induction of its target gene, CYP2B6. However, I am also observing a significant upregulation of CYP3A4, which is classically considered a PXR target gene. Is my experiment compromised?
-
Answer: Your experiment is likely not compromised, but the results require careful interpretation. While CITCO was initially identified as a selective human CAR (hCAR) agonist, it is now understood to be a dual agonist, also activating the human Pregnane X Receptor (hPXR).[2][3] The induction of CYP3A4 is a well-documented consequence of hPXR activation by CITCO.[2]
Troubleshooting Steps:
-
Confirm PXR Activation: To confirm that the observed CYP3A4 induction is PXR-mediated, you can use a PXR-specific antagonist, such as SPA70.[2][4][5][6][7] Co-treatment of your experimental model with CITCO and SPA70 should attenuate the induction of CYP3A4 if it is indeed PXR-dependent.
-
Cell Line Selection: If your experimental design allows, consider using a cell line with a knockout of CAR (hCAR KO). In such a model, any remaining induction of CYP3A4 by CITCO can be more definitively attributed to PXR activation.[2]
-
Dose-Response Analysis: Perform a dose-response experiment. While CITCO activates both receptors, its potency can differ. In some systems, lower concentrations of CITCO may preferentially activate CAR over PXR.[3] However, this selectivity is not absolute and is cell-type dependent.
-
Issue 2: Discrepancy in CITCO Activity Between Human and Rodent Models
-
Question: My experiments using CITCO in mouse or rat models are not showing the same gene induction patterns as those reported in human cell lines. Why is this happening?
-
Answer: There are significant species-specific differences in the ligand-binding domains of nuclear receptors. CITCO is a potent agonist of human CAR (hCAR) but only weakly activates mouse CAR (mCAR).[8] Similarly, CITCO activates human PXR (hPXR) but not mouse PXR (mPXR).[2] Therefore, direct extrapolation of results from rodent models to human systems should be done with caution.
Troubleshooting Steps:
-
Utilize Humanized Models: For in vivo studies, consider using humanized mouse models that express human CAR and/or PXR. These models can provide a more physiologically relevant system for studying the effects of CITCO.
-
Select Appropriate Positive Controls: When working with rodent models, use species-specific agonists as positive controls. For example, TCPOBOP is a potent agonist for mouse CAR, and pregnenolone-16α-carbonitrile (PCN) is an agonist for mouse PXR.[8]
-
In Vitro Confirmation: If possible, validate your findings in primary human hepatocytes or human-derived cell lines (e.g., HepG2, HepaRG) to ensure the relevance of your results to human physiology.[2]
-
Issue 3: Observed Cytotoxicity at High CITCO Concentrations
-
Question: I am observing decreased cell viability in my cell cultures when using higher concentrations of CITCO. Is this a known effect?
-
Answer: While CITCO is generally used at concentrations that are not cytotoxic, high concentrations may lead to off-target effects, including cytotoxicity, in some cell lines. It is crucial to distinguish between receptor-mediated effects and general cellular toxicity.
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold: Perform a dose-response experiment and assess cell viability using a standard method (e.g., MTT, LDH, or CellTiter-Glo assay). This will help you determine the optimal concentration range for your experiments where CITCO is active as a nuclear receptor agonist without causing significant cell death.
-
Include a Viability Control: In your experiments, always include a positive control for cytotoxicity to ensure your assay is working correctly.
-
Normalize to Cell Viability: In reporter gene assays, it is good practice to co-transfect a constitutively expressed reporter (e.g., Renilla luciferase) to normalize the activity of the experimental reporter (e.g., Firefly luciferase). A decrease in the signal from the normalization vector can indicate cytotoxicity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary off-target effect of CITCO?
-
Q2: How can I differentiate between CAR- and PXR-mediated effects of CITCO?
-
A2: You can use a combination of tools:
-
PXR Antagonists: Employ a PXR-specific antagonist like SPA70 to block PXR-mediated signaling.[2][4][5][6][7]
-
Gene Knockout Models: Utilize cell lines or animal models with CAR or PXR knocked out.[2]
-
Target Gene Analysis: Analyze the expression of well-established target genes for each receptor (e.g., CYP2B6 for CAR and CYP3A4 for PXR), although some overlap exists.
-
-
-
Q3: What are the reported EC50 values for CITCO's activation of hCAR and hPXR?
-
Q4: Does CITCO activate rodent PXR?
-
A4: No, studies have shown that CITCO does not activate mouse PXR (mPXR).[2]
-
-
Q5: What are some key experimental models used to study CITCO's off-target effects?
-
A5: Commonly used models include:
-
Human Liver Cell Lines: HepG2 and HepaRG cells endogenously express CAR and PXR.[2]
-
Kidney Cell Lines: HEK293 and CV-1 cells are often used for reporter gene assays due to their low endogenous nuclear receptor expression.[2]
-
Primary Human Hepatocytes: These are considered the gold standard for in vitro studies of xenobiotic metabolism.[2]
-
Humanized Mouse Models: Mice expressing human CAR and/or PXR provide an in vivo system to study human-specific effects.
-
-
Data Presentation
Table 1: In Vitro Activity of CITCO on Human CAR and PXR
| Parameter | Receptor | Experimental System | Value | Reference |
| EC50 | hCAR | CV-1 cells (XREM-CYP3A4-LUC reporter) | 25 nM | [2] |
| EC50 | hPXR | CV-1 cells (XREM-CYP3A4-LUC reporter) | ~3 µM | [2] |
| EC50 | hPXR | HepG2 cells (CYP3A4-luciferase reporter) | 0.82 µM | [2] |
| IC50 | hPXR Binding | TR-FRET competition assay | 1.4 µM | [2] |
Table 2: Effect of CITCO on Target Gene Expression in Primary Human Hepatocytes
| Treatment | Target Gene | Fold Induction (mRNA) | PXR Dependence | Reference |
| CITCO (0.5 - 10 µM) | CYP3A4 | Dose-dependent increase | Yes (inhibited by SPA70) | [2] |
| Rifampicin (1 µM) | CYP3A4 | Robust increase | Yes (inhibited by SPA70) | [2] |
Experimental Protocols
1. Luciferase Reporter Gene Assay for PXR Activation in HepG2 Cells
This protocol is adapted from methodologies used to demonstrate CITCO's off-target activation of PXR.[2][9]
-
Cell Culture and Transfection:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect cells with a PXR expression vector, a PXR-responsive firefly luciferase reporter vector (e.g., containing the CYP3A4 promoter), and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of CITCO, a positive control (e.g., rifampicin), and a vehicle control (e.g., 0.1% DMSO).
-
To confirm PXR-dependency, include co-treatment groups with CITCO and a PXR antagonist (e.g., SPA70).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
-
Plot the fold induction against the log of the compound concentration to determine the EC50 value.
-
2. Quantitative PCR (qPCR) for CYP3A4 and CYP2B6 Induction
This protocol is designed to measure changes in the mRNA levels of CAR and PXR target genes.[10]
-
Cell Treatment and RNA Extraction:
-
Plate primary human hepatocytes or HepaRG cells in collagen-coated plates and allow them to acclimate.
-
Treat the cells with CITCO, a CAR-specific agonist (if available), a PXR-specific agonist (e.g., rifampicin), and a vehicle control for 48-72 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using gene-specific primers for CYP3A4, CYP2B6, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a qPCR master mix containing SYBR Green or a probe-based detection system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative mRNA expression levels using the ΔΔCt method.
-
Calculate the fold change in gene expression in treated samples relative to the vehicle control.
-
3. Mammalian Two-Hybrid Assay for PXR-Coactivator Interaction
This assay assesses the recruitment of coactivators to PXR upon ligand binding.[1]
-
Plasmid Constructs:
-
Prepare an expression vector for the PXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD).
-
Prepare an expression vector for a coactivator (e.g., SRC-1) fused to the VP16 activation domain (AD).
-
Use a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Transfection and Treatment:
-
Co-transfect a suitable cell line (e.g., HEK293) with the three plasmids described above.
-
24 hours post-transfection, treat the cells with CITCO, a known PXR agonist, and a vehicle control.
-
-
Assay and Analysis:
-
After 24 hours of treatment, measure the reporter gene activity.
-
An increase in reporter activity in the presence of CITCO indicates ligand-induced recruitment of the coactivator to the PXR LBD.
-
Visualizations
Caption: CITCO dual activation of CAR and PXR signaling pathways.
Caption: Workflow for investigating CITCO's off-target PXR activation.
References
- 1. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SPA70 is a potent antagonist of human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPA70 is a potent antagonist of human pregnane X receptor (PXR antagonists) (SJ-16-0011) | St. Jude Research [stjude.org]
- 7. benchchem.com [benchchem.com]
- 8. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of CYP2B6 Induction and Prediction of Clinical Drug–Drug Interactions: Considerations from the IQ Consortium Induction Working Group—An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing CITCO Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) precipitation in cell culture media. By following these guidelines, you can ensure the accurate and reproducible application of CITCO in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my CITCO precipitating when I add it to my cell culture medium from a DMSO stock?
A1: This is a common issue encountered with hydrophobic compounds like CITCO.[1] Precipitation, often referred to as "crashing out," occurs because CITCO is highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in the aqueous environment of cell culture media.[1] When the concentrated DMSO stock is diluted in the medium, the DMSO concentration drops significantly, and the aqueous medium cannot maintain CITCO in a dissolved state.[1]
Q2: What is the maximum recommended final concentration of DMSO in the culture medium?
A2: To minimize cytotoxicity, the final concentration of DMSO in your culture medium should be as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects, and some are tolerant up to 1%.[2][3] However, primary cells can be more sensitive.[3] It is always recommended to keep the final DMSO concentration at or below 0.1% if possible.[2] A vehicle control with the same final DMSO concentration should always be included in your experiments.[2]
Q3: Can the type of cell culture medium or serum affect CITCO solubility?
A3: Yes, the composition of the cell culture medium can influence the solubility of compounds. Media like DMEM and RPMI-1640 have different concentrations of salts, amino acids, and vitamins, which can affect compound solubility.[4][5] The presence of fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds due to the presence of proteins like albumin that can bind to the compound.[1]
Q4: How should I prepare and store my CITCO stock solution?
A4: CITCO stock solutions are typically prepared in 100% DMSO at a high concentration (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. For long-term storage, it is recommended to store stock solutions in small aliquots in tightly sealed vials at -20°C to avoid repeated freeze-thaw cycles. Generally, these stock solutions are usable for up to one month.[1]
Troubleshooting Guide
Issue 1: Immediate Precipitation of CITCO Upon Addition to Culture Medium
If you observe immediate cloudiness or precipitate formation upon adding your CITCO stock solution to the cell culture medium, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final CITCO Concentration | The final concentration of CITCO in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration of CITCO. It is advisable to perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect.[6] |
| "Solvent Shock" | Rapid dilution of a highly concentrated DMSO stock directly into a large volume of aqueous medium causes a sudden change in solvent polarity, leading to precipitation.[6] | Employ a stepwise dilution method. First, create an intermediate dilution of the CITCO stock in a small volume of pre-warmed (37°C) culture medium containing serum. Then, add this intermediate dilution to the final culture volume.[1] |
| Low Temperature of Medium | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final CITCO solution.[1] |
| Inadequate Mixing | Localized high concentrations of CITCO can form and precipitate if mixing is not thorough and rapid. | Add the CITCO stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure immediate and uniform dispersion.[6] |
Issue 2: Delayed Precipitation of CITCO in the Incubator
If the medium appears clear initially but a precipitate forms over time during incubation, consider these factors.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature when moving culture vessels in and out of the incubator can affect compound solubility. | Minimize the time that culture plates are outside the incubator. If using a microscope, a heated stage is recommended. |
| Evaporation of Medium | In long-term experiments, evaporation can increase the concentration of all media components, including CITCO, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term studies, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Interaction with Media Components | Over time, CITCO may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. | If delayed precipitation is consistently observed, consider preparing fresh CITCO-containing media immediately before each medium change. |
| pH Shift | The CO₂ environment in an incubator can alter the pH of the medium, which can affect the solubility of some compounds. | Ensure your culture medium is properly buffered for the CO₂ concentration of your incubator. |
Experimental Protocols
Protocol 1: Preparation of CITCO Working Solution
This protocol outlines the recommended procedure for diluting a DMSO stock of CITCO into cell culture medium to minimize precipitation.
Materials:
-
CITCO stock solution in 100% DMSO (e.g., 10 mM)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with serum (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Pre-warm the Medium: Pre-warm your complete cell culture medium to 37°C in a water bath.[1]
-
Prepare Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, prepare an intermediate dilution of your CITCO stock solution in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 1 µL of 10 mM stock into 99 µL of medium to make a 100 µM solution).
-
-
Prepare Final Working Solution:
-
Add the required volume of the CITCO stock solution (or the intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling.[6] For a 1:1000 final dilution, you would add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Final Inspection: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of CITCO
This experiment will help you determine the highest concentration of CITCO that remains soluble in your specific cell culture conditions.
Materials:
-
CITCO stock solution in 100% DMSO
-
Complete cell culture medium
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your CITCO stock solution in 100% DMSO.
-
Add to Medium: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells containing a fixed volume (e.g., 199 µL) of your pre-warmed complete cell culture medium. This will create a serial dilution of CITCO in the medium.
-
Include Controls: Include wells with medium only (no DMSO) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration of CITCO that remains clear and does not show an increase in absorbance is the maximum working soluble concentration for your experimental conditions.
Signaling Pathway and Workflow Diagrams
CITCO is a known agonist of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR), which are nuclear receptors that play a key role in regulating the metabolism of xenobiotics, including drugs.[7][8]
Caption: CITCO activates CAR and PXR, leading to their translocation to the nucleus.
Caption: Recommended workflow for preparing CITCO working solutions to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPMI 1640培地 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
CITCO E/Z Isomer Biological Activity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the biological activity of CITCO, with a special focus on the impact of its E and Z isomers.
Frequently Asked Questions (FAQs)
Q1: What is CITCO and what is its primary biological activity?
A1: CITCO, or 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime, was initially identified as a selective agonist for the human constitutive androstane (B1237026) receptor (hCAR), a key regulator of xenobiotic and endobiotic metabolism.[2][3] However, subsequent research has demonstrated that CITCO also directly binds to and activates the human pregnane (B1235032) X receptor (hPXR), another critical xenobiotic receptor.[1][2][3] Therefore, CITCO should be considered a dual agonist for both hCAR and hPXR.[1]
Q2: What are the E/Z isomers of CITCO?
A2: Due to the carbon-nitrogen double bond in its oxime group, CITCO can exist as two geometric isomers: the E isomer and the Z isomer.[4][5] The arrangement of the substituent groups around this double bond determines whether the molecule is in the E (entgegen, "opposite") or Z (zusammen, "together") configuration.[6][7] While CITCO is typically synthesized as the E isomer, it can undergo isomerization in solution to form the Z isomer.[4][8]
Q3: What is the differential biological activity of the CITCO E and Z isomers?
A3: Currently, the specific biological activity of each individual CITCO isomer is unknown.[4][8] A significant challenge in studying these isomers is that they experience time- and concentration-dependent stereoisomerization in solution.[4][5] This means that both the E and Z forms can convert into one another, reaching an equilibrium mixture.[4] Consequently, most, if not all, reported biological activity for CITCO likely originates from a mixture of both isomers, making it difficult to attribute specific effects to either the E or Z form alone.[4][8]
Q4: Does CITCO activate PXR in species other than humans?
A4: No, studies have shown that CITCO activates human PXR (hPXR) but not mouse PXR (mPXR).[1][2] This species-specific activity is an important consideration when designing and interpreting animal studies.
Q5: What is the mechanism of CITCO-mediated hPXR activation?
A5: CITCO directly binds to the ligand-binding domain of hPXR.[1][2] This interaction is dependent on the presence of a specific amino acid, tryptophan-299, within the hPXR protein.[1] Upon binding, CITCO recruits coactivators, such as the steroid receptor coactivator 1 (SRC-1), which initiates the transcription of PXR target genes like CYP3A4.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in cell-based assays.
-
Possible Cause: The interconversion of E/Z isomers in your experimental solutions. The ratio of E to Z isomers can change over time and with different concentrations, leading to variability in the effective dose of the active species.[4]
-
Troubleshooting Steps:
-
Minimize Isomerization: Prepare fresh solutions of CITCO immediately before use. Avoid prolonged storage of stock solutions, especially at room temperature.
-
Standardize Incubation Times: As isomerization is time-dependent, use consistent incubation times across all experiments to minimize variability.[4] Reporter gene assays, which often require 24-hour incubations, are particularly susceptible to this issue.[4]
-
Consider Analytical Characterization: If possible, use analytical techniques like NMR or HPLC to characterize the isomeric composition of your CITCO sample before and during the experiment.[10][11]
-
Issue 2: Unexpected off-target effects or activation of unintended pathways.
-
Possible Cause: CITCO is a dual agonist of both hCAR and hPXR.[1] Observed effects may be due to the activation of one or both of these receptors.
-
Troubleshooting Steps:
-
Use Receptor-Specific Tools: To dissect the individual contributions of hCAR and hPXR, use receptor-specific antagonists or cell lines with knockouts of either receptor. For example, the hPXR-specific antagonist SPA70 can be used to block CITCO's effects on hPXR.[1]
-
Profile Gene Expression: Analyze the expression of target genes specific to each receptor. For instance, CYP3A4 is a well-known target of PXR, while CYP2B6 is a target of CAR.[1][9]
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) to ensure that the observed effects are due to CITCO and not the solvent.
-
Issue 3: Lack of CITCO activity in a mouse model.
-
Possible Cause: Species-specific activity of CITCO.
-
Troubleshooting Steps:
-
Confirm Species Specificity: Be aware that CITCO does not activate mouse PXR.[1][2] Therefore, it is not a suitable compound for studying PXR activation in wild-type mouse models.
-
Utilize Humanized Models: For in vivo studies of CITCO's effects on hPXR, consider using humanized mouse models that express the human PXR gene.
-
Quantitative Data Summary
The following table summarizes the effective concentration (EC₅₀) of CITCO for hPXR activation from a representative study. It is crucial to note that these values were likely obtained using a mixture of E and Z isomers due to their interconversion in solution.[4]
| Compound | Assay System | Target | EC₅₀ (µM) | Reference |
| CITCO | HepG2 cells with CYP3A4-luciferase reporter | hPXR | 0.82 | [1] |
Experimental Protocols
Protocol: hPXR Activation Reporter Gene Assay in HepG2 Cells
This protocol provides a general framework for assessing the activation of hPXR by CITCO using a luciferase reporter gene assay.
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media.
-
For transient transfection, co-transfect cells with an hPXR expression vector and a reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) driving a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) should also be included to normalize for transfection efficiency.[1]
-
Alternatively, use a stable cell line expressing both hPXR and the luciferase reporter construct.[12]
-
-
Cell Plating:
-
Twenty-four hours post-transfection, seed the cells into 96-well plates at a predetermined density.[1]
-
-
Compound Treatment:
-
Prepare fresh serial dilutions of CITCO in the cell culture medium. It is recommended to prepare these solutions immediately before application to the cells to minimize isomer interconversion.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Rifampicin at 5 µM).[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of CITCO or controls.
-
-
Incubation:
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain the relative luciferase activity.
-
Calculate the fold activation by dividing the relative luciferase activity of the CITCO-treated wells by that of the vehicle control.
-
Plot the fold activation against the log of the CITCO concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[13]
-
Visualizations
Caption: Dual activation of hCAR and hPXR by CITCO.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoisomerization of the human CAR activator CITCO complicates its use as a reference ligand [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. studymind.co.uk [studymind.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.rotachrom.com [hub.rotachrom.com]
- 11. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 12. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. puracyp.com [puracyp.com]
Technical Support Center: Addressing CITCO's Dual Activation of CAR and PXR
Welcome to the technical support center for researchers utilizing CITCO in their experiments. This resource provides guidance on navigating the complexities arising from CITCO's dual activation of the Constitutive Androstane (B1237026) Receptor (CAR) and the Pregnane X Receptor (PXR).
Frequently Asked Questions (FAQs)
Q1: I thought CITCO was a selective human CAR (hCAR) agonist. Is this no longer correct?
A1: While initially identified as a selective agonist for human CAR (hCAR), recent studies have demonstrated that CITCO also directly binds to and activates the human PXR (hPXR).[1][2] This makes CITCO a dual agonist for both hCAR and hPXR.[1][2] Researchers should therefore be aware that effects observed after CITCO treatment in human cell systems or humanized mouse models could be mediated by either or both receptors.[3][4]
Q2: Does CITCO activate CAR and PXR in all species?
A2: No, there are significant species-specific differences in the activation of CAR and PXR.[5][6][7] CITCO is a potent activator of human CAR but has little to no effect on mouse CAR.[5][6] Similarly, CITCO activates human PXR but not mouse PXR.[1][2] Conversely, compounds like TCPOBOP activate mouse CAR but not human CAR, and PCN is a strong agonist for mouse PXR but not human PXR.[5][6] These differences are critical when extrapolating data from rodent models to humans.[5]
Q3: What is the mechanism of CITCO's activation of hPXR?
A3: CITCO directly binds to the ligand-binding domain of hPXR to activate it.[1][2] This activation is dependent on the presence of a specific amino acid, tryptophan-299, within the hPXR ligand-binding pocket.[1][2] Mutation of this residue to alanine (B10760859) (W299A) abolishes the agonistic effect of CITCO on hPXR.[1] Upon binding, CITCO promotes the recruitment of coactivators, such as steroid receptor coactivator 1 (SRC-1), to hPXR, leading to the transcription of target genes.[1][2]
Q4: How can I differentiate between CAR and PXR-mediated effects of CITCO in my experiments?
A4: Differentiating between CAR and PXR-mediated effects requires a multi-pronged approach:
-
Genetic Knockout/Knockdown: The most definitive method is to use cell lines or animal models where either CAR or PXR has been genetically knocked out or knocked down (e.g., using siRNA or CRISPR).[1][8] For instance, demonstrating an effect of CITCO in a CAR-knockout cell line would strongly suggest PXR-mediation.[1]
-
Receptor-Selective Antagonists: Utilize receptor-specific antagonists. For example, the hPXR-specific antagonist SPA70 can be used to block PXR-mediated effects of CITCO.[1][2]
-
Species-Specific Models: Leverage the species specificity of CITCO. Comparing the effects of CITCO in wild-type mice (where it does not activate mCAR or mPXR) with its effects in humanized mice (expressing hCAR and hPXR) can help isolate the human-specific effects.[3][4]
-
Reporter Gene Assays: Use reporter gene assays with constructs containing response elements specific to either CAR (e.g., PBREM from the CYP2B6 gene) or PXR (e.g., XREM from the CYP3A4 gene).[6][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected gene induction profile after CITCO treatment (e.g., induction of both CYP2B6 and CYP3A4). | CITCO is activating both CAR and PXR, which have overlapping target genes.[5][6] | 1. Confirm the expression of both CAR and PXR in your experimental system (e.g., via qPCR or Western blot). 2. Use CAR or PXR knockout/knockdown models to dissect the contribution of each receptor. 3. Employ receptor-selective antagonists to inhibit one of the pathways. |
| CITCO fails to induce target genes in my mouse model. | CITCO is a human-specific agonist and does not activate mouse CAR or PXR.[5][6][7] | 1. Switch to a human-relevant model, such as primary human hepatocytes, humanized mouse models expressing hCAR and hPXR, or human-derived cell lines (e.g., HepG2, HepaRG).[1][3] 2. Use a mouse-specific CAR agonist like TCPOBOP if you intend to study CAR activation in a murine system. |
| Inconsistent results between different cell lines (e.g., CV-1 vs. HepG2). | The relative expression levels of CAR and PXR, as well as co-regulatory factors, can vary significantly between cell lines, altering the response to CITCO.[1] | 1. Characterize the expression levels of CAR, PXR, and their heterodimeric partner RXRα in the cell lines being used. 2. Consider that non-hepatic cell lines like CV-1 or HEK293 lack endogenous expression and may not fully recapitulate the responses seen in more physiologically relevant liver cell models.[1] |
| Difficulty in interpreting data due to high basal CAR activity. | CAR can exhibit high constitutive activity in the absence of a ligand, which can mask the effects of an agonist.[6] | 1. In reporter assays, consider co-transfecting with an inverse agonist like androstenol (B1195071) to reduce basal activity before adding CITCO.[6][9] |
Quantitative Data Summary
Table 1: CITCO Potency on Human CAR and PXR
| Receptor | Cell Line | Assay Type | EC50 | Reference |
| hCAR | CV-1 | Reporter Gene Assay | 25 nM | [1] |
| hPXR | CV-1 | Reporter Gene Assay | ~3 µM | [1] |
Note: The >100-fold selectivity for hCAR over hPXR was observed in the CV-1 cell line. However, in more physiologically relevant models like HepG2 and primary human hepatocytes, CITCO has been shown to be a potent activator of hPXR as well.[1]
Experimental Protocols
Protocol 1: Differentiating CAR and PXR Activation using Knockout Cell Lines
Objective: To determine the relative contribution of CAR and PXR to CITCO-mediated induction of a target gene.
Methodology:
-
Cell Culture: Culture wild-type, CAR-knockout, and PXR-knockout HepaRG cells under standard conditions.
-
Treatment: Treat cells with a range of CITCO concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.
-
RNA Isolation and qPCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of the target gene (e.g., CYP3A4 or CYP2B6). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Compare the dose-response curves of target gene induction by CITCO across the three cell lines.
-
Induction in wild-type cells represents the combined effect of CAR and PXR activation.
-
Induction in CAR-knockout cells indicates the PXR-mediated effect.
-
Lack of or significantly reduced induction in PXR-knockout cells confirms PXR's role.
-
Protocol 2: Co-transfection and Reporter Gene Assay
Objective: To assess the direct activation of CAR or PXR by CITCO.
Methodology:
-
Cell Line: Use a cell line with low to no endogenous CAR and PXR expression (e.g., HEK293 or CV-1).
-
Plasmids:
-
Expression vectors for hCAR or hPXR.
-
A reporter plasmid containing a luciferase gene driven by a promoter with CAR response elements (PBREM) or PXR response elements (XREM).
-
A control plasmid (e.g., Renilla luciferase) for transfection efficiency normalization.
-
-
Transfection: Co-transfect the cells with the appropriate expression vector, reporter plasmid, and control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with CITCO or a vehicle control.
-
Luciferase Assay: After an additional 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the fold induction of luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Visualizations
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potent human CAR activator CITCO is a non-genotoxic hepatic tumour-promoting agent in humanised constitutive androstane receptor mice but not in wild-type animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reciprocal activation of Xenobiotic response genes by nuclear receptors SXR/PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in CITCO Experiment Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may arise during experiments involving 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO).
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our reporter gene assay results when using CITCO to activate the Pregnane (B1235032) X Receptor (PXR). What are the potential causes?
High variability in reporter gene assays can stem from several factors, ranging from experimental technique to the reagents themselves. Here are some common causes and troubleshooting steps:
-
Inconsistent Cell Health and Density: Ensure cells are healthy, have a viability of over 90%, and are seeded at a consistent density across all wells. Over-confluent or unhealthy cells will respond differently to CITCO treatment.[3]
-
Variable Transfection Efficiency: If using a transient transfection system, even small differences in the amount of plasmid DNA or transfection reagent can lead to significant variations in reporter expression. Creating a master mix for transfections can help ensure consistency.[4]
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents can introduce significant variability. Calibrated pipettes and careful technique are crucial.
-
CITCO Stock and Working Solution Inconsistency: Ensure your CITCO stock solution is properly dissolved and stored. When preparing working solutions, ensure thorough mixing to maintain a homogenous concentration.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) can impact cellular processes. It is crucial to maintain a consistent, low concentration of the solvent across all wells, including controls.[1][5][6]
Q2: Our CITCO-induced CYP3A4 expression levels are inconsistent between experiments. What could be the reason?
Inconsistent induction of target genes like CYP3A4 is a common challenge. Besides the factors mentioned in Q1, consider the following:
-
Cell Line Passage Number: The responsiveness of cell lines like HepG2 to stimuli can change with increasing passage numbers. It is recommended to use cells within a consistent and low passage range for all experiments.[3][7][8][9][10] Studies have shown that higher passage numbers in HepG2 cells can lead to increased IL-8 production and LDH release, indicating a change in cellular physiology that could affect experimental outcomes.[7]
-
Serum Lot-to-Lot Variability: If you are using serum-containing media, different lots of fetal bovine serum (FBS) can have varying levels of endogenous hormones and growth factors, which can influence PXR activation and downstream gene expression. It is advisable to test new serum lots or purchase a large single lot for a series of experiments.[11][12]
-
Primary Hepatocyte Donor Variability: If you are using primary human hepatocytes, there is significant inter-individual variability in CYP3A4 expression and inducibility due to genetic and environmental factors.[13][14] This inherent biological variability should be considered when analyzing data from different donors.
Q3: We are seeing conflicting results regarding whether CITCO is activating PXR or the Constitutive Androstane Receptor (CAR). How can we differentiate between the two?
CITCO was initially identified as a selective human CAR (hCAR) agonist, but subsequent research has shown that it can also directly bind to and activate human PXR (hPXR).[15] This dual agonism is crucial to consider when interpreting results.
To differentiate between PXR and CAR activation, you can use the following strategies:
-
Use of Receptor-Specific Antagonists: Employ a PXR-specific antagonist to see if it blocks the effect of CITCO.
-
Cell Lines with Knockout/Knockdown of PXR or CAR: Utilize cell lines where either PXR or CAR has been knocked out or knocked down to isolate the activity of the other receptor.
-
Species-Specific Agonists: Use agonists with higher selectivity for either PXR or CAR in your experimental system if available.
Troubleshooting Guides
Issue 1: Low or No Signal in Luciferase Reporter Assay
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize the DNA to transfection reagent ratio. Ensure high-quality, endotoxin-free plasmid DNA. Use cells at optimal confluency (typically 70-80%).[4] |
| Suboptimal CITCO Concentration | Perform a dose-response curve to determine the optimal concentration of CITCO for your specific cell line and experimental setup. |
| Incorrect Assay Endpoint | Ensure you are measuring luciferase activity at the optimal time point after CITCO treatment. This may require a time-course experiment. |
| Reagent Issues | Check the expiration dates of all reagents, including the luciferase assay substrate. Prepare fresh reagents as needed. |
Issue 2: High Background Signal in Luciferase Reporter Assay
| Potential Cause | Troubleshooting Step |
| Promoter Leakiness | The reporter construct may have some basal activity. Use a promoterless vector as a negative control to assess this. |
| Cellular Autofluorescence | While less common with luminescence assays, it can be a factor. Ensure you are using opaque, white-walled plates to minimize crosstalk between wells. |
| Contamination | Mycoplasma or bacterial contamination can affect cellular metabolism and lead to aberrant reporter activity. Regularly test your cell cultures for contamination. |
Data Presentation
Table 1: Variability in CYP3A4 Induction in Primary Human Hepatocytes
This table summarizes the observed variability in CYP3A4 mRNA induction in response to a known PXR activator, Rifampicin, across different lots of primary human hepatocytes. This illustrates the inherent biological variability that can also be expected with CITCO.
| Hepatocyte Lot | Donor Age | Donor Sex | Fold Induction of CYP3A4 mRNA (20 µM Rifampicin) |
| Lot 1 | 58 | Male | 3.7 ± 0.5 |
| Lot 2 | 65 | Female | 2.2 ± 0.3 |
| Lot 3 | 49 | Male | 3.0 ± 0.4 |
| Lot 4 | 72 | Female | 5.1 ± 0.7 |
| Lot 5 | 61 | Male | 32.0 ± 4.1 |
| Data is presented as mean ± SEM. Data adapted from a study on CYP3A4 induction.[13] |
Table 2: Effect of DMSO Concentration on PXR-mediated Gene Expression
This table highlights the potential impact of the solvent, DMSO, on PXR target gene expression. Even at concentrations often considered safe, DMSO can have a priming effect.
| DMSO Pretreatment Concentration | Fold Enhancement of Rifampicin-Induced CYP3A4 Expression |
| 0% (Control) | 1.0 |
| 1.25% | 2.5 ± 0.3 |
| 2.5% | 4.1 ± 0.5 |
| Data is presented as mean ± SEM. This priming effect was shown to persist for up to 48 hours.[1] |
Experimental Protocols
Protocol 1: PXR Activation Reporter Gene Assay in HepG2 Cells
This protocol outlines a general procedure for assessing PXR activation by CITCO using a luciferase reporter gene assay in HepG2 cells.
Materials:
-
HepG2 cells
-
PXR expression vector
-
Luciferase reporter vector with PXR response elements
-
Transfection reagent
-
CITCO
-
DMSO (vehicle control)
-
Cell culture medium
-
Luciferase assay reagent
-
Opaque, white 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. Include a control for transfection efficiency (e.g., a constitutively expressing Renilla luciferase vector).
-
CITCO Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CITCO or DMSO vehicle control. It is recommended to perform a serial dilution to determine the optimal concentration.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction relative to the vehicle control.
Mandatory Visualization
Caption: CITCO-mediated activation of the Pregnane X Receptor (PXR) signaling pathway.
Caption: A typical experimental workflow for a CITCO-based PXR activation reporter assay.
References
- 1. Epigenetic sensitization of pregnane X receptor-regulated gene expression by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lot-to-Lot Variability in HLA Antibody Screening Using a Multiplexed Bead Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of dimethyl sulfoxide on expression of nuclear receptors and drug-inducible cytochromes P450 in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 11. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 12. Lot-to-Lot Variance in Immunoassays | Encyclopedia MDPI [encyclopedia.pub]
- 13. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for CITCO in Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of 6-(4-Chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) in a research setting. CITCO is a widely used agonist for the human constitutive androstane (B1237026) receptor (CAR) and, as more recent research has shown, also an activator of the human pregnane (B1235032) X receptor (PXR). Understanding its dual activity and other key characteristics is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CITCO?
A1: CITCO is recognized as a potent agonist for the human constitutive androstane receptor (CAR, NR1I3).[3] Upon binding, it induces the nuclear translocation of CAR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific response elements on DNA to regulate the transcription of target genes, such as CYP2B6.[3] Importantly, recent studies have demonstrated that CITCO also directly binds to and activates the human pregnane X receptor (PXR, NR1I2), making it a dual CAR/PXR agonist.[2][4]
Q2: Is CITCO species-specific?
A2: Yes, CITCO exhibits significant species specificity. It is a potent activator of human CAR (hCAR) but not mouse CAR (mCAR).[2] Similarly, CITCO activates human PXR (hPXR) but not mouse PXR (mPXR).[2] This is a critical consideration when designing and interpreting studies using animal models. For in vivo studies investigating the effects of CITCO on human CAR, transgenic mice expressing hCAR are often used.
Q3: What are the known downstream target genes of CITCO?
A3: As a CAR and PXR agonist, CITCO upregulates the expression of genes involved in xenobiotic metabolism. The most well-characterized target genes include:
-
CYP2B6: Primarily regulated by CAR.[3]
-
CYP3A4: Regulated by both PXR and to a lesser extent, CAR.[2][5] The induction of these genes can be assessed at the mRNA level using quantitative real-time PCR (qPCR) or at the protein level via Western blotting or by measuring enzyme activity.
Q4: How should I prepare and store CITCO stock solutions?
A4: CITCO is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water. For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM or 50 mM.[3] This stock solution should be stored at -20°C and desiccated to prevent moisture absorption by the DMSO.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no response to CITCO treatment | Incorrect species or cell model: CITCO is specific for human CAR and PXR. | Ensure you are using human cell lines (e.g., HepG2, HepaRG, primary human hepatocytes) or a relevant humanized animal model. CITCO will not be effective in wild-type mouse or rat models for studying CAR/PXR activation.[2] |
| Compound degradation: Improper storage or handling of CITCO or its solutions. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. | |
| Suboptimal concentration: The concentration of CITCO may be too low to elicit a response or too high, causing cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. Refer to the quantitative data table below for typical effective concentrations. | |
| Dual receptor activation: The observed phenotype may be a composite of both CAR and PXR activation, leading to complex or unexpected results. | Use a PXR-specific antagonist, such as SPA70, to dissect the contribution of PXR activation.[2] Alternatively, use cell lines with CAR or PXR knocked out, if available. | |
| High background in luciferase reporter assays | Constitutive activity of CAR: CAR can have high basal activity in some cell lines, leading to a high background signal. | Consider using a CAR inverse agonist, such as PK11195, to reduce the basal activity in your assay system.[7] |
| Assay conditions: Plate color, reagent quality, or cell health can contribute to high background. | Use white, opaque-walled plates for luminescence assays to prevent well-to-well crosstalk.[8] Ensure luciferase reagents are fresh and properly prepared. Confirm cell viability. | |
| Variability between experimental replicates | Pipetting errors: Inaccurate pipetting, especially of small volumes of concentrated compounds. | Prepare a master mix of treatment media containing the final concentration of CITCO. Use calibrated pipettes. |
| Cell plating inconsistency: Uneven cell density across wells. | Ensure a homogenous cell suspension before plating and use consistent plating techniques. | |
| Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected off-target effects | Activation of other signaling pathways: While CITCO is reported to be selective for CAR/PXR over other nuclear receptors, high concentrations may lead to off-target effects. | Use the lowest effective concentration of CITCO. If off-target effects are suspected, consult the literature for known interactions and consider using alternative CAR/PXR agonists for comparison. |
Quantitative Data Summary
The following table summarizes key quantitative data for CITCO from the literature. Note that these values can vary depending on the specific cell line, experimental conditions, and assay used.
| Parameter | Value | Cell Line / System | Receptor | Reference |
| EC50 | 49 nM | CV-1 cells (luciferase reporter assay) | hCAR | [3] |
| EC50 | 0.82 µM | HepG2 cells (CYP3A4-luciferase reporter) | hPXR | [2] |
| Solubility | 50 mM (21.84 mg/mL) | DMSO | N/A | [3] |
| Recommended in vitro concentration range | 0.1 µM - 10 µM | Primary human hepatocytes, HepG2, HepaRG | hCAR/hPXR | [2][5] |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for CAR/PXR Activation
This protocol outlines the general steps for assessing hCAR or hPXR activation by CITCO using a luciferase reporter assay in a human cell line (e.g., HepG2).
-
Cell Plating: Seed cells in a 96-well, white, clear-bottom plate at a density that will result in 70-90% confluency at the time of the assay.
-
Transfection (if not using a stable cell line): Co-transfect cells with an expression vector for hCAR or hPXR, a luciferase reporter plasmid containing response elements for the respective receptor (e.g., a CYP2B6 or CYP3A4 promoter-luciferase construct), and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours (or once cells have reached the desired confluency), replace the medium with fresh medium containing various concentrations of CITCO or a vehicle control (e.g., 0.1% DMSO). It is recommended to perform a serial dilution to generate a dose-response curve.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the CITCO concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: qPCR Analysis of Target Gene Induction
This protocol describes how to measure the induction of CAR and PXR target genes (e.g., CYP2B6, CYP3A4) in response to CITCO treatment in primary human hepatocytes or other suitable human liver cell models.
-
Cell Culture and Treatment: Plate primary human hepatocytes or other liver cells and allow them to acclimate. Treat the cells with the desired concentrations of CITCO or a vehicle control for 24-72 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method. The results are typically expressed as fold induction over the vehicle control.
Visualizations
CITCO Activation of CAR and PXR Signaling Pathways
References
- 1. goldbio.com [goldbio.com]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. CITCO | Constitutive Androstane Receptor | Tocris Bioscience [tocris.com]
- 4. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to PXR Activation: CITCO vs. Rifampicin
For Researchers, Scientists, and Drug Development Professionals
The Pregnane (B1235032) X Receptor (PXR), a key nuclear receptor, plays a pivotal role in regulating the metabolism of a wide array of xenobiotics and endobiotics. Its activation triggers the transcription of genes encoding crucial drug-metabolizing enzymes and transporters, most notably Cytochrome P450 3A4 (CYP3A4). Consequently, identifying and characterizing PXR activators is of paramount importance in drug development to predict and understand potential drug-drug interactions. This guide provides an objective comparison of two widely studied PXR activators: 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO) and rifampicin (B610482).
Executive Summary
Both CITCO and rifampicin are effective activators of human PXR (hPXR). While rifampicin has long been the prototypical hPXR agonist, recent studies have established that CITCO, initially identified as a selective human Constitutive Androstane Receptor (hCAR) agonist, also directly binds to and activates hPXR.[1][3] A key distinction lies in their species selectivity; rifampicin is a potent activator of hPXR but not mouse PXR (mPXR), whereas CITCO also demonstrates specificity for the human receptor.[1][4] This guide presents a detailed comparison of their performance based on available experimental data, outlines the methodologies for key experiments, and provides a visual representation of the PXR signaling pathway.
Quantitative Data Comparison
The following tables summarize the quantitative data on the PXR activation potential of CITCO and rifampicin from various studies. It is important to note that values such as EC50 can vary depending on the experimental system (e.g., cell line, reporter construct).
| Compound | Assay Type | Cell Line | EC50 Value (µM) | Reference |
| CITCO | CYP3A4 Promoter Activation | HepG2 (stably expressing hPXR) | 0.82 | [1] |
| hPXR Activation | CV-1 | ~3 | [1] | |
| Rifampicin | PXR Activation | Transiently transfected cells | 0.7 (±0.13) | [5][6] |
| PXR Activation | Not specified | 1.2 | [7] | |
| PXR.1 Splice Variant Activation | LS180 | 0.37 (±0.01) | [8] | |
| PXR.2 Splice Variant Activation | LS180 | 0.47 (±0.05) | [8] |
| Compound | Assay Type | Parameter | Value (µM) | Reference |
| CITCO | hPXR Ligand-Binding Domain (LBD) Binding | IC50 | Not explicitly stated, but binding confirmed | [1] |
| Rifampicin | hPXR Ligand-Binding Domain (LBD) Binding | IC50 | 0.94 | [1] |
PXR Activation Signaling Pathway
The activation of PXR by ligands such as CITCO and rifampicin initiates a cascade of molecular events leading to the transcription of target genes. The diagram below illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize PXR activators.
PXR Reporter Gene Assay
This assay is a common method to quantify the activation of PXR by a test compound.[9][10][11]
Objective: To measure the ability of a compound to activate PXR-mediated gene transcription.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Maintain a suitable cell line, such as HepG2 or HEK293, in appropriate culture medium.
-
Transfection: Co-transfect the cells with a PXR expression vector, a reporter vector containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving a luciferase gene, and a control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency. Stably transfected cell lines can also be used.[9]
-
Compound Treatment: After allowing cells to recover from transfection, treat them with various concentrations of the test compound (CITCO or rifampicin) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specific period, typically 24 hours, to allow for PXR activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the reporter (Firefly) and control (Renilla) luciferases using a luminometer.
-
Data Analysis: Normalize the reporter luciferase activity to the control luciferase activity. Calculate the fold induction of PXR activity by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells. Plot the fold induction against the compound concentration to determine the EC50 value.
CYP3A4 mRNA Induction Assay (qPCR)
This assay measures the induction of an endogenous PXR target gene at the mRNA level.[1]
Objective: To quantify the increase in CYP3A4 mRNA expression following treatment with a PXR activator.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Culture human-derived liver cells that endogenously express PXR, such as HepaRG cells or primary human hepatocytes.
-
Compound Treatment: Treat the cells with the test compound (CITCO or rifampicin) at various concentrations.
-
Incubation: Incubate the cells for a sufficient period (e.g., 48 hours) to allow for transcriptional induction of CYP3A4.
-
RNA Extraction: Isolate total RNA from the cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Normalize the CYP3A4 expression levels to the housekeeping gene. Calculate the fold change in CYP3A4 mRNA expression in compound-treated cells relative to vehicle-treated cells.
Conclusion
Both CITCO and rifampicin are valuable tools for studying PXR activation. Rifampicin remains a potent and widely used reference agonist for hPXR. The recognition of CITCO as a dual hCAR and hPXR agonist provides a new perspective for interpreting past and future studies.[1][3] The choice between these compounds will depend on the specific experimental goals, particularly concerning the desired species selectivity and the potential confounding effects of CAR activation. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at understanding the critical role of PXR in drug metabolism and disposition.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule modulators of PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The differences in drug disposition gene induction by rifampicin and rifabutin are unlikely due to different effects on important pregnane X receptor (NR1I2) splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 11. reactionbiology.com [reactionbiology.com]
Navigating the Nuances of CITCO-Based Research: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the intricate behavior of the experimental compound CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is paramount for the reproducibility and accurate interpretation of research findings. This guide provides a comparative analysis of CITCO's activity, detailed experimental protocols, and a clear visualization of its molecular mechanisms to address the complexities that can impact the consistency of study outcomes.
A significant factor influencing the reproducibility of CITCO-based research is its dual agonism for two key nuclear receptors: the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR).[1][3] Initially identified as a selective human CAR (hCAR) agonist, more recent evidence has conclusively shown that CITCO also activates human PXR (hPXR), albeit with different potencies depending on the experimental system.[1][3] This dual activity is a critical consideration, as the relative expression levels of CAR and PXR in a given cell line or tissue can lead to varied and sometimes conflicting results.
Comparative Performance of CITCO and Other Nuclear Receptor Activators
The potency of CITCO as a CAR and PXR agonist varies across different cellular contexts. Below is a summary of its performance in comparison to well-established activators: rifampicin (B610482) for PXR and phenobarbital (B1680315) as an indirect activator of CAR.
| Compound | Target Receptor | Cell Line | Assay Type | EC50 Value | Reference |
| CITCO | hCAR | CV-1 | Luciferase Reporter | 25 nM | [1] |
| CITCO | hPXR | CV-1 | Luciferase Reporter | ~3 µM | [1] |
| CITCO | hPXR | HepG2 | Luciferase Reporter | 0.82 µM | [1] |
| Rifampicin | hPXR | HepG2 | Luciferase Reporter | 0.81 µM | [1] |
| Rifampicin | hPXR | CV-1 | Luciferase Reporter | 1.2 µM | [4] |
| Phenobarbital | hCAR (indirect) | Human Hepatocytes | CYP2B6 Induction | >2 mM (Maximal Response) | [5] |
Induction of Prototypical Target Genes in HepaRG Cells [6]
| Compound (Concentration) | Target Gene | Fold Induction (mRNA) | Target Receptor |
| CITCO (1 µM) | CYP3A4 | ~2-3 fold | PXR/CAR |
| Rifampicin (10 µM) | CYP3A4 | ~8-10 fold | PXR |
| CITCO (1 µM) | CYP2B6 | ~2-3 fold | CAR/PXR |
| Rifampicin (10 µM) | CYP2B6 | ~1-2 fold | PXR |
Experimental Protocols
To ensure consistency in CITCO-based research, adherence to standardized protocols is essential. Below are detailed methodologies for key experiments.
Protocol 1: Dual-Luciferase Reporter Assay for CAR/PXR Activation in HepG2 Cells
This assay is designed to quantify the activation of CAR and PXR by CITCO or other compounds. It relies on cells co-transfected with a nuclear receptor expression plasmid and a reporter plasmid containing a luciferase gene under the control of a responsive promoter.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)
-
Expression plasmids for hCAR or hPXR
-
Reporter plasmid with a CAR/PXR response element (e.g., from the CYP2B6 or CYP3A4 promoter) driving firefly luciferase expression
-
A control plasmid with a constitutively expressed Renilla luciferase for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[7]
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of CITCO, a positive control (e.g., rifampicin for PXR), or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15-20 minutes at room temperature with gentle shaking.[8][9]
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (firefly activity).
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the luminescence again (Renilla activity).[9]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to determine the EC50 value.
Protocol 2: Analysis of Target Gene Induction in HepG2 Cells
This protocol details the treatment of HepG2 cells to measure the induction of CAR and PXR target genes, such as CYP2B6 and CYP3A4.
Materials:
-
HepG2 cells
-
EMEM with 10% FBS
-
CITCO, rifampicin, phenobarbital
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks until they reach 80-90% confluency. Subculture the cells every 3-6 days.[7]
-
Plating: Seed the cells in 6-well plates and allow them to attach and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of CITCO, rifampicin, phenobarbital, or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.[5]
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the ΔΔCt method.
Visualizing the Mechanisms of Action
To better understand the cellular processes involved, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: CITCO Signaling Pathway via CAR and PXR Activation.
Caption: Workflow for Assessing CITCO's Impact on Gene Expression.
By considering the dual agonism of CITCO and employing standardized, detailed experimental protocols, researchers can enhance the reproducibility of their findings and contribute to a more robust and accurate understanding of its biological effects. This guide serves as a foundational resource for designing and interpreting experiments involving this complex and valuable research compound.
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multi-endpoint evaluation of cytochrome P450 1A2, 2B6 and 3A4 induction response in human hepatocyte cultures after treatment with β-naphthoflavone, phenobarbital and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
Cross-Validation of CITCO's Biological Activity with In Silico Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally determined biological activity of CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime) with predictions from various in silico models. CITCO is a widely utilized chemical probe in biomedical research, primarily known as a potent agonist of the human Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. However, recent evidence has revealed its activity on the Pregnane X Receptor (PXR), highlighting the importance of cross-validating experimental findings with predictive computational models to understand its full biological effects.
This document summarizes quantitative experimental data for CITCO, outlines the methodologies of common in silico predictive models, and presents a comparison of their validated performance for relevant toxicological endpoints.
Experimental Profile of CITCO
CITCO was initially identified as a selective human CAR (hCAR) agonist. Subsequent studies have demonstrated that it also activates the human PXR (hPXR), making it a dual agonist. This dual activity is a critical consideration in the interpretation of experimental data.
Quantitative Biological Activity of CITCO
| Parameter | Receptor | Value | Cell Line/Assay System | Reference |
| EC₅₀ | hCAR | 25 nM | CV-1 cells (luciferase reporter assay) | [2] |
| EC₅₀ | hPXR | ~3 µM | CV-1 cells (luciferase reporter assay) | [2] |
| Gene Induction | CYP2B6 (hCAR target) | Significant induction | Primary human hepatocytes | [2] |
| Gene Induction | CYP3A4 (hPXR target) | Significant induction | HepG2, HepaRG, and primary human hepatocytes | [2] |
Experimental Protocol: In Vitro Luciferase Reporter Assay
A common method to determine the agonist activity of a compound like CITCO on nuclear receptors involves a cell-based luciferase reporter assay. The general steps are as follows:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, CV-1) is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest (e.g., hCAR or hPXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., CITCO) for a specified period (typically 24 hours).
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of gene expression induced by the activated nuclear receptor.
-
Data Analysis: The dose-response data is plotted, and the EC₅₀ value (the concentration at which the compound elicits 50% of its maximal effect) is calculated.
In Silico Predictive Models for Nuclear Receptor Activity
Computational, or in silico, models are increasingly used in toxicology and drug discovery to predict the biological activity of chemical compounds, thereby reducing the need for extensive animal testing and providing mechanistic insights.[3] The primary models used for predicting the activity of compounds like CITCO include Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity.[4] These models are built on the principle that the structure of a chemical determines its physicochemical properties and, consequently, its biological effects.
Methodology:
-
Data Collection: A dataset of compounds with known biological activity for the endpoint of interest (e.g., CAR activation) is compiled.
-
Descriptor Calculation: For each compound, a set of numerical descriptors representing its structural, physicochemical, and electronic properties is calculated.
-
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the biological activity.
-
Model Validation: The predictive performance of the model is rigorously assessed using internal and external validation techniques.
-
Internal Validation (Cross-Validation): A portion of the dataset is held out while the model is trained on the remaining data. This process is repeated multiple times to ensure the model's robustness. The performance is often measured by the cross-validated correlation coefficient (Q²).
-
External Validation: The model's ability to predict the activity of an independent set of compounds (not used in model training) is evaluated. The predictive power is typically assessed by the predictive R² (R²pred).
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[5] It is used to understand the binding mechanism and predict the binding affinity of a compound.
Methodology:
-
Receptor and Ligand Preparation: The 3D structures of the receptor protein (e.g., the ligand-binding domain of CAR) and the ligand (e.g., CITCO) are prepared. This includes adding hydrogen atoms and assigning charges.
-
Docking Simulation: A docking algorithm samples a large number of possible conformations of the ligand within the binding site of the receptor.
-
Scoring: A scoring function is used to estimate the binding affinity for each conformation, and the conformations are ranked. The top-ranked conformation is considered the most likely binding mode.
-
Analysis: The predicted binding mode is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues. Docking studies have shown that CITCO binds to a hydrophobic pocket in the CAR ligand-binding domain, with weak electrostatic interactions with residues such as Asn165, His203, and Tyr326.[6]
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity.[7][8]
Methodology:
-
Model Generation: A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the 3D structure of the ligand-receptor complex (structure-based).
-
Virtual Screening: The pharmacophore model is used as a 3D query to search large chemical databases for novel compounds that contain the required features in the correct spatial arrangement.
-
Experimental Validation: The hit compounds identified from virtual screening are then tested experimentally to confirm their biological activity.
Performance Comparison of In Silico Models
Direct cross-validation of CITCO's activity with multiple published, predictive in silico models is challenging due to the proprietary nature of many models and the lack of standardized reporting. However, the performance of various types of in silico models for predicting relevant endpoints, such as nuclear receptor activation and toxicity, has been extensively validated and reported in the literature. The following table summarizes the typical performance of different QSAR modeling approaches for predicting such endpoints.
| Model Type | Endpoint | Performance Metric | Typical Value | Reference |
| QSAR (Regression) | Nuclear Receptor Binding Affinity (Kᵢ) | R² (external validation) | 0.59 - 0.64 | [4] |
| QSAR (Regression) | Nuclear Receptor Binding Affinity (Kᵢ) | RMSE (external validation) | 0.73 - 0.77 | [4] |
| QSAR (Classification) | Nuclear Receptor Agonism/Antagonism | Balanced Accuracy (cross-validation) | 0.80 - 0.81 | [4] |
| Consensus QSAR | Estrogen Receptor Binding | Balanced Accuracy (external validation) | ~0.90 | [3] |
| Consensus QSAR | Androgen Receptor Binding | Balanced Accuracy (external validation) | ~0.85 | [3] |
R² (Coefficient of Determination): A measure of how well the model's predictions match the observed data. A value closer to 1 indicates a better fit. RMSE (Root Mean Square Error): The standard deviation of the prediction errors. A lower value indicates a better model performance. Balanced Accuracy: A performance metric for classification models that is suitable for imbalanced datasets.
Visualizing Workflows and Pathways
CAR Signaling Pathway Activated by CITCO
The following diagram illustrates the signaling pathway of human Constitutive Androstane Receptor (CAR) activation by CITCO.
Caption: CITCO activates CAR, leading to its translocation to the nucleus and gene regulation.
Integrated Experimental and In Silico Workflow
This diagram outlines a typical workflow for characterizing a compound like CITCO, integrating both experimental and computational approaches.
Caption: An integrated workflow combining experimental and in silico methods for compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
CITCO as a Reference Compound for CAR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Constitutive Androstane (B1237026) Receptor (CAR, NR1I3) is a critical nuclear receptor in regulating xenobiotic and endobiotic metabolism. Its activation plays a significant role in drug clearance and detoxification pathways, making it a key target in drug development and toxicology studies. For years, 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime, or CITCO, has been the quintessential reference agonist for human CAR (hCAR). This guide provides a comprehensive comparison of CITCO with other CAR modulators, supported by experimental data and detailed protocols.
Overview of CITCO as a CAR Agonist
CITCO is a potent and selective agonist of hCAR, with reported EC50 values in the nanomolar range, making it a valuable tool for in vitro and in vivo studies.[1][3][4] However, its utility as a gold standard is not without complications. Recent studies have revealed that CITCO undergoes stereoisomerization in solution, potentially leading to a mixture of E and Z isomers with possibly different biological activities. Furthermore, while initially considered highly selective for CAR, CITCO has been shown to weakly activate the Pregnane X Receptor (PXR), another crucial xenobiotic sensor.[5] This cross-reactivity necessitates careful interpretation of experimental results.
Comparison of CAR Agonists and Other Modulators
The landscape of CAR modulators extends beyond CITCO, encompassing compounds with varying selectivity and mechanisms of action. The following table summarizes quantitative data for CITCO and its alternatives.
| Compound Name | Receptor Target(s) | Modality | Reported EC50/IC50 | Key Characteristics |
| CITCO | hCAR, hPXR (weak) | Agonist | hCAR: ~25-49 nM; hPXR: ~3 µM[3][4][5] | Prototypical hCAR agonist, but shows some PXR activation and stereoisomerization. |
| TCPOBOP | mCAR | Agonist | ~20 nM[3] | Highly potent and selective agonist for mouse CAR (mCAR); not active on hCAR. |
| DL5050 | hCAR | Agonist | 0.37 µM[3] | A selective hCAR agonist developed to improve upon CITCO's properties. |
| MI-883 | hCAR / hPXR | Agonist / Antagonist | hCAR EC50: 73 nM; hPXR IC50: 0.1 µM[3] | A dual-acting compound that activates hCAR while antagonizing hPXR. |
| S07662 | hCAR | Inverse Agonist | IC50: 0.7 µM[3] | Suppresses the constitutive activity of hCAR. |
| PK11195 | hCAR | Inverse Agonist/Antagonist | IC50: 0.51 µM[6] | A peripheral benzodiazepine (B76468) receptor ligand that also acts as an inverse agonist/antagonist of hCAR. |
| Androstenol | hCAR, mCAR | Inverse Agonist | - | An endogenous steroid that can suppress CAR activity. |
| Clotrimazole | hCAR | Inverse Agonist | IC50: 0.005 µM[6] | An antifungal agent that also acts as a potent hCAR inverse agonist. |
CAR Signaling Pathway
Activation of CAR by an agonist like CITCO initiates a cascade of events leading to the regulation of target gene expression. In its inactive state, CAR is predominantly located in the cytoplasm in a complex with other proteins. Upon agonist binding, this complex dissociates, and CAR translocates to the nucleus. In the nucleus, CAR forms a heterodimer with the Retinoid X Receptor (RXR). This CAR/RXR heterodimer then binds to specific DNA sequences known as phenobarbital-responsive elements (PBREMs) in the promoter regions of target genes, thereby modulating their transcription. A primary target gene for hCAR is Cytochrome P450 2B6 (CYP2B6), a key enzyme in drug metabolism.[7][8][9]
Experimental Protocols
Accurate evaluation of CAR agonists relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the characterization of compounds like CITCO.
Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to activate CAR-mediated gene transcription.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing CAR response elements (e.g., from the CYP2B6 gene). Cells are engineered to express both CAR and this reporter construct. Activation of CAR by an agonist leads to the expression of luciferase, which can be measured as a luminescent signal.
Methodology:
-
Cell Culture: HepG2 cells are a commonly used human hepatoma cell line for this assay. They are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently or stably transfected with two plasmids: one expressing hCAR and another containing the luciferase reporter construct driven by a CAR-responsive promoter (e.g., pCYP2B6-luc).
-
Compound Treatment: Transfected cells are plated in multi-well plates and treated with various concentrations of the test compound (e.g., CITCO) or a vehicle control (e.g., DMSO). An inverse agonist like PK11195 may be used to reduce the high basal activity of CAR in some cell lines.[10]
-
Incubation: The cells are incubated for a set period, typically 24 hours, to allow for CAR activation and luciferase expression.[11]
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase for dual-luciferase assays) to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is then calculated. EC50 values are determined from dose-response curves.
Nuclear Translocation Assay
This assay visualizes the movement of CAR from the cytoplasm to the nucleus upon agonist treatment, a key step in its activation.
Principle: CAR is tagged with a fluorescent protein (e.g., Enhanced Yellow Fluorescent Protein, EYFP). The subcellular localization of the fluorescently-tagged CAR can be monitored by microscopy.
Methodology:
-
Cell Culture: Primary human hepatocytes (HPHs) are often the preferred cell model as they more closely mimic in vivo physiology.[12]
-
Transduction/Transfection: Cells are transduced with an adenovirus expressing EYFP-tagged hCAR (Ad/EYFP-hCAR) or transfected with a plasmid encoding the fusion protein.[13]
-
Compound Treatment: The cells are treated with the test compound or vehicle control for a specific duration (e.g., 8 hours).[12]
-
Fixation and Staining: After treatment, cells are fixed with a reagent like paraformaldehyde and the nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging: The cells are imaged using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: The degree of nuclear translocation is quantified by measuring the overlap of the EYFP-CAR signal with the DAPI nuclear stain. The percentage of cells showing nuclear translocation is determined.
Target Gene Expression Analysis (CYP2B6)
This experiment directly measures the functional consequence of CAR activation by quantifying the expression of a known target gene.
Principle: Activation of CAR leads to an increase in the transcription and translation of its target genes, such as CYP2B6. This can be measured at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
Methodology:
-
Cell Culture and Treatment: HPHs or other suitable liver cell lines are treated with the CAR agonist or vehicle control for an appropriate duration (e.g., 24-72 hours).
-
RNA Isolation and qRT-PCR:
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for CYP2B6 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative fold change in CYP2B6 mRNA expression is calculated using the ΔΔCt method.
-
-
Protein Isolation and Western Blotting:
-
Total protein is extracted from the cells.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for CYP2B6, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified and normalized to a loading control (e.g., β-actin).
-
Experimental Workflow for CAR Agonist Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a potential CAR agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Constitutive androstane receptor (CAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. Constitutive androstane receptor agonist CITCO inhibits growth and expansion of brain tumour stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB summary: very important pharmacogene information for CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear receptor CAR requires early growth response 1 to activate the human cytochrome P450 2B6 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-content analysis of constitutive androstane receptor (CAR) translocation identifies mosapride citrate as a CAR agonist that represses gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Translocation of Adenoviral-Enhanced Yellow Fluorescent Protein-Tagged-Human Constitutive Androstane Receptor (hCAR): A Novel Tool for Screening hCAR Activators in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CITCO and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl)oxime (CITCO), a well-characterized agonist of the human Constitutive Androstane (B1237026) Receptor (hCAR), and its analogs. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development by presenting objective comparisons of performance with other alternatives, supported by experimental data and detailed methodologies.
Introduction to CITCO and the Constitutive Androstane Receptor (CAR)
The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor predominantly expressed in the liver and plays a pivotal role in the regulation of xenobiotic and endobiotic metabolism.[3] Activation of CAR leads to the transcriptional regulation of genes encoding drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP2B6 and CYP3A4), and transporters.[4] This regulation is critical in drug-drug interactions and cellular defense against toxic substances. CAR can be activated through two distinct mechanisms: direct ligand binding to its ligand-binding domain and indirect, ligand-independent pathways.[5]
CITCO is a potent and selective agonist for the human CAR (hCAR).[6] However, a significant consideration for researchers is that CITCO has been shown to be a dual agonist, also activating the human Pregnane X Receptor (hPXR), another key xenobiotic-sensing nuclear receptor.[1] This dual activity necessitates careful interpretation of experimental results and has spurred the development of more selective analogs.
Comparative Performance of CITCO and its Analogs
The following tables summarize the quantitative data on the performance of CITCO and a selection of its analogs and other CAR modulators. The data is compiled from various studies and presented to facilitate a comparative understanding of their potency and selectivity.
Table 1: Comparative Potency of CAR Agonists
| Compound | Target | Assay Type | EC50 | Reference |
| CITCO | human CAR | Luciferase Reporter | 49 nM | [6] |
| human PXR | Luciferase Reporter | ~3 µM | [1] | |
| Phenobarbital (PB) | human CAR | Luciferase Reporter | Indirect Activator | [5][7] |
| human PXR | Luciferase Reporter | Activator | [7] | |
| TCPOBOP | mouse CAR | Luciferase Reporter | 20 nM | [8] |
| human CAR | Luciferase Reporter | Inactive | [9] | |
| DL5050 | human CAR | Luciferase Reporter | 0.37 µM | [8] |
| CAR agonist 39 | human CAR | TR-FRET | 611 nM | [8] |
Table 2: Comparative Potency of CAR Inverse Agonists
| Compound | Target | Assay Type | IC50 | Reference |
| S07662 | human CAR | Luciferase Reporter | 0.7 µM | [8] |
| PK11195 | human CAR | Luciferase Reporter | Antagonist (>80% inhibition at 10 µM) | [10] |
| Nigramide J | human CAR | Luciferase Reporter | Inverse Agonist | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
CAR Activation Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to activate CAR.
Principle: A reporter gene construct containing a CAR-responsive promoter element (e.g., from the CYP2B6 gene) upstream of a luciferase gene is introduced into a suitable cell line (e.g., HepG2).[12] The cells are also engineered to express hCAR. Upon activation of CAR by a test compound, the receptor binds to the promoter element and drives the expression of luciferase. The resulting luminescence is proportional to the level of CAR activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with a hCAR expression vector and a luciferase reporter vector containing a CYP2B6 promoter using a suitable transfection reagent. A double stable cell line expressing both constructs can also be used for higher reproducibility in high-throughput screening.[12]
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.[12]
-
To reduce the high basal activity of CAR in some cell lines, an inverse agonist like PK11195 can be added.[13]
-
The plates are incubated for another 24 hours.
-
-
Luciferase Assay:
-
The cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer.
-
The cell lysate is transferred to a white-walled 96-well plate.
-
Luciferase substrate is added to each well, and the luminescence is measured using a luminometer.[12]
-
-
Data Analysis:
-
The relative luciferase units (RLU) are calculated by normalizing the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase).
-
The fold induction is calculated relative to the vehicle control.
-
The EC50 values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
CAR Nuclear Translocation Assay
This assay visually determines the ability of a compound to induce the translocation of CAR from the cytoplasm to the nucleus, a key step in its activation.[14]
Principle: CAR is tagged with a fluorescent protein (e.g., Enhanced Yellow Fluorescent Protein, EYFP). In its inactive state, the CAR-EYFP fusion protein is predominantly located in the cytoplasm. Upon activation by a test compound, it translocates to the nucleus. This translocation can be visualized and quantified using fluorescence microscopy.[15]
Detailed Methodology:
-
Cell Culture and Transduction:
-
Primary human hepatocytes or other suitable cell types are cultured in 96-well plates.
-
Cells are infected with an adenovirus expressing EYFP-tagged hCAR (Ad/EYFP-hCAR).[6]
-
-
Compound Treatment:
-
After 16-24 hours of infection, the cells are treated with the test compounds at various concentrations for a defined period (e.g., 8 hours).[6]
-
-
Imaging and Analysis:
-
The cells are fixed with paraformaldehyde and the nuclei are stained with a DNA dye such as DAPI.
-
Images are acquired using a high-content imaging system or a fluorescence microscope.
-
The percentage of cells showing nuclear translocation of EYFP-hCAR is quantified using image analysis software. A cell is considered positive for nuclear translocation if the fluorescence intensity in the nucleus is above a certain threshold compared to the cytoplasm.[6]
-
-
Data Analysis:
-
The percentage of cells with nuclear CAR is plotted against the compound concentration to generate dose-response curves.
-
Signaling Pathways and Experimental Workflows
Constitutive Androstane Receptor (CAR) Signaling Pathway
The following diagram illustrates the direct and indirect activation pathways of the Constitutive Androstane Receptor (CAR).
Caption: CAR signaling pathway showing direct and indirect activation mechanisms.
Experimental Workflow for CAR Agonist Screening
The following diagram outlines a typical experimental workflow for screening and characterizing CAR agonists.
Caption: Workflow for the identification and validation of novel CAR agonists.
Conclusion
This guide provides a comparative overview of CITCO and its analogs as modulators of the Constitutive Androstane Receptor. The provided data tables, detailed experimental protocols, and signaling pathway diagrams are intended to equip researchers with the necessary information to design and interpret experiments in the field of nuclear receptor pharmacology and drug metabolism. The dual agonism of CITCO on both CAR and PXR highlights the importance of using well-characterized and selective chemical tools for elucidating the specific roles of these receptors in health and disease. The development of novel analogs with improved selectivity will be crucial for advancing our understanding of CAR-mediated signaling and for the potential development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Constitutive androstane receptor agonist, TCPOBOP, attenuates steatohepatitis in the methionine choline-deficient diet-fed mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-content analysis of constitutive androstane receptor (CAR) translocation identifies mosapride citrate as a CAR agonist that represses gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenobarbital Induces SLC13A5 Expression through Activation of PXR but Not CAR in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive androstane receptor (CAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peripheral benzodiazepine receptor ligand 1-(2-chlorophenyl-methylpropyl)-3-isoquinoline-carboxamide is a novel antagonist of human constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nigramide J is a novel potent inverse agonist of the human constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]
- 15. Nuclear Translocation of Adenoviral-Enhanced Yellow Fluorescent Protein-Tagged-Human Constitutive Androstane Receptor (hCAR): A Novel Tool for Screening hCAR Activators in Human Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of CITCO Studies: A Comparative Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the translational relevance of preclinical studies is paramount. This guide provides a comprehensive comparison of studies involving CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime), a key chemical tool in nuclear receptor research, with alternative approaches. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to facilitate informed decisions in the assessment of xenobiotic metabolism and drug-drug interactions.
CITCO is widely recognized as a potent agonist of the human constitutive androstane (B1237026) receptor (CAR), a critical regulator of drug-metabolizing enzymes. However, its utility in preclinical studies is nuanced by its dual agonism for the human pregnane (B1235032) X receptor (PXR) and significant species-specific differences in activity. These factors can complicate the direct translation of findings from animal models to human clinical outcomes. This guide explores these complexities and compares CITCO-based studies with alternative methods to provide a clearer path for translational research.
Data Presentation: Quantitative Comparison of Nuclear Receptor Activators
The following tables summarize key quantitative data comparing CITCO with other commonly used nuclear receptor agonists, primarily the PXR agonist rifampicin (B610482). This data is crucial for understanding the relative potency and efficacy of these compounds in different experimental systems.
Table 1: In Vitro Activation of Human CAR and PXR
| Compound | Receptor | Assay System | EC50 | Emax (Fold Activation) | Reference |
| CITCO | hCAR | Fluorescence-based assay | 49 nM | - | [1] |
| CITCO | hPXR | CYP3A4-luciferase reporter in HepG2 cells | 0.82 µM | 6.94 | [3] |
| Rifampicin | hPXR | CYP3A4-luciferase reporter in HepG2 cells | 0.81 µM | 7.04 | [3] |
| Rifampicin | hPXR | Luciferase reporter assay | 1.2 µM | - | [4] |
Table 2: Induction of Cytochrome P450 (CYP) Enzymes in Primary Human Hepatocytes
| Compound | Concentration | Target Gene | Fold Induction (mRNA) | Reference |
| CITCO | 100 nM | CYP2B6 | 3.3 ± 0.43 | [5] |
| CITCO | 100 nM | CYP3A4 | 3.6 ± 0.41 | [5] |
| Rifampicin | 10 µM | CYP2B6 | 13.26 ± 1.35 | [5] |
| Rifampicin | 10 µM | CYP3A4 | 25.30 ± 3.37 | [5] |
| Rifampicin | 10 µM | CYP3A4 | ~150 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: In Vitro Luciferase Reporter Assay for CAR/PXR Activation
This protocol is adapted from established methods to quantify the activation of human CAR and PXR in a cell-based system.[7][8][9][10][11]
1. Cell Culture and Transfection:
- Culture HepG2 cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
- For each well, prepare a transfection mix containing:
- Expression plasmid for human CAR or PXR.
- A luciferase reporter plasmid containing response elements for the respective nuclear receptor (e.g., a CYP2B6 or CYP3A4 promoter-luciferase construct).
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
- Use a suitable transfection reagent according to the manufacturer's instructions.
- Incubate the cells for 24 hours post-transfection.
2. Compound Treatment:
- Prepare serial dilutions of CITCO, rifampicin, and other test compounds in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
- Replace the culture medium with fresh medium containing the test compounds or vehicle control (DMSO).
- Incubate the cells for an additional 24 hours.
3. Luciferase Assay:
- Lyse the cells using a passive lysis buffer.
- Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells.
- Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.
Protocol 2: In Vivo Study of CYP Induction in Humanized Mice
This protocol outlines a typical in vivo experiment to assess the induction of human drug-metabolizing enzymes using humanized mice expressing human CAR and/or PXR.[12][13][14][15]
1. Animal Model:
- Use humanized mice expressing human CAR and/or PXR on a knockout background for the corresponding mouse receptors. Age- and sex-matched wild-type mice should be used as controls.
- House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow a one-week acclimatization period before the start of the experiment.
2. Compound Administration:
- Prepare solutions of CITCO (e.g., 10 mg/kg) and rifampicin (e.g., 10 mg/kg) in a suitable vehicle such as corn oil.
- Administer the compounds or vehicle to the mice daily for a period of 3 to 7 days via oral gavage or intraperitoneal injection.
3. Sample Collection and Processing:
- At the end of the treatment period, euthanize the mice.
- Collect liver tissue and immediately snap-freeze it in liquid nitrogen for RNA and protein analysis, or perfuse the liver to isolate microsomes for enzyme activity assays.
- Collect blood for pharmacokinetic analysis if required.
4. Analysis of CYP Induction:
- Quantitative Real-Time PCR (qRT-PCR):
- Isolate total RNA from the liver tissue.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using primers specific for human CYP3A4, CYP2B6, and a housekeeping gene (e.g., GAPDH) for normalization.
- Calculate the fold change in mRNA expression relative to the vehicle-treated group using the ΔΔCt method.[2][16][17][18]
- Western Blotting:
- Prepare liver microsomal fractions.
- Separate microsomal proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against human CYP3A4, CYP2B6, and a loading control (e.g., β-actin).
- Detect the protein bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.
- Quantify the band intensities to determine the relative protein expression levels.
- Enzyme Activity Assays:
- Incubate liver microsomes with a specific substrate for the CYP enzyme of interest (e.g., midazolam for CYP3A4, bupropion (B1668061) for CYP2B6).
- Measure the formation of the metabolite over time using LC-MS/MS.
- Calculate the enzyme activity (e.g., in pmol/min/mg protein).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to CITCO studies.
References
- 1. Identification of a novel human constitutive androstane receptor (CAR) agonist and its use in the identification of CAR target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative High-throughput Luciferase Screening in Identifying CAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. med.emory.edu [med.emory.edu]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. ghdiscoverycollaboratory.org [ghdiscoverycollaboratory.org]
- 13. In vivo induction of human cytochrome P450 enzymes expressed in chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative relationship between rifampicin exposure and induction of Cyp3a11 in SXR humanized mice: extrapolation to human CYP3A4 induction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidance for Rifampin and Midazolam Dosing Protocols To Study Intestinal and Hepatic Cytochrome P450 (CYP) 3A4 Induction and De-induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cytochrome P450 gene induction in human hepatocytes using quantitative real-time reverse transcriptase-polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xenotech.com [xenotech.com]
- 18. indigobiosciences.com [indigobiosciences.com]
Independent Verification of CITCO's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-(4-chlorophenyl)imidazo[2,1-b][1][2]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) with other nuclear receptor activators. It includes supporting experimental data and detailed protocols to facilitate the independent verification of its mechanism of action. Initially identified as a selective agonist for the human Constitutive Androstane Receptor (hCAR), recent evidence has demonstrated that CITCO also functions as an agonist for the human Pregnane X Receptor (hPXR), making it a dual activator.[1][3] This finding is critical for the accurate interpretation of experimental results and the design of future studies.
Mechanism of Action: Dual Activation of hCAR and hPXR
CITCO activates the nuclear receptors hCAR and hPXR, which in turn form heterodimers with the Retinoid X Receptor (RXR).[4] This complex then translocates to the nucleus and binds to specific response elements on DNA, primarily the Phenobarbital-Responsive Enhancer Module (PBREM) and the Xenobiotic-Responsive Enhancer Module (XREM).[5] This binding initiates the transcription of target genes, most notably those encoding the cytochrome P450 enzymes CYP2B6 and CYP3A4, which are crucial for drug metabolism.[1][4] While CITCO was initially characterized as a selective hCAR agonist, it is now understood to also activate hPXR, though with a lower potency.[3]
Signaling Pathway of CITCO Action
Caption: CITCO activates hCAR and hPXR in the cytoplasm, leading to nuclear translocation and gene transcription.
Comparative Analysis of Nuclear Receptor Agonists
The following tables summarize the quantitative data for CITCO and other commonly used nuclear receptor agonists, rifampicin (B610482) (a potent hPXR agonist) and phenobarbital (B1680315) (a CAR activator).
| Compound | Target Receptor(s) | EC50 (hCAR) | EC50 (hPXR) | Reference(s) |
| CITCO | hCAR & hPXR | 25 nM | ~3 µM | [3] |
| Rifampicin | hPXR | - | ~0.1-1 µM | [3][6] |
| Phenobarbital | CAR (indirect) & PXR | - | - | [7][8] |
Table 1: Potency of Nuclear Receptor Agonists. EC50 values represent the concentration of the compound required to elicit a half-maximal response.
| Compound | Target Gene | Cell Type | Fold Induction (mRNA) | Reference(s) |
| CITCO (1 µM) | CYP2B6 | Primary Human Hepatocytes | ~3-10 fold | [9][10] |
| CYP3A4 | Primary Human Hepatocytes | ~3-4 fold | [9] | |
| Rifampicin (10 µM) | CYP2B6 | Primary Human Hepatocytes | ~13 fold | [9] |
| CYP3A4 | Primary Human Hepatocytes | ~25 fold | [9] | |
| Phenobarbital (500 µM) | CYP2B6 | Primary Human Hepatocytes | ~10 fold | [9] |
| CYP3A4 | Primary Human Hepatocytes | ~12 fold | [9] |
Table 2: Comparative Induction of CYP450 Gene Expression. Fold induction is relative to vehicle control.
Experimental Protocols for Verification
To independently verify the mechanism of action of CITCO, a series of in vitro assays can be performed. The following are detailed protocols for key experiments.
Nuclear Receptor Activation Assay (Luciferase Reporter Assay)
This assay determines the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (luciferase).
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for determining nuclear receptor activation using a dual-luciferase reporter assay system.
Methodology:
-
Cell Culture: Plate HepG2 cells in 96-well plates and culture overnight.
-
Transfection: Co-transfect cells with an expression vector for either hCAR or hPXR, a luciferase reporter plasmid containing the PBREM or XREM response elements, and a Renilla luciferase control vector for normalization.
-
Treatment: After 24 hours, treat the cells with varying concentrations of CITCO, rifampicin, phenobarbital, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the fold activation relative to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method quantifies the amount of specific mRNA transcripts (e.g., CYP2B6 and CYP3A4) to determine the extent of gene induction.
Experimental Workflow: qRT-PCR
Caption: Workflow for quantifying changes in gene expression using quantitative real-time PCR.
Methodology:
-
Cell Treatment: Treat primary human hepatocytes with CITCO, rifampicin, phenobarbital, or a vehicle control for 48-72 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using specific primers for CYP2B6, CYP3A4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to calculate the fold change in mRNA expression relative to the vehicle control.[11]
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., CYP2B6 and CYP3A4) to confirm that changes in mRNA levels translate to changes in protein expression.
Methodology:
-
Cell Lysis and Protein Quantification: Lyse the treated primary human hepatocytes and determine the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for CYP2B6 and CYP3A4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain) to determine the relative protein expression levels.[12][13]
Conclusion
The provided data and experimental protocols offer a framework for the independent verification of CITCO's dual agonistic activity on hCAR and hPXR. By comparing its effects to those of well-characterized activators like rifampicin and phenobarbital, researchers can gain a comprehensive understanding of its mechanism of action and its implications for drug metabolism and potential drug-drug interactions. The use of multiple, complementary assays is crucial for a robust and reliable assessment.
References
- 1. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Evaluation and Profiling of Chemical Tools for the Nuclear Hormone Receptor Family 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Activation of Human Pregnane X Receptor versus Constitutive Androstane Receptor Defines Distinct Classes of CYP2B6 and CYP3A4 Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBPK perspective on alternative CYP3A4 inducers for rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 3A4 (CYP3A4) protein quantification using capillary western blot technology and total protein normalization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CITCO
This document provides detailed guidance on the safe and compliant disposal of the chemical substance CITCO, intended for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and general hazardous waste management protocols to ensure minimal environmental impact and adherence to safety standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle CITCO with appropriate personal protective equipment (PPE). This substance is classified as a hazardous chemical that can cause skin and eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye or face protection.[2]
-
Clothing: Wear protective clothing to prevent skin contact.[2]
Ensure adequate ventilation in the handling area to avoid inhalation of any fumes, mists, or vapors.[2][3] Avoid direct contact with skin, eyes, and clothing.[2]
Step-by-Step Disposal Protocol
The disposal of CITCO must be conducted in accordance with local, regional, national, and international regulations.[2][4] This typically involves treating it as hazardous chemical waste.
-
Waste Identification and Collection:
-
Identify the waste as hazardous. Do not mix with household garbage or non-hazardous waste.[3]
-
Collect waste CITCO in a dedicated, leak-proof, and sealable container.[4][5] The container must be compatible with the chemical.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "CITCO".[5]
-
-
Container Management:
-
Spill Management:
-
Small Spills: Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[2][4] Collect the absorbent material and place it into a suitable, labeled container for disposal.[2][4] Clean the spill area thoroughly to remove any residual contamination.[4]
-
Large Spills: If possible and without risk, stop the leak.[2][4] Dike the spilled material to prevent it from entering sewers, waterways, or confined areas.[2][4] Proceed with containment and collection as with a small spill. Inform the relevant authorities if the product has caused environmental pollution.[2]
-
Never return spilled material to the original container for reuse.[4]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[2][4]
-
Provide the waste manifest or any required documentation to the disposal facility.
-
Empty containers that held CITCO should also be treated as hazardous waste unless properly triple-rinsed with a suitable solvent.[5] The rinsate should be collected and disposed of as hazardous waste. If not rinsed, the empty container must be disposed of according to official regulations.[1]
-
Quantitative Safety Data Summary
The following table summarizes key hazard and safety information for CITCO.
| Property | Value/Classification | Source |
| Hazard Classification | Skin Irritation Category 2 | [1] |
| Eye Irritation Category 2A | [1] | |
| Specific Target Organ Toxicity (Single Exposure) Category 3 | [1] | |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon dioxide, carbon monoxide, hydrogen chloride gas, nitrogen oxides, sulfur oxides | [1] |
Experimental Protocols
This section is not applicable as this document details disposal procedures rather than experimental use.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of CITCO.
Caption: Logical workflow for the safe disposal of CITCO waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 3. fishersci.com [fishersci.com]
- 4. mineralstech.com [mineralstech.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Z-CITCO
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Z-CITCO (CITCO). Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound, identified as O-[(3,4-dichlorophenyl)methyl]oxime 6-(4-chlorophenyl)-imidazo[2,1-b]thiazole-5-carboxaldehyde (CAS No. 338404-52-7), is a valuable research tool, notably as a potent and selective agonist of the human Constitutive Androstane Receptor (CAR).[1] However, its classification as a skin, eye, and respiratory irritant necessitates stringent handling protocols.[2] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks and ensure compliance with safety standards.
Immediate Safety and Handling
This compound poses a risk of irritation upon contact with skin and eyes, and if inhaled.[2] Therefore, a proactive approach to safety through the consistent use of appropriate personal protective equipment is mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This equipment should be donned before entering the designated handling area and removed before exiting.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, disposable | To prevent skin contact. Inspect for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety goggles with side shields | To protect against splashes and airborne particles. |
| Lab Coat | Full-length, buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Engineering Controls and Work Practices
To minimize exposure, all handling of this compound powder should be conducted within a certified chemical fume hood. General laboratory safety practices must be strictly followed.
Handling Workflow:
Operational Plan: Experimental Protocol for In Vitro Liver Steatosis Assay
This compound is utilized in research to induce liver steatosis in cell culture models, such as with HepaRG cells.[3] The following is a representative protocol for such an experiment.
Materials and Reagents
-
HepaRG cells
-
William's E medium (supplemented)
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Isopropanol
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology
-
Cell Culture and Differentiation:
-
Culture HepaRG cells in William's E medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiate the cells according to established protocols, typically involving a switch to a serum-free medium with specific supplements.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the this compound stock solution in the cell culture medium to the desired final concentrations (e.g., 1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Treat the differentiated HepaRG cells with the this compound-containing medium for a specified duration (e.g., 24-72 hours).
-
-
Quantification of Lipid Accumulation (Oil Red O Staining):
-
After treatment, wash the cells with PBS.
-
Fix the cells with a 10% formalin solution for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10-15 minutes.
-
Wash the cells with water to remove excess stain.
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Quantify the eluted stain by measuring the absorbance at approximately 500 nm using a spectrophotometer.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace.
Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant container for non-halogenated solid chemical waste. | Collect all unused this compound powder and contaminated items (e.g., weigh boats, pipette tips). |
| Liquid this compound Waste | Labeled, sealed, and chemically compatible container for non-halogenated liquid waste. | Collect all solutions containing this compound. |
| Contaminated PPE | Labeled biohazard bag or designated container for chemically contaminated solid waste. | Dispose of used gloves, disposable lab coats, and other contaminated items separately. |
Step-by-Step Disposal Procedure
-
Segregation: At the point of generation, separate waste into the categories listed in the table above.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound" or its full chemical name), and the associated hazards (Irritant).
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials. Keep containers securely closed.
-
Disposal Request: When waste containers are full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
